Product packaging for Imidazo[1,2-a]pyrazine-2-carboxylic acid(Cat. No.:CAS No. 77112-53-9)

Imidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B1354635
CAS No.: 77112-53-9
M. Wt: 163.13 g/mol
InChI Key: KVRLBPBHYUWTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-a]pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B1354635 Imidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 77112-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-3-6(10)9-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRLBPBHYUWTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506485
Record name Imidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77112-53-9
Record name Imidazo[1,2-a]pyrazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77112-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Imidazo[1,2-a]pyrazine Scaffold: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purines has made it a versatile framework for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides a comprehensive overview of the fundamental properties of the imidazo[1,2-a]pyrazine core, with a particular focus on imidazo[1,2-a]pyrazine-2-carboxylic acid. We will delve into its synthesis, physicochemical characteristics, and diverse pharmacological applications, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle that has garnered substantial attention in the field of medicinal chemistry.[1] These compounds are considered structural analogues of deazapurines and are present in a variety of pharmacologically important molecules. The versatility of this scaffold allows for substitutions at multiple positions (C2, C3, C5, C6, and C8), enabling the fine-tuning of its physicochemical and biological properties.[2]

Derivatives of imidazo[1,2-a]pyrazines have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Antimicrobial and antifungal

  • Antioxidant

  • Anti-inflammatory[3]

  • Anticancer[1][4]

  • Cardiac-stimulating[5]

  • Antiviral[1]

The incorporation of a carboxylic acid group, particularly at the 2-position, can significantly influence the molecule's polarity, solubility, and ability to interact with biological targets through hydrogen bonding and ionic interactions.

Synthesis of the Imidazo[1,2-a]pyrazine Scaffold

The construction of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound.[5] More contemporary and efficient methods, such as iodine-catalyzed one-pot three-component reactions, have also been developed.[1][4]

General Synthesis of Imidazo[1,2-a]pyrazine Derivatives

A common and effective method involves a three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide, catalyzed by iodine.[1] This approach offers good yields and can be performed at room temperature.[1]

Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis [1]

  • To a solution of 2-aminopyrazine (1 mmol) and an appropriate aryl aldehyde (1 mmol) in ethanol (10 mL), add tert-butyl isocyanide (1.2 mmol).

  • Add iodine (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired imidazo[1,2-a]pyrazine derivative.

The causality behind this experimental choice lies in the efficiency and versatility of multicomponent reactions, which allow for the rapid generation of a library of derivatives from readily available starting materials. The use of iodine as a catalyst is advantageous due to its low cost and benign nature.[1]

Synthesis of this compound

A specific method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.[6]

Experimental Protocol: Hydrolysis of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate [6]

  • To a solution of ethyl imidazo[1,2-a]pyrazine-2-carboxylate (0.05 mol) in a mixture of ethanol (400 mL) and water (100 mL), add lithium chloride monohydrate (0.156 mol).

  • Stir the reaction mixture at room temperature for 8 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Adjust the pH of the remaining mixture to 3-4 with 1 N hydrochloric acid while cooling in an ice bath to precipitate the solid product.

  • Collect the precipitate by filtration and wash sequentially with acetone and dichloromethane.

  • Dry the filter cake at 50 °C under reduced pressure to obtain this compound.[6]

This protocol is a self-validating system as the formation of the carboxylic acid from its ester is a fundamental and reliable chemical transformation. The change in pH is the critical step that ensures the protonation of the carboxylate, leading to its precipitation.

Synthesis_of_Imidazo_1_2_a_pyrazine_2_carboxylic_acid start Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate reagents LiCl·H2O, Ethanol/Water start->reagents 1. Add Reagents hydrolysis Hydrolysis acidification Acidification (HCl, pH 3-4) product This compound acidification->product 4. Isolate Product

Caption: Synthesis of this compound.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interaction with biological systems.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[7]
Molecular Weight 163.136 g/mol [8]
Melting Point 280°C[8]
Appearance Solid[8]
XLogP3 0.6[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 4[8]
Topological Polar Surface Area 67.5 Ų[8]
Storage Conditions Keep in a dry area; 2-8℃[8]

Therapeutic Applications and Structure-Activity Relationships

The imidazo[1,2-a]pyrazine scaffold is a versatile platform for developing drugs with a wide range of therapeutic applications. The nature and position of substituents on the ring system play a critical role in determining the biological activity.

Antimicrobial and Antioxidant Activities

Several studies have demonstrated the potent antimicrobial and antioxidant properties of imidazo[1,2-a]pyrazine derivatives. Substitutions at the C2, C3, and C8 positions have been explored to enhance these activities. For instance, amination at the C8 position has been shown to improve antioxidant activity.

Anticancer Activity

Imidazo[1,2-a]pyrazine derivatives have emerged as promising anticancer agents.[1][4] Some compounds have shown significant activity against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[4] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as receptor tyrosine kinases.

Enzyme Inhibition

The imidazo[1,2-a]pyrazine core has been identified as a scaffold for potent enzyme inhibitors. For example, derivatives have been synthesized as inhibitors of VirB11 ATPase, a key component in the secretion apparatus of Helicobacter pylori.[9] Additionally, this scaffold has been utilized to develop inhibitors of phosphodiesterase and phosphoinositide-3-kinase (PI3K).[5][10]

Imidazo_1_2_a_pyrazine_Applications scaffold Imidazo[1,2-a]pyrazine Scaffold antimicrobial Antimicrobial Activity scaffold->antimicrobial antioxidant Antioxidant Activity scaffold->antioxidant anticancer Anticancer Activity scaffold->anticancer enzyme_inhibition Enzyme Inhibition scaffold->enzyme_inhibition cns_activity CNS Activity scaffold->cns_activity substituents Substituent Effects (C2, C3, C8) antimicrobial->substituents antioxidant->substituents anticancer->substituents enzyme_inhibition->substituents

Caption: Diverse biological applications of the imidazo[1,2-a]pyrazine scaffold.

Conclusion

The imidazo[1,2-a]pyrazine scaffold, and specifically derivatives like this compound, represent a highly valuable class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with the potential for diverse functionalization, allows for the creation of large libraries of compounds for biological screening. The broad spectrum of demonstrated pharmacological activities underscores the therapeutic potential of this heterocyclic system. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as a deeper understanding of their mechanisms of action to address a range of unmet medical needs.

References

The Imidazo[1,2-a]pyrazine-2-carboxylic Acid Core: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) surrounding the imidazo[1,2-a]pyrazine-2-carboxylic acid core and its derivatives. We will delve into the synthetic strategies employed to modify this scaffold, analyze the impact of substitutions at key positions on various biological targets, and present detailed experimental protocols for synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system, a nitrogen-bridged fused heterocycle, is a structural analog of deazapurines and is endowed with a multitude of biological potentials. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects.[1][2] The unique electronic and steric properties of this scaffold provide a versatile platform for the design of novel therapeutic agents. This guide will focus on elucidating the intricate structure-activity relationships that govern the biological activity of derivatives centered around the this compound core. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

General Synthetic Strategies

The functionalization of the imidazo[1,2-a]pyrazine core is crucial for exploring its chemical space and establishing robust SAR. Several synthetic methodologies have been developed to access a diverse range of derivatives.

Classical Condensation Reactions

A prevalent method for the synthesis of the imidazo[1,2-a]pyrazine scaffold involves the condensation of α-aminopyrazines with α-halocarbonyl compounds.[3][4] This approach allows for the introduction of various substituents at the C2 and C3 positions of the resulting fused ring system.

Experimental Protocol: Synthesis of a Generic Imidazo[1,2-a]pyrazine Derivative

  • Reaction Setup: To a solution of an appropriately substituted 2-aminopyrazine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add the desired α-bromoketone (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired imidazo[1,2-a]pyrazine derivative.

Modern Synthetic Approaches

More contemporary methods, such as multi-component reactions (MCRs), have emerged as efficient strategies for the one-pot synthesis of highly substituted imidazo[1,2-a]pyrazine derivatives.[5][6] For instance, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) allows for the rapid assembly of diverse libraries of these compounds.[5] Iodine-catalyzed MCRs have also proven effective, offering a cost-effective and environmentally friendly route.[6]

Logical Workflow for Synthesis and SAR Exploration

cluster_synthesis Synthetic Strategies cluster_sar SAR Exploration Scaffold_Selection Select Imidazo[1,2-a]pyrazine Core Condensation Classical Condensation (α-aminopyrazines + α-halocarbonyls) Scaffold_Selection->Condensation Route A MCR Multi-Component Reactions (e.g., GBB-3CR) Scaffold_Selection->MCR Route B Functionalization Regioselective Functionalization (e.g., Metalation) Scaffold_Selection->Functionalization Route C Library_Synthesis Synthesize Library of Analogs Condensation->Library_Synthesis MCR->Library_Synthesis Functionalization->Library_Synthesis Biological_Screening Screen Against Biological Targets Library_Synthesis->Biological_Screening Data_Analysis Analyze Activity Data (e.g., IC50) Biological_Screening->Data_Analysis SAR_Elucidation Elucidate Structure-Activity Relationships Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design

Caption: A generalized workflow for the synthesis and SAR exploration of imidazo[1,2-a]pyrazine derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of imidazo[1,2-a]pyrazine derivatives can be finely tuned by strategic modifications at various positions of the heterocyclic core. The following sections will dissect the SAR at key positions.

SAR at the C2 Position

The C2 position is a critical handle for modulating the potency and selectivity of imidazo[1,2-a]pyrazine derivatives.

  • Kinase Inhibition: In the context of Aurora kinase inhibition, substitution at the C2 position with various aryl groups has been extensively explored.[1] The nature and substitution pattern of this aryl ring significantly impact the inhibitory activity.

  • Anticancer and Antiviral Activity: For cyclin-dependent kinase 9 (CDK9) inhibition, derivatives bearing a pyridin-4-yl group at the C2 position have demonstrated potent activity.[2] Interestingly, for antiviral activity against human coronavirus 229E, a similar C2-pyridin-4-yl substitution was found to be beneficial.[2]

SAR at the C3 Position

The C3 position offers another avenue for structural diversification and activity optimization.

  • Anticancer Activity: In studies targeting various cancer cell lines, the introduction of an amino group at the C3 position has been a key strategy.[5] Further substitution on this amino group can lead to significant variations in antiproliferative activity.

  • CDK9 Inhibition: For CDK9 inhibitors, a benzyl group at the C3 position, in combination with a C2-pyridin-4-yl moiety, resulted in the most potent compound with an IC50 of 0.16 µM.[2] In contrast, a cyclohexyl group at C3 led to the most potent anti-coronaviral activity.[2]

SAR at the C8 Position

Modifications at the C8 position of the pyrazine ring have been shown to influence the antioxidant properties of these compounds.

  • Antioxidant Activity: SAR studies have revealed that amination at the C8 position generally improves the antioxidant activity of imidazo[1,2-a]pyrazine derivatives.

Table 1: Summary of SAR for Imidazo[1,2-a]pyrazine Derivatives

Position of SubstitutionSubstituentBiological ActivityTargetKey FindingsReference
C2Aryl groupsKinase InhibitionAurora KinasesNature and substitution of the aryl ring are critical for potency.[1]
C2Pyridin-4-ylAnticancer, AntiviralCDK9, HCoV-229EPotent activity observed for both indications.[2]
C3Amino groupAnticancerVarious cancer cell linesA key pharmacophore for antiproliferative activity.[5]
C3BenzylAnticancerCDK9Optimal for CDK9 inhibition (IC50 = 0.16 µM).[2]
C3CyclohexylAntiviralHCoV-229EMost potent for anti-coronaviral activity.[2]
C8Amino groupAntioxidant-Enhances free radical scavenging activity.

Biological Evaluation Protocols

To establish a meaningful SAR, robust and reproducible biological assays are essential.

In Vitro Kinase Assays
  • Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase, such as Aurora kinase or CDK9. This is often done by quantifying the phosphorylation of a substrate.

  • Methodology:

    • A reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), ATP (often radiolabeled or coupled to a reporter system), and the test compound at various concentrations is prepared.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is stopped, and the extent of substrate phosphorylation is measured. This can be achieved through various methods, including scintillation counting for radiolabeled ATP, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

    • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell-Based Antiproliferative Assays
  • Principle: These assays determine the ability of a compound to inhibit the growth of cancer cells.

  • Methodology (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compounds at a range of concentrations for a specified duration (e.g., 48-72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Signaling Pathway Implicated in the Action of Imidazo[1,2-a]pyrazine-based Kinase Inhibitors

Imidazo_Derivative Imidazo[1,2-a]pyrazine Derivative Kinase Target Kinase (e.g., Aurora, CDK9) Imidazo_Derivative->Kinase Inhibition Substrate_P Phosphorylated Downstream Substrate Kinase->Substrate_P Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition of Anti-apoptotic Proteins Cell_Cycle Cell Cycle Progression Substrate_P->Cell_Cycle Regulation Proliferation Cell Proliferation Cell_Cycle->Proliferation Leads to Apoptosis->Proliferation Prevents

Caption: A simplified signaling pathway illustrating the mechanism of action for imidazo[1,2-a]pyrazine-based kinase inhibitors.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly promising class of compounds with significant therapeutic potential across a range of diseases. The extensive SAR studies conducted to date have provided valuable insights into the key structural features required for potent and selective biological activity. Future research in this area should focus on leveraging this knowledge for the design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of novel synthetic methodologies will also be crucial for expanding the accessible chemical space and uncovering new therapeutic opportunities for this versatile scaffold.

References

Spectroscopic Characterization of Imidazo[1,2-a]pyrazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This fused ring system is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The functionalization of this core, particularly with a carboxylic acid group at the 2-position, provides a crucial handle for further synthetic modifications, enabling the development of novel therapeutic agents and functional materials.

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize "Imidazo[1,2-a]pyrazine-2-carboxylic acid" (CAS 77112-53-9).[4] We will explore the theoretical underpinnings and practical considerations for obtaining and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. The insights provided are aimed at researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this important molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical, as acidic protons may exchange with deuterium.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Temperature: 298 K.

    • Sweep Width: -2 to 16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

Expected ¹H NMR Spectrum and Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the heterocyclic core. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift. Based on data from related imidazo[1,2-a]pyrazine and pyrazine carboxylic acid derivatives, the following assignments can be predicted.[2][5][6]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~8.5s-Singlet, adjacent to two nitrogen atoms and the carboxylic acid group.
H-5~8.0d~4.5Doublet, coupled to H-6.
H-6~7.8dd~4.5, ~1.5Doublet of doublets, coupled to H-5 and H-8.
H-8~9.2d~1.5Doublet, coupled to H-6. This proton is significantly deshielded due to its proximity to the bridgehead nitrogen.
-COOH>12.0br s-Broad singlet, characteristic of a carboxylic acid proton, subject to exchange.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Sweep Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

Expected ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework. Seven distinct signals are expected.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~145Attached to a nitrogen and the electron-withdrawing carboxylic acid group.
C-3~118Shielded relative to other carbons in the imidazole ring.
C-5~128Aromatic CH.
C-6~120Aromatic CH.
C-8~140Aromatic CH, deshielded by the adjacent nitrogen.
C-8a~148Bridgehead carbon, quaternary.
-COOH~165Carboxylic acid carbonyl carbon.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. In the case of this compound, the key signatures will be from the carboxylic acid and the aromatic rings.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected IR Spectrum and Interpretation:

Wavenumber (cm⁻¹)VibrationRationale
3300 - 2500 (broad)O-H stretchVery broad absorption characteristic of a hydrogen-bonded carboxylic acid.[7]
~1710C=O stretchStrong absorption for the carboxylic acid carbonyl.[7][8]
1640 - 1500C=C and C=N stretchesMultiple bands corresponding to the aromatic ring vibrations.
~1300C-O stretchAssociated with the carboxylic acid.
900 - 650C-H bendsOut-of-plane bending vibrations for the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of identity and structural elucidation.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrument: An Electrospray Ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or quadrupole analyzer.

  • Parameters:

    • Ionization Mode: ESI positive or negative.

    • Mass Range: 50 - 500 m/z.

Expected Mass Spectrum and Interpretation:

The exact mass of this compound (C₇H₅N₃O₂) is 163.0382 g/mol .[9]

  • ESI Positive Mode: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 164.0460.

  • ESI Negative Mode: The deprotonated molecule [M-H]⁻ at m/z 162.0304 should be observed.

  • Fragmentation: A characteristic fragmentation would be the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of H₂O and CO from the protonated molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: 200 - 800 nm.

    • Solvent: Use the same solvent for the blank.

Expected UV-Vis Spectrum and Interpretation:

The extended π-system of the imidazo[1,2-a]pyrazine core is expected to give rise to strong absorptions in the UV region. Typically, such systems show multiple absorption bands corresponding to π → π* transitions.[10] For pyrazine-2-carboxylic acid, absorptions are seen in the 200-370 nm range.[11] Similar absorption bands are expected for this compound, likely with some shifts due to the extended conjugation of the fused ring system.

Workflow for Spectroscopic Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation prep Prepare solutions in deuterated solvents (NMR) and UV-Vis grade solvents. Prepare KBr pellet (IR). nmr 1H & 13C NMR prep->nmr Analyze ir FTIR prep->ir Analyze ms High-Resolution MS prep->ms Analyze uv UV-Vis prep->uv Analyze interpret Assign signals and peaks. Correlate data from all techniques. nmr->interpret Collect Data ir->interpret Collect Data ms->interpret Collect Data uv->interpret Collect Data confirm Confirm Molecular Formula, Connectivity, and Functional Groups. interpret->confirm Validate

Figure 2: A generalized workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. By combining the detailed structural information from NMR, the functional group identification from IR, the molecular weight confirmation from MS, and the electronic properties from UV-Vis, a complete and unambiguous picture of the molecule can be established. This guide provides the foundational knowledge and expected data to assist researchers in their synthetic and analytical endeavors with this important class of compounds.

References

The Imidazo[1,2-a]pyrazine-2-carboxylic Acid Scaffold: A Technical Guide to its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of the Imidazo[1,2-a]pyrazine Core in Kinase Inhibition

In the landscape of modern oncology and inflammatory disease research, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, represent a rich target class, but achieving selectivity remains a significant hurdle due to the conserved nature of the ATP-binding site. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in this context, offering a unique combination of synthetic tractability, structural rigidity, and versatile decoration points for optimizing potency and selectivity. This guide delves into the specifics of the imidazo[1,2-a]pyrazine-2-carboxylic acid moiety, providing a technical framework for its synthesis, evaluation, and optimization as a potential kinase inhibitor. We will explore the causal relationships behind experimental design, from initial synthesis to advanced cellular characterization, empowering researchers to effectively harness the potential of this promising chemical scaffold.

Part 1: Foundational Chemistry and Synthesis

The strategic appeal of the imidazo[1,2-a]pyrazine core lies in its efficient and modular synthesis. The most common and effective route involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[1][2] The introduction of the 2-carboxylic acid functionality is a critical design element, providing a key interaction point for engaging with polar residues in the kinase active site and a handle for further chemical modification.

General Synthesis of the Imidazo[1,2-a]pyrazine Core

The fundamental synthetic strategy relies on the nucleophilic attack of the endocyclic nitrogen of an aminopyrazine onto the electrophilic carbon of an α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (A representative analogue)

Note: This protocol for a related imidazo[1,2-a]pyridine analogue illustrates the general principle that can be adapted for imidazo[1,2-a]pyrazine synthesis.

  • Reaction Setup: Suspend 2-aminopyridin-3-ol (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add ethyl bromopyruvate (1 equivalent) to the suspension at room temperature.

  • Reflux: Heat the reaction mixture at reflux for 40 hours.

  • Work-up:

    • Evaporate the volatile components in vacuo.

    • Add dichloromethane (CH2Cl2) to the residue and wash with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate in vacuo.

  • Purification: Purify the crude product by column chromatography.[3]

Strategic Importance of the 2-Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is not merely a synthetic artifact; it is a deliberate design choice. This functional group can act as a hydrogen bond donor and acceptor, allowing it to form crucial interactions with the hinge region of many kinases. Furthermore, it serves as a versatile chemical handle for the generation of amide libraries, enabling the exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.

Part 2: Targeting Key Kinases with the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core has demonstrated inhibitory activity against a range of clinically relevant kinases. This section will focus on several key examples, outlining the rationale for their targeting and the methodologies for assessing inhibitory activity.

Aurora Kinases: Regulators of Mitosis

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in cell division.[4] Their overexpression is a common feature in many cancers, making them attractive targets for therapeutic intervention. Several studies have reported the discovery of potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[5][6][7]

Mechanism of Inhibition: X-ray crystallography has revealed that imidazo[1,2-a]pyrazine derivatives can bind to the ATP-binding site of Aurora-A, forming hydrogen bonds with the hinge region residue Ala213.[4][8] The substituents on the imidazo[1,2-a]pyrazine core can then be optimized to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.[9]

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

  • Reaction Mixture: Prepare a reaction buffer containing the Aurora kinase enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the test compound (this compound derivative) at varying concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Detection: Measure the fluorescence intensity, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Phosphoinositide 3-Kinase (PI3K): A Central Node in Cell Signaling

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making PI3K an important therapeutic target.[10] The imidazo[1,2-a]pyrazine scaffold has been successfully employed to develop novel PI3K inhibitors.

Signaling Pathway and Inhibition Strategy

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Regulation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K signaling pathway and point of inhibition.

Cyclin-Dependent Kinase 9 (CDK9): A Key Transcriptional Regulator

CDK9, in complex with its regulatory partner Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in stimulating transcriptional elongation. Inhibition of CDK9 is a promising strategy for treating various cancers.[11] Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as potent CDK9 inhibitors.[11]

Table 1: Representative Imidazo[1,2-a]pyrazine-based Kinase Inhibitors and their Activities

Compound IDTarget KinaseIC50 (nM)Reference
1j Aurora A-[5]
10i Aurora A/B-[5]
22j IKK-beta-[12]
3c CDK9160[11]
12k (SCH 1473759) Aurora A/B0.02/0.03 (Kd)[6]

Note: IC50 values are highly dependent on assay conditions. This table is for illustrative purposes.

Part 3: Cellular and In Vivo Evaluation

While in vitro kinase assays are essential for determining direct inhibitory activity, cellular and in vivo studies are crucial for assessing the true therapeutic potential of a compound.

Cell-Based Assays: Probing Target Engagement and Phenotypic Effects

Cell-based assays are critical for confirming that a compound can enter cells, engage its target, and elicit a biological response.

Experimental Workflow: Cellular Target Engagement Assay

Cellular_Workflow Start Cancer Cell Line Culture Treatment Treat with Imidazo[1,2-a]pyrazine Derivative Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis WesternBlot Western Blot Analysis (e.g., p-Histone H3 for Aurora B inhibition) Lysis->WesternBlot Quantification Quantification of Target Phosphorylation WesternBlot->Quantification End Determine Cellular IC50 Quantification->End

Caption: Workflow for assessing cellular target engagement.

In Vivo Models: Evaluating Efficacy and Pharmacokinetics

For promising compounds, evaluation in animal models is the next critical step. This allows for the assessment of in vivo efficacy, pharmacokinetics (PK), and potential toxicity. For instance, an imidazo[1,2-a]pyrazine-based IKK-beta inhibitor demonstrated oral efficacy in a mouse model of LPS-induced TNF-alpha release.[12] Similarly, Aurora kinase inhibitors from this class have shown efficacy in human tumor xenograft mouse models.[6][9]

Part 4: Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective kinase inhibitors is an iterative process of design, synthesis, and testing. SAR studies are essential for understanding how chemical modifications to the imidazo[1,2-a]pyrazine scaffold impact its biological activity.[1][4][8][12]

Key SAR Insights:

  • C2 Position: The carboxylic acid or its derivatives (e.g., amides) are crucial for hinge binding and can be modified to explore the solvent-exposed region.

  • C3 Position: Substitution at this position can influence selectivity and potency.

  • C8 Position: Modifications at this position can improve oral bioavailability and reduce off-target kinase inhibition.[7]

Future Directions:

The this compound scaffold remains a fertile ground for the discovery of novel kinase inhibitors. Future efforts should focus on:

  • Expanding the Kinase Target Space: Exploring the activity of this scaffold against other clinically relevant kinases.

  • Improving Drug-like Properties: Optimizing for oral bioavailability, metabolic stability, and reduced toxicity.

  • Developing Covalent Inhibitors: The introduction of a reactive group could lead to the development of highly potent and selective covalent inhibitors.

Conclusion

The this compound core represents a highly promising and versatile scaffold for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with its proven ability to engage the ATP-binding site of a diverse range of kinases, makes it an attractive starting point for drug discovery programs. This guide has provided a comprehensive technical overview of the synthesis, evaluation, and optimization of this scaffold, with the aim of empowering researchers to unlock its full therapeutic potential.

References

An In-Depth Technical Guide to In Silico Modeling of Imidazo[1,2-a]pyrazine-2-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of "Imidazo[1,2-a]pyrazine-2-carboxylic acid" and its derivatives. We will explore the critical steps from target identification to advanced molecular dynamics simulations, offering both theoretical justifications and practical, step-by-step protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel therapeutics based on this promising scaffold.

Introduction: The Rationale for In Silico Modeling

In modern drug discovery, in silico techniques are indispensable for reducing costs and timelines.[3][4] By simulating molecular interactions computationally, we can predict the binding affinity, selectivity, and pharmacokinetic properties of drug candidates before their synthesis, a process that significantly de-risks preclinical and clinical development.[3][5][6] The Imidazo[1,2-a]pyrazine core, with its versatile substitution patterns, presents a vast chemical space to explore.[7][8] Computational modeling provides a rational framework to navigate this space and identify promising lead compounds.

This guide will focus on a multi-faceted computational approach, integrating target identification strategies, molecular docking, and molecular dynamics simulations to provide a holistic understanding of the interactions between this compound derivatives and their biological targets.

Foundational Steps: Target Identification and Ligand Preparation

A successful in silico study begins with a well-defined biological target and a properly prepared ligand.

Target Identification: Unveiling the Biological Partner

Identifying the correct biological target is a critical first step in drug discovery.[9] For novel compounds like derivatives of this compound, several computational and experimental approaches can be employed:

  • Affinity-Based Pull-Down & Proteomics: Experimental methods such as affinity purification, where the small molecule is used as bait to "pull down" its binding partners from a cell lysate, are powerful for target discovery.[10]

  • Genetic and Genomic Approaches: Techniques like gene knockout or RNA interference can reveal genes that modify the cellular response to a small molecule, pointing towards its target.[11]

  • Computational Inference: By comparing the gene expression profiles induced by a compound with a database of profiles from known drugs, potential mechanisms of action and targets can be inferred.[11][12]

For the purpose of this guide, we will assume a hypothetical target has been identified, for which a high-resolution 3D structure is available in the Protein Data Bank (PDB) or a similar repository.[13][14]

Ligand Preparation: From 2D Structure to 3D Conformation

The accuracy of in silico predictions heavily relies on the quality of the input ligand structure.

Protocol 2.2.1: Ligand Preparation Workflow

  • 2D Structure Generation: Draw the "this compound" molecule using a 2D chemical drawing tool such as ChemDraw or the open-source BKChem.

  • 3D Structure Generation and Optimization:

    • Import the 2D structure into a molecular modeling program like Avogadro, an open-source and cross-platform molecular editor.[15]

    • Add hydrogens appropriate for a physiological pH of 7.4.

    • Perform an initial geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial for obtaining a low-energy, realistic 3D conformation.

  • File Format Conversion: Save the optimized 3D structure in a format compatible with docking and simulation software, such as .mol2 or .pdbqt. Open Babel is a versatile tool for file format conversion.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16][17] It is a cornerstone of structure-based drug design.

The Causality Behind Docking Choices

The choice of docking software and scoring function is critical. For this guide, we will utilize AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[18] The Vina scoring function is a hybrid that approximates the binding free energy, allowing for the ranking of different poses and ligands.

Experimental Workflow: Protein-Ligand Docking with AutoDock Vina

Protocol 3.2.1: Step-by-Step Docking Procedure

  • Receptor Preparation:

    • Download the 3D structure of the target protein from the RCSB PDB.[17]

    • Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.[19]

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Save the prepared receptor in the .pdbqt format.

  • Ligand Preparation (as per Protocol 2.2.1):

    • Ensure the ligand is also in the .pdbqt format, with appropriate atom types and charges assigned.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the binding site of the protein.[19][20] The size and center of this box are critical parameters that dictate the search space for the docking algorithm.

    • If a co-crystallized ligand is present in the original PDB file, its coordinates can be used to center the grid box.

  • Running the Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, and the grid box parameters.[20]

    • Execute AutoDock Vina from the command line.[18]

  • Analysis of Results:

    • Vina will output a set of predicted binding poses, ranked by their binding affinity (in kcal/mol).[17]

    • Visualize the top-ranked poses in a molecular visualization tool like PyMOL or UCSF Chimera to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.[21]

Table 1: Example AutoDock Vina Configuration

ParameterValueDescription
receptorprotein.pdbqtPath to the prepared receptor file.
ligandligand.pdbqtPath to the prepared ligand file.
center_x15.190X-coordinate of the grid box center.[18]
center_y53.903Y-coordinate of the grid box center.[18]
center_z16.917Z-coordinate of the grid box center.[18]
size_x20Size of the grid box in the X-dimension (Å).[18]
size_y20Size of the grid box in the Y-dimension (Å).[18]
size_z20Size of the grid box in the Z-dimension (Å).[18]
outdocking_results.pdbqtOutput file for the docking poses.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[22][23] This allows for the assessment of binding stability and the characterization of conformational changes.

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.[23] For protein-ligand complexes, MD can validate the stability of docking poses and provide deeper insights into the thermodynamics of binding.[22]

Experimental Workflow: Protein-Ligand MD with GROMACS

GROMACS is a versatile and high-performance open-source software package for performing MD simulations.[24][25][26]

Protocol 4.2.1: Step-by-Step MD Simulation

  • System Preparation:

    • Start with the best-ranked docked pose from AutoDock Vina.

    • Choose an appropriate force field (e.g., CHARMM36 for proteins and CGenFF for the ligand).[24][27] The force field is a set of parameters that describes the potential energy of the system.

    • Generate the topology files for both the protein and the ligand. The topology file defines the atoms, bonds, angles, and dihedrals of the molecules.[27]

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of water molecules. A dodecahedron box is often efficient.[23]

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.[27]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[24]

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature): Bring the system to the desired temperature (e.g., 300 K) while keeping the volume constant.[24][27]

      • NPT (constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature.[24][27]

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to capture the relevant biological motions.[23]

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds over time.

      • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.

Table 2: Key GROMACS Modules and Their Functions

GROMACS ModuleFunction
pdb2gmxGenerates a topology for the protein.[27]
editconfDefines the simulation box.[27]
solvateAdds solvent to the simulation box.
genionAdds ions to the system.
gromppPrepares the input files for the MD simulation.
mdrunRuns the MD simulation.
gmx rmsCalculates RMSD.
gmx rmsfCalculates RMSF.
gmx hbondAnalyzes hydrogen bonds.

ADMET Prediction: Assessing Drug-Likeness

A promising drug candidate must not only bind to its target with high affinity but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[5][6] In silico ADMET prediction tools can help identify potential liabilities early in the drug discovery process.[3][4]

A variety of open-access web servers and standalone software are available for ADMET prediction, such as SwissADME, pkCSM, and PreADMET.[28] These tools use quantitative structure-activity relationship (QSAR) models to predict a wide range of pharmacokinetic and toxicological properties.

Table 3: Commonly Predicted ADMET Properties

PropertyDescriptionImportance
Absorption
Caco-2 PermeabilityPredicts intestinal absorption.Crucial for oral bioavailability.
Human Intestinal Absorption (HIA)Percentage of drug absorbed from the gut.A key determinant of oral drug efficacy.
Distribution
Blood-Brain Barrier (BBB) PermeationPredicts whether a compound can cross the BBB.Important for CNS-targeting drugs.
Plasma Protein Binding (PPB)The extent to which a drug binds to plasma proteins.Affects the free drug concentration available to act on the target.
Metabolism
CYP450 InhibitionPredicts inhibition of key drug-metabolizing enzymes.Potential for drug-drug interactions.
Excretion
Total ClearanceThe rate at which a drug is removed from the body.Determines the dosing frequency.
Toxicity
hERG InhibitionPredicts blockage of the hERG potassium channel.A major cause of drug-induced cardiac toxicity.
Ames TestPredicts mutagenicity.A critical early safety screen.

The accuracy of these predictions depends on the quality of the underlying models and the applicability domain of the training data.[5][6] It is advisable to use multiple tools and compare their predictions.[5][6]

Visualizations and Workflows

Visual representations are essential for understanding complex biological processes and computational workflows.

In_Silico_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Druggability Assessment Target_ID Target Identification (Experimental & Computational) Docking Molecular Docking (AutoDock Vina) Target_ID->Docking Ligand_Prep Ligand Preparation (2D to 3D) Ligand_Prep->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Top Poses ADMET ADMET Prediction (Web Servers) MD_Sim->ADMET Stable Complexes Lead_Candidate Lead_Candidate ADMET->Lead_Candidate Lead Candidate

Caption: A generalized workflow for the in silico modeling of small molecule interactions.

Docking_Protocol Receptor_PDB Download Receptor PDB Prepare_Receptor Prepare Receptor (Add H, Assign Charges) Receptor_PDB->Prepare_Receptor Define_Grid Define Grid Box Prepare_Receptor->Define_Grid Ligand_3D Prepare Ligand 3D Run_Vina Run AutoDock Vina Ligand_3D->Run_Vina Define_Grid->Run_Vina Analyze_Results Analyze Poses & Scores Run_Vina->Analyze_Results

Caption: A step-by-step protocol for molecular docking using AutoDock Vina.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the key in silico techniques for modeling the interactions of "this compound" derivatives. By following the outlined protocols, researchers can gain valuable insights into the binding mechanisms, stability, and drug-likeness of their compounds.

The field of computational drug discovery is continually evolving. Future directions include the increasing use of machine learning and artificial intelligence for more accurate prediction of binding affinities and ADMET properties, as well as the development of more sophisticated simulation methods that can capture complex biological phenomena such as protein flexibility and allosteric regulation. By integrating these advanced computational approaches with traditional experimental techniques, we can accelerate the discovery of novel and effective therapeutics.

References

The Imidazo[1,2-a]pyrazine-2-carboxylic Acid Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyrazine nucleus, a nitrogen-bridged heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its role as a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the imidazo[1,2-a]pyrazine-2-carboxylic acid core and its derivatives, detailing synthetic strategies, key biological applications with a focus on oncology, and the associated structure-activity relationships. Furthermore, we present detailed, field-proven protocols for the synthesis and biological evaluation of these compounds, intended to empower researchers in their drug discovery endeavors.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyrazine ring system, an isostere of purines, has garnered significant attention in drug discovery due to its diverse pharmacological profile. Derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and potent anticancer properties.[1] The carboxylic acid moiety at the 2-position provides a crucial handle for synthetic modification, allowing for the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the intricacies of leveraging this scaffold for the rational design of next-generation therapeutics.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound.[2] Variations of this fundamental approach, including one-pot multicomponent reactions, have been developed to enhance efficiency and structural diversity.[3][4]

General Synthesis of the Imidazo[1,2-a]pyrazine Core

A common and effective method involves the reaction of a 2-aminopyrazine with an α-haloketone or α-haloester. The endocyclic nitrogen of the aminopyrazine acts as the nucleophile, displacing the halide to form an intermediate that subsequently cyclizes to yield the imidazo[1,2-a]pyrazine ring system.[5]

Experimental Protocol: Synthesis of a 2-Aryl-imidazo[1,2-a]pyrazine Derivative

This protocol outlines a two-step process for the synthesis of a 2-aryl-imidazo[1,2-a]pyrazine, a common precursor for further functionalization.

Step 1: Synthesis of the α-Bromoketone

  • To a solution of the desired acetophenone (1.0 eq) in a suitable solvent such as ethyl acetate, add copper(II) bromide (2.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can often be used in the next step without further purification.

Step 2: Condensation and Cyclization

  • Dissolve the α-bromoketone (1.0 eq) and the appropriate 2-aminopyrazine (1.1 eq) in a polar aprotic solvent like acetone or acetonitrile.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-imidazo[1,2-a]pyrazine derivative.

Multicomponent Reactions for Diversity-Oriented Synthesis

More recently, iodine-catalyzed three-component reactions of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide have been reported as an efficient one-pot method to generate substituted imidazo[1,2-a]pyrazines.[3][4] This approach allows for the rapid generation of a library of analogs for screening.

Experimental Protocol: One-Pot Three-Component Synthesis

  • To a solution of the aryl aldehyde (1.0 eq) and 2-aminopyrazine (1.0 eq) in a suitable solvent like dichloromethane, add iodine (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (e.g., tert-butyl isocyanide) (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired substituted imidazo[1,2-a]pyrazine.[3]

G cluster_synthesis Synthetic Pathways to Imidazo[1,2-a]pyrazine Core 2-Aminopyrazine 2-Aminopyrazine Condensation Condensation/ Cyclization 2-Aminopyrazine->Condensation MCR Multicomponent Reaction (I2 cat.) 2-Aminopyrazine->MCR alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Condensation Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->MCR Isocyanide Isocyanide Isocyanide->MCR Imidazo_Core Imidazo[1,2-a]pyrazine Core Condensation->Imidazo_Core MCR->Imidazo_Core

Caption: Synthetic routes to the imidazo[1,2-a]pyrazine core.

Therapeutic Applications: A Focus on Oncology

The imidazo[1,2-a]pyrazine scaffold has proven to be a particularly fruitful starting point for the development of anticancer agents, with derivatives targeting various key oncogenic pathways.

Tubulin Polymerization Inhibitors

Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, a clinically validated anticancer strategy.[3][6] These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][7]

Structure-Activity Relationship (SAR) Insights:

Position of SubstitutionMoietyImpact on ActivityReference
C2Aryl groups (e.g., trimethoxyphenyl)Often crucial for potent tubulin polymerization inhibition.[7]
C3Small alkyl or aryl groupsModulates potency and pharmacokinetic properties.[6]
C8AminationCan improve activity and solubility.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Prepare a solution of purified bovine tubulin (e.g., 1.8 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Add the test compound (at various concentrations) or a known inhibitor (e.g., colchicine) to a 96-well plate.

  • Initiate polymerization by adding the tubulin solution to the wells and incubating at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance is proportional to the amount of polymerized tubulin.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[8]

Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora A and B kinases.[2][9][10] Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells.

SAR Insights:

Position of SubstitutionMoietyImpact on ActivityReference
C3Substituted anilinesImportant for binding to the kinase hinge region.[2]
C8Polar groups (e.g., amino alcohols)Enhances solubility and cell potency.[11]

Experimental Protocol: Aurora Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced.

  • Prepare a reaction mixture containing purified recombinant Aurora kinase (A or B), a suitable peptide substrate, ATP, and the test inhibitor at various concentrations in a kinase assay buffer.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Convert the generated ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction by adding the Kinase Detection Reagent.

  • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the IC50 value of the inhibitor.[12]

G cluster_moa Oncological Mechanisms of Action Imidazo_Scaffold Imidazo[1,2-a]pyrazine Scaffold Tubulin Tubulin Polymerization Imidazo_Scaffold->Tubulin Binds to Colchicine Site Aurora_Kinase Aurora Kinase Imidazo_Scaffold->Aurora_Kinase ATP-Competitive Inhibition PI3K_mTOR PI3K/mTOR Pathway Imidazo_Scaffold->PI3K_mTOR Dual Inhibition Disruption Microtubule Disruption Tubulin->Disruption Inhibition_AK Inhibition Aurora_Kinase->Inhibition_AK Inhibition_PI3K Inhibition PI3K_mTOR->Inhibition_PI3K Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis Inhibition_AK->Apoptosis Inhibition_PI3K->Apoptosis

Caption: Key oncological targets of imidazo[1,2-a]pyrazine derivatives.

PI3K/mTOR Dual Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyrazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, offering a promising strategy to overcome resistance mechanisms associated with single-target inhibitors.[13][14]

SAR Insights:

Position of SubstitutionMoietyImpact on ActivityReference
C6Substituted aryl groupsCrucial for potent PI3Kα and mTOR inhibition.[14]
C3Morpholine-containing side chainsOften enhances activity and improves physicochemical properties.[13]

Experimental Protocol: PI3K/mTOR Dual Inhibition Assay

A common method is to use a biochemical assay format, such as the LanthaScreen™ Eu Kinase Binding Assay.

  • Prepare separate reaction mixtures for PI3K and mTOR containing the respective kinase, a europium-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the test compound at various concentrations.

  • Incubate the reactions at room temperature to allow for binding equilibrium to be reached.

  • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

  • Calculate the IC50 values for both PI3K and mTOR to determine the dual inhibitory activity.

In Vivo Efficacy and Preclinical Development

Promising imidazo[1,2-a]pyrazine derivatives have demonstrated significant in vivo antitumor efficacy in various xenograft models.

Compound ClassXenograft ModelEfficacyReference
Tubulin InhibitorsMelanomaSignificant tumor growth inhibition (78.70% at 15 mg/kg).[15]
Aurora Kinase InhibitorsOvarian TumorDemonstrated anti-tumor activity.[10]
PI3K/mTOR InhibitorsHCT116 and HT-29Significant inhibition of tumor growth with no obvious toxicity.[13]

The favorable in vivo profiles of these compounds underscore the potential of the imidazo[1,2-a]pyrazine scaffold for the development of clinically viable drug candidates.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and valuable platform in drug discovery. The synthetic accessibility and the diverse range of biological activities make it an attractive starting point for the development of novel therapeutics, particularly in the field of oncology. Future research will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel therapeutic applications for this remarkable heterocyclic system. The detailed protocols and SAR insights provided in this guide are intended to facilitate these future discoveries and empower researchers to unlock the full potential of the imidazo[1,2-a]pyrazine core.

References

An In-depth Technical Guide to Exploring the Chemical Space of Imidazo[1,2-a]pyrazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Core in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern science, demanding a continuous exploration of novel chemical entities. Within the vast landscape of heterocyclic chemistry, the imidazo[1,2-a]pyrazine core has emerged as a "privileged structure." This is due to its remarkable versatility and its presence in a multitude of biologically active compounds.[1][2] As a structural analogue of purines, this fused heterocyclic system offers a unique three-dimensional arrangement of nitrogen atoms, hydrogen bond donors, and acceptors, making it an ideal scaffold for interacting with a wide array of biological targets.[2]

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the strategies employed to synthesize and functionalize the imidazo[1,2-a]pyrazine core, a survey of its diverse biological activities, and detailed experimental protocols. Our objective is to not only present established methods but also to elucidate the underlying chemical principles and strategic considerations that drive the exploration of this potent chemical space.

Architectures of Synthesis: Constructing the Imidazo[1,2-a]pyrazine Core

The foundation of any drug discovery program centered on a specific scaffold lies in the efficient and versatile synthesis of its core structure. Several methodologies have been developed for the construction of the imidazo[1,2-a]pyrazine ring system, ranging from classical condensation reactions to modern multicomponent approaches.

Classical Condensation: The Reaction of α-Aminopyrazines with α-Halocarbonyls

A well-established and widely utilized method for the synthesis of imidazo[1,2-a]pyrazines involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[3][4] This reaction proceeds via an initial N-alkylation of the amino group of the pyrazine, followed by an intramolecular cyclization to form the fused imidazole ring. The choice of the α-halocarbonyl compound allows for the introduction of various substituents at the C2 and C3 positions of the final product.

Modern Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single step, thereby offering significant advantages in terms of atom economy, time, and resource efficiency.[5] For the synthesis of imidazo[1,2-a]pyrazine derivatives, Ugi-type and Groebke-Blackburn-Bienaymé reactions have proven to be particularly effective.[2][6]

  • Iodine-Catalyzed Three-Component Condensation: An efficient one-pot synthesis involves the reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide, catalyzed by molecular iodine.[5][7] This method provides access to a diverse range of 2,3-disubstituted imidazo[1,2-a]pyrazines in good yields.[5][7]

  • Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction: The use of microwave irradiation can significantly accelerate the reaction between 2-aminopyrazine, an aldehyde, and an isocyanide, often in the presence of a Lewis acid catalyst such as scandium(III) triflate.[6] This approach allows for the rapid generation of a library of derivatives for biological screening.[6]

G cluster_0 Synthetic Pathways to Imidazo[1,2-a]pyrazine Core Start Start Aminopyrazine Aminopyrazine Start->Aminopyrazine Condensation Condensation Aminopyrazine->Condensation MCR MCR Aminopyrazine->MCR Halocarbonyl Halocarbonyl Halocarbonyl->Condensation Aldehyde Aldehyde Aldehyde->MCR Isocyanide Isocyanide Isocyanide->MCR Imidazo_Pyrazine_Core Imidazo[1,2-a]pyrazine Core Condensation->Imidazo_Pyrazine_Core Classical Route MCR->Imidazo_Pyrazine_Core Modern Route

Figure 1: General synthetic strategies for the imidazo[1,2-a]pyrazine core.

Navigating the Chemical Space: Strategies for Functionalization and Diversification

Once the core scaffold is synthesized, the next critical step is to explore the surrounding chemical space by introducing a variety of functional groups at different positions of the ring system. This diversification is essential for modulating the physicochemical properties, biological activity, and selectivity of the compounds. The primary sites for substitution on the imidazo[1,2-a]pyrazine ring are the C2, C3, and C8 positions.

  • C2 and C3 Positions: As discussed in the synthetic strategies, the choice of α-halocarbonyl or aldehyde and isocyanide in the condensation and multicomponent reactions, respectively, directly dictates the substituents at the C2 and C3 positions.

  • C8 Position: The C8 position can be functionalized through various reactions, such as amination of a C8-bromo precursor. This allows for the introduction of a wide range of amino groups, which can be crucial for establishing key interactions with biological targets. For instance, the presence of an amino group at the C8 position has been shown to be important for the antioxidant activity of these compounds.

A Spectrum of Biological Activities and Structure-Activity Relationships (SAR)

Imidazo[1,2-a]pyrazine derivatives have demonstrated a remarkable range of pharmacological activities, underscoring their potential as therapeutic agents in various disease areas.

Biological Activity Target/Mechanism Key Structural Features References
Anticancer Inhibition of kinases (e.g., EphB4, PI3K, CDK9, IKK-β), cytotoxicity against various cancer cell lines.Varies depending on the target kinase. For example, a pyridin-4-yl group at C2 and a benzylamine at C3 showed potent CDK9 inhibition.[3][6][7][8]
Antiviral Inhibition of viral replication (e.g., human coronavirus).A pyridin-4-yl group at C2 and a cyclohexyl group at C3 exhibited anti-coronaviral activity.[6]
Antioxidant Free radical scavenging.An amino group at the C8 position and a bromine at the C3 position were found to be important for activity.
Anti-inflammatory Inhibition of inflammatory pathways.The core scaffold itself has been associated with anti-inflammatory effects.
Cardiovascular Cardiac stimulating, smooth muscle relaxant, phosphodiesterase inhibitory properties.5-bromoimidazo[1,2-a]pyrazine showed positive chronotropic and inotropic effects.[4]
CNS Antidepressant activity.Specific substitution patterns are required for CNS activity.

Structure-Activity Relationship (SAR) Insights:

The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of the substituents. For example, in the context of anticancer activity, the introduction of specific aryl groups at the C2 and C3 positions can significantly influence the potency and selectivity of kinase inhibition.[3][9] Similarly, for antioxidant activity, the presence of an amino group at C8 is a key determinant. X-ray crystallographic studies have revealed that the methylamino group at C8 can participate in hydrogen bonding with the hinge region of kinase enzymes, highlighting the structural basis for its importance.[10]

G cluster_activities Biological Activities Imidazo_Pyrazine_Core Imidazo[1,2-a]pyrazine Core Anticancer Anticancer Imidazo_Pyrazine_Core->Anticancer Kinase Inhibition Antiviral Antiviral Imidazo_Pyrazine_Core->Antiviral Replication Inhibition Antioxidant Antioxidant Imidazo_Pyrazine_Core->Antioxidant Radical Scavenging Cardiovascular Cardiovascular Imidazo_Pyrazine_Core->Cardiovascular PDE Inhibition CNS CNS Imidazo_Pyrazine_Core->CNS Antidepressant

Figure 2: Diverse biological activities of imidazo[1,2-a]pyrazine derivatives.

Key Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for a representative synthesis and a common biological assay.

Protocol for Iodine-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrazines

This protocol is adapted from the work of Kumar et al. (2023).[5]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • 2-Aminopyrazine (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Dichloromethane (DCM, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates

  • Column chromatography setup (silica gel, ethyl acetate/hexane)

Procedure:

  • To a solution of the aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in DCM (5 mL) in a round-bottom flask, add iodine (10 mol%).

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion of the reaction, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired imidazo[1,2-a]pyrazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Anticancer Activity Screening using MTT Assay

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[5]

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on:

  • Development of novel and more efficient synthetic methodologies , including asymmetric synthesis to access chiral derivatives.

  • Exploration of new biological targets through high-throughput screening of diverse imidazo[1,2-a]pyrazine libraries.

  • Application of computational methods , such as structure-based drug design and QSAR studies, to guide the rational design of more potent and selective inhibitors.

  • Investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds to optimize their drug-like properties.

By leveraging the knowledge and techniques outlined in this guide, researchers can effectively navigate the chemical space of imidazo[1,2-a]pyrazine derivatives and contribute to the development of the next generation of innovative medicines.

References

Methodological & Application

Application Note: A Robust and Efficient Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] Notably, certain imidazo[1,2-a]pyrazine analogs have shown potent inhibitory effects against key biological targets such as phosphoinositide 3-kinase (PI3K), Aurora kinases, and the receptor tyrosine kinase EphB4.[3] More recently, these compounds have been identified as promising inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, highlighting their potential in cancer immunotherapy.[4][5]

The development of efficient, cost-effective, and environmentally benign synthetic methodologies for accessing these valuable compounds is a critical objective for synthetic and medicinal chemists. Traditional methods for synthesizing imidazo-fused heterocycles often require harsh reaction conditions, expensive metal catalysts (e.g., ZnCl₂, Sc(OTf)₃, MgCl₂, and ZrCl₄), and can result in low yields.[3] This application note details a highly efficient, iodine-catalyzed, one-pot, three-component synthesis of highly functionalized imidazo[1,2-a]pyrazine derivatives at room temperature.[3][6]

The Role of Iodine: A Cost-Effective and Benign Catalyst

Molecular iodine (I₂) serves as an excellent catalyst for this transformation due to its benign nature, low cost, and ready availability.[3][6] In this context, iodine functions as a mild Lewis acid, activating the in-situ formed imine for nucleophilic attack. This catalytic approach avoids the use of toxic and expensive heavy metals, aligning with the principles of green chemistry. The operational simplicity, short reaction times, and high yields make this protocol particularly attractive for the rapid generation of compound libraries for high-throughput screening.[3]

Reaction Mechanism: A Stepwise Look at the [4+1] Cycloaddition

The iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines proceeds via a plausible multi-step mechanism involving a key [4+1] cycloaddition. The proposed pathway is as follows:

  • Imine Formation: The reaction initiates with the condensation of a 2-aminopyrazine with an aryl aldehyde to form an imine intermediate (A).[3][6]

  • Lewis Acid Activation: The iodine catalyst activates the imine by coordinating to the nitrogen atom, enhancing its electrophilicity.[3][6]

  • Nucleophilic Attack: The activated imine undergoes a nucleophilic attack by an isocyanide, leading to the formation of an iminium ion intermediate (B).[3][6]

  • [4+1] Cycloaddition: This is followed by an intramolecular [4+1] cycloaddition to generate a five-membered ring intermediate (C).[3][6]

  • Rearrangement and Aromatization: Subsequent rearrangement and aromatization yield the final imidazo[1,2-a]pyrazine product.

Proposed Reaction Mechanism

Reaction_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product 2-Aminopyrazine 2-Aminopyrazine Imine_Formation Imine Formation (A) 2-Aminopyrazine->Imine_Formation Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Imine_Formation Isocyanide Isocyanide Nucleophilic_Attack Nucleophilic Attack (Iminium Ion B) Isocyanide->Nucleophilic_Attack Iodine_Activation Iodine Activation Imine_Formation->Iodine_Activation I₂ (catalyst) Iodine_Activation->Nucleophilic_Attack Cycloaddition [4+1] Cycloaddition (Intermediate C) Nucleophilic_Attack->Cycloaddition Rearrangement Rearrangement & Aromatization Cycloaddition->Rearrangement Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Rearrangement->Imidazo_Pyrazine

Caption: Proposed mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative example for the synthesis of 2-aryl-3-(tert-butylamino)imidazo[1,2-a]pyrazine derivatives.

Materials:

  • 2-Aminopyrazine

  • Substituted aryl aldehydes

  • tert-Butyl isocyanide

  • Iodine (I₂)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Stir bar

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 mmol) and a substituted aryl aldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add a catalytic amount of iodine (5 mol%).

  • Addition of Isocyanide: To the above mixture, add tert-butyl isocyanide (1.2 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure imidazo[1,2-a]pyrazine derivative.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (2-Aminopyrazine, Aldehyde, I₂ in EtOH) Start->Reaction_Setup Add_Isocyanide 2. Add tert-Butyl Isocyanide Reaction_Setup->Add_Isocyanide Stir 3. Stir at Room Temperature Add_Isocyanide->Stir TLC_Monitoring 4. Monitor by TLC Stir->TLC_Monitoring Workup 5. Quench with Na₂S₂O₃ TLC_Monitoring->Workup Extraction 6. Extract with EtOAc Workup->Extraction Drying 7. Dry and Concentrate Extraction->Drying Purification 8. Column Chromatography Drying->Purification Product Pure Imidazo[1,2-a]pyrazine Purification->Product

Caption: Step-by-step workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

Data Summary: Substrate Scope and Yields

The iodine-catalyzed protocol is compatible with a wide range of substituted aryl aldehydes, affording the corresponding imidazo[1,2-a]pyrazine derivatives in moderate to good yields.[6]

EntryAryl Aldehyde SubstituentReaction Time (h)Yield (%)
14-Nitro392
24-Chloro488
34-Bromo485
44-Fluoro582
54-Methyl578
64-Methoxy675
72-Nitro490
82-Chloro586
9Unsubstituted672

Data adapted from Parthiban, P. et al. (2023).[6]

Applications in Drug Discovery and Beyond

The synthesized imidazo[1,2-a]pyrazine derivatives have been evaluated for their biological activities, with several compounds exhibiting significant anticancer properties against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[2][7] For instance, some derivatives have shown IC₅₀ values in the low micromolar range, comparable to the standard drug Doxorubicin.[7] Beyond their anticancer potential, these compounds also exhibit interesting photophysical properties, suggesting their utility as fluorescent probes in biological imaging.[3][6]

Conclusion

The iodine-catalyzed, three-component synthesis of imidazo[1,2-a]pyrazines represents a significant advancement in the preparation of this important class of heterocyclic compounds.[3][6] The methodology is characterized by its operational simplicity, mild reaction conditions, cost-effectiveness, and high yields.[3] This protocol provides a powerful tool for medicinal chemists and drug discovery professionals to rapidly access diverse libraries of imidazo[1,2-a]pyrazine derivatives for the development of novel therapeutics.

References

Application Note: Accelerated Synthesis of Imidazo[1,2-a]pyrazine-2-carboxylic Acid Utilizing Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold and the Advancement of Microwave-Assisted Synthesis

The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide array of biological activities. Derivatives of this bicyclic system have demonstrated potential as antibacterial, anti-inflammatory, and anticancer agents.[1] The continued interest in this scaffold necessitates the development of efficient, rapid, and environmentally benign synthetic methodologies to accelerate the discovery and development of new therapeutic agents.

Traditionally, the synthesis of imidazo[1,2-a]pyrazines involves the condensation of a 2-aminopyrazine with an α-haloketone, often requiring prolonged reaction times and harsh conditions, which can lead to lower yields and the formation of impurities.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods.[3][4][5] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[2][3] This acceleration is due to the efficient and direct heating of the reaction mixture through the interaction of microwaves with polar molecules, a phenomenon known as dielectric heating.[3]

This application note provides a comprehensive guide to the microwave-assisted synthesis of a key derivative, Imidazo[1,2-a]pyrazine-2-carboxylic acid . The protocol is presented in two primary stages: the initial microwave-promoted cyclocondensation to form the ethyl ester intermediate, followed by its hydrolysis to the final carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into the optimization of reaction parameters.

The Rationale for a Two-Step Synthesis

The direct synthesis of this compound from 2-aminopyrazine and bromopyruvic acid can be challenging due to the potential for side reactions and purification difficulties. A more robust and higher-yielding approach involves a two-step process:

  • Microwave-Assisted Esterification: The synthesis of the stable intermediate, ethyl imidazo[1,2-a]pyrazine-2-carboxylate, via the reaction of 2-aminopyrazine with ethyl bromopyruvate under microwave irradiation.

  • Hydrolysis: The subsequent conversion of the ethyl ester to the desired carboxylic acid.[6]

This strategy allows for easier purification of the intermediate and provides a more controlled route to the final product.

Reaction Mechanism: A Stepwise Look at Imidazo[1,2-a]pyrazine Formation

The formation of the imidazo[1,2-a]pyrazine ring system proceeds through a well-established cyclocondensation mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-aminopyrazine on the electrophilic carbon of ethyl bromopyruvate.

  • Intramolecular Cyclization: This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon.

  • Dehydration: The final step involves the elimination of a water molecule to form the aromatic imidazo[1,2-a]pyrazine ring.

Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 2-Aminopyrazine 2-Aminopyrazine Intermediate_1 Intermediate 1 2-Aminopyrazine->Intermediate_1 Nucleophilic Attack Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Cyclization Product Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate Intermediate_2->Product - H2O Synthesis Workflow Start Start Reagents Combine 2-Aminopyrazine, Ethyl Bromopyruvate, NaHCO3 in Ethanol Start->Reagents Microwave Microwave Irradiation (e.g., 120°C, 15 min) Reagents->Microwave Cooling Cool to Room Temperature Microwave->Cooling Workup Aqueous Workup & Extraction Cooling->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

References

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of Imidazo[1,2-a]pyrazine-2-carboxylic Acid: Protocols and Mechanistic Insights

The imidazo[1,2-a]pyrazine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this heterocyclic system have demonstrated potential as antibacterial, anti-inflammatory, cardiotonic, and even anticancer agents.[3] The power of this scaffold lies in its unique electronic properties and its rigid, bicyclic structure, which presents substituents in a well-defined three-dimensional space.

Among the various functionalized imidazo[1,2-a]pyrazines, the 2-carboxylic acid derivative stands out as a particularly strategic starting material. The carboxylic acid at the C2 position serves as a versatile chemical handle, enabling a vast array of derivatization reactions. This allows for the systematic exploration of the chemical space around the core, a critical process in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties—collectively known as Structure-Activity Relationship (SAR) studies.[4][5]

This guide provides an in-depth exploration of key derivatization techniques for this compound. It is designed for researchers and scientists in drug development, offering not just step-by-step protocols but also the underlying chemical principles and rationale that govern these transformations.

Section 1: Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The conversion of a carboxylic acid to an amide is arguably the most frequently used reaction in medicinal chemistry.[6] Amide bonds are stable, prevalent in biological systems, and allow for the introduction of an immense diversity of functional groups from readily available amine building blocks.

Protocol 1: High-Efficiency Amide Coupling with HATU

Principle and Rationale: This protocol utilizes a modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for a one-pot synthesis. HATU is highly efficient for forming an activated ester intermediate that readily reacts with a wide range of amines, including those that are weakly nucleophilic.[7] The reaction is typically performed in the presence of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid without competing in the reaction. This method is favored for its speed, high yields, and suppression of side reactions.

Experimental Protocol:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: Add DIPEA (2.5 eq) to the solution, followed by HATU (1.2 eq). Stir the mixture at room temperature for 15-20 minutes. During this time, the carboxylic acid is activated.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and acidic byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

Workflow: Amide Bond Formation Strategies

G cluster_0 One-Pot Coupling (HATU) cluster_1 Two-Step Acyl Chloride Method start1 Imidazo[1,2-a]pyrazine-2-COOH + Amine step1_1 Add HATU + DIPEA in DMF start1->step1_1 step1_2 Activation (Reactive Ester Formation) step1_1->step1_2 step1_3 Nucleophilic Attack by Amine step1_2->step1_3 end1 Purified Amide Derivative step1_3->end1 start2 Imidazo[1,2-a]pyrazine-2-COOH step2_1 React with SOCl₂ or (COCl)₂ start2->step2_1 step2_2 Isolate/Use Crude Acyl Chloride step2_1->step2_2 step2_3 React with Amine + Base (e.g., TEA) step2_2->step2_3 end2 Purified Amide Derivative step2_3->end2

Caption: Comparison of one-pot vs. two-step amide synthesis.

Protocol 2: The Acyl Chloride Method

Principle and Rationale: This classic two-step approach first converts the carboxylic acid into a highly reactive acyl chloride. This intermediate is then reacted with an amine to form the amide. While robust, this method is harsher than HATU coupling and may not be suitable for substrates with sensitive functional groups. It is particularly useful for simple amines and large-scale synthesis where cost is a factor.[8]

Experimental Protocol:

  • Step A: Acyl Chloride Formation

    • Place this compound (1.0 eq) in a flask equipped with a reflux condenser.

    • Add thionyl chloride (SOCl₂) (5-10 eq) and a catalytic drop of DMF.

    • Heat the mixture to reflux for 1-2 hours. The reaction should be performed in a fume hood.

    • After the reaction is complete (as judged by the cessation of gas evolution), carefully remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Step B: Amination

    • Dissolve the crude acyl chloride in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (TEA) or pyridine (2.2 eq) in the same solvent.

    • Add the amine solution dropwise to the cold acyl chloride solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

    • For work-up, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Coupling MethodKey ReagentsTemperatureProsCons
HATU Coupling HATU, DIPEA, DMFRoom Temp.High efficiency, mild conditions, low side reactionsHigher cost of reagents
Acyl Chloride SOCl₂ or (COCl)₂, TEA, DCM0 °C to RefluxLow cost, suitable for scale-up, robustHarsh conditions, not for sensitive substrates

Section 2: Esterification for Prodrugs and Intermediates

Ester derivatives are valuable for modifying the physicochemical properties of a parent compound, such as solubility and cell permeability. They are frequently employed as prodrugs, which are metabolized in vivo to release the active carboxylic acid.

Protocol 3: Classic Fischer Esterification

Principle and Rationale: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] It is an equilibrium-limited process. To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) and/or by removing the water that is formed during the reaction.

Experimental Protocol:

  • Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. If using a higher boiling alcohol, a Dean-Stark apparatus can be fitted to the flask to azeotropically remove water.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated NaHCO₃ solution until effervescence ceases.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

Section 3: Advanced Scaffold Modification

Beyond derivatizing the C2-carboxylic acid, the imidazo[1,2-a]pyrazine core itself can be functionalized to build greater molecular complexity. Modern organometallic chemistry provides powerful tools for regioselective C-H functionalization.

Application Note: Regioselective Metalation and Functionalization Recent studies have demonstrated that the imidazo[1,2-a]pyrazine scaffold can be selectively deprotonated at specific positions using specialized bases.[10] For example, using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl allows for metalation at either the C3 or C5 position, depending on the exact reagents and conditions used.[10] The resulting organometallic intermediate can then be "quenched" by reacting it with a variety of electrophiles (e.g., iodine, acyl chlorides, allyl bromide), installing a new functional group at a precise location on the ring. This advanced strategy opens up avenues for creating highly decorated and novel derivatives that would be inaccessible through classical methods.

Diagram: Key Functionalization Sites of the Imidazo[1,2-a]pyrazine Core

G scaffold pos2 lab2 C2: Carboxylic Acid Derivatization (Amides, Esters) pos2->lab2 pos3 lab3 C3: Metalation & Electrophilic Quench pos3->lab3 pos5 lab5 C5: Metalation or C-H Arylation pos5->lab5 pos6 lab6 C6: Cross-Coupling (from 6-halo precursor) pos6->lab6 pos8 lab8 C8: Nucleophilic Substitution (from 8-halo precursor) pos8->lab8

Caption: Key sites for derivatization on the core scaffold.

Validation and Characterization of Derivatives

The successful synthesis of any new derivative must be confirmed through rigorous analytical characterization. The following techniques are essential for structural verification and purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the overall structure, the successful incorporation of the new chemical moiety, and the regiochemistry of the reaction.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the newly synthesized molecule. LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final compound.

  • Infrared (IR) Spectroscopy: This technique is useful for confirming the functional group transformation, for instance, by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic amide or ester carbonyl (C=O) stretch.

Conclusion

This compound is a powerful and versatile starting material for generating libraries of novel compounds for biological screening. The derivatization techniques outlined in this guide, from robust amide couplings to classic esterifications and advanced C-H functionalizations, provide a comprehensive toolkit for the medicinal chemist. By understanding the principles behind each protocol, researchers can make informed decisions to efficiently synthesize target molecules and accelerate the drug discovery process.

References

Synthesis of Imidazo[1,2-a]pyrazine-2-carboxylic Acid Hydrazides: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides, a class of heterocyclic compounds of significant interest in medicinal chemistry. The synthetic strategy is a robust two-step process commencing with the cyclocondensation of 2-aminopyrazine and ethyl bromopyruvate to yield ethyl imidazo[1,2-a]pyrazine-2-carboxylate. This intermediate is subsequently converted to the target hydrazide via hydrazinolysis. This guide offers comprehensive, step-by-step protocols for both synthetic steps, an in-depth discussion of the underlying reaction mechanisms, and expected outcomes, empowering researchers to confidently replicate and adapt these methods for their specific research needs.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for a wide array of biologically active molecules.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse intermolecular interactions with various biological targets. Consequently, derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3] The hydrazide functional group, in particular, is a versatile synthon that can be readily derivatized to generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies.

This guide focuses on the practical synthesis of this compound hydrazide, providing a foundational methodology for the exploration of this important chemical space.

Overall Synthetic Scheme

The synthesis of this compound hydrazide is efficiently achieved in two sequential steps as depicted below. The initial step involves the formation of the imidazo[1,2-a]pyrazine bicyclic system through a cyclocondensation reaction. The subsequent step is the conversion of the resulting ethyl ester to the desired hydrazide.

Synthetic_Scheme reagent1 2-Aminopyrazine intermediate Ethyl imidazo[1,2-a]pyrazine-2-carboxylate reagent1->intermediate Step 1: Cyclocondensation reagent2 Ethyl bromopyruvate reagent2->intermediate product This compound hydrazide intermediate->product Step 2: Hydrazinolysis reagent3 Hydrazine hydrate (NH2NH2·H2O) reagent3->product

Caption: Overall two-step synthesis of the target hydrazide.

Part 1: Synthesis of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate

This section details the protocol for the cyclocondensation reaction to form the core imidazo[1,2-a]pyrazine structure with the desired ester functionality at the 2-position.

Protocol 1: Cyclocondensation of 2-Aminopyrazine with Ethyl Bromopyruvate

Materials and Reagents:

  • 2-Aminopyrazine

  • Ethyl bromopyruvate

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 2-aminopyrazine (1.0 g, 10.5 mmol) in anhydrous 1,2-dimethoxyethane (DME), add ethyl 3-bromopyruvate (2.36 g, 13.0 mmol) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2.5 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and maintain this temperature with stirring for 30 minutes, during which a light brown precipitate will form.

  • Collect the precipitate by filtration and wash with ethyl acetate to yield a light brown solid.

  • Suspend the solid in 50 mL of ethanol and heat to reflux until a clear solution is formed.

  • Continue refluxing for 2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Treat the residue with a mixture of dichloromethane (CH₂Cl₂) and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Filter the mixture through a pad of diatomaceous earth. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 99:1 to 97:3 v/v) as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to afford ethyl imidazo[1,2-a]pyrazine-2-carboxylate as a light yellow crystalline solid.

Mechanism and Scientific Rationale

The formation of the imidazo[1,2-a]pyrazine ring system proceeds via a well-established cyclocondensation mechanism, often referred to as a Tschitschibabin-type reaction.

Mechanism_Step1 cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization 2-Aminopyrazine 2-Aminopyrazine Intermediate_1 N-Alkylated Intermediate 2-Aminopyrazine->Intermediate_1 N1 attacks α-carbon Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 NH2 attacks carbonyl Product_Ester Ethyl imidazo[1,2-a]pyrazine-2-carboxylate Intermediate_2->Product_Ester - H2O

Caption: Mechanism of cyclocondensation.

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen (N1) of 2-aminopyrazine on the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion. This step is favored at the more nucleophilic ring nitrogen. The resulting intermediate then undergoes an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon of the pyruvate moiety. The final step involves dehydration to form the stable, aromatic imidazo[1,2-a]pyrazine ring system.[4]

Part 2: Synthesis of this compound Hydrazide

The conversion of the ethyl ester to the hydrazide is a straightforward nucleophilic acyl substitution reaction.

Protocol 2: Hydrazinolysis of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate

Materials and Reagents:

  • Ethyl imidazo[1,2-a]pyrazine-2-carboxylate

  • Hydrazine hydrate (80-100%)

  • Ethanol or Methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl imidazo[1,2-a]pyrazine-2-carboxylate in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, being less soluble, may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent and excess hydrazine hydrate can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound hydrazide.

Mechanism and Scientific Rationale

This transformation is a classic example of nucleophilic acyl substitution at the carbonyl carbon of the ester.

Mechanism_Step2 cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination of Leaving Group Ester Ethyl imidazo[1,2-a]pyrazine-2-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Hydrazine attacks carbonyl Hydrazine Hydrazine Hydrazine->Tetrahedral_Intermediate Product_Hydrazide This compound hydrazide Tetrahedral_Intermediate->Product_Hydrazide Collapse of intermediate Leaving_Group Ethanol Tetrahedral_Intermediate->Leaving_Group Elimination

Caption: Mechanism of hydrazinolysis.

Hydrazine is a potent nucleophile due to the alpha effect. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.[5][6] This intermediate then collapses, reforming the carbonyl double bond and expelling the ethoxide ion as a leaving group. The ethoxide is subsequently protonated by the slightly acidic hydrazine or the newly formed hydrazide to generate ethanol. The use of excess hydrazine ensures the reaction goes to completion.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound hydrazide.

StepReactionKey ReagentsSolventTemp.TimeTypical Yield
1Cyclocondensation2-Aminopyrazine, Ethyl bromopyruvateDME, EthanolRT to Reflux4-5 h25-40%
2HydrazinolysisHydrazine hydrateEthanolReflux4-6 h>80%

Characterization Data for Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate:

  • Appearance: Light yellow crystalline solid.[7]

  • ¹H NMR (400 MHz, CDCl₃) δ: 9.21 (s, 1H), 8.26 (s, 1H), 8.09 (dd, J = 4.7, 1.6 Hz, 1H), 7.96 (d, J = 4.7 Hz, 1H), 4.49 (q, J = 7.1 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H).[7]

Characterization Data for this compound Hydrazide:

  • Appearance: White to off-white solid.

  • The successful conversion is typically confirmed by the disappearance of the ethyl ester signals (quartet around 4.5 ppm and triplet around 1.4 ppm) in the ¹H NMR spectrum and the appearance of new signals corresponding to the -NHNH₂ protons.

Conclusion

The two-step synthesis of this compound hydrazide presented in this guide is a reliable and reproducible method for accessing this valuable building block. The protocols are based on established chemical principles and have been designed to be accessible to researchers with a standard background in synthetic organic chemistry. By understanding the underlying mechanisms, scientists can troubleshoot and adapt these procedures to synthesize a diverse range of analogs for applications in drug discovery and materials science.

References

Application Notes & Protocols: The Imidazo[1,2-a]pyrazine Scaffold in Modern Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Oncology Drug Discovery

The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution points allow for the precise spatial arrangement of pharmacophoric features, enabling potent and selective interactions with a wide array of biological targets. In oncology, derivatives of this scaffold have demonstrated significant efficacy by modulating critical pathways involved in cell proliferation, survival, and immune response.

This guide moves beyond a rigid, templated format to provide a dynamic overview of the key anticancer applications of imidazo[1,2-a]pyrazine derivatives. It is designed for the bench scientist and drug development professional, offering not just step-by-step protocols but also the critical scientific reasoning behind experimental choices. We will explore the primary mechanisms of action, provide validated protocols for in vitro evaluation, and present a framework for interpreting the data generated.

Section 1: Key Anticancer Mechanisms of Imidazo[1,2-a]pyrazine Derivatives

The therapeutic potential of this scaffold is rooted in its ability to be chemically tailored to inhibit diverse and high-value oncology targets. Below, we dissect three of the most promising mechanisms of action validated in recent research.

Inhibition of Microtubule Dynamics via Tubulin Binding

A cornerstone of cancer chemotherapy is the disruption of the mitotic spindle, a microtubule-based apparatus essential for chromosome segregation during cell division. Certain imidazo[1,2-a]pyrazine derivatives function as potent inhibitors of tubulin polymerization.

Causality of Action: These compounds typically bind to the colchicine site on β-tubulin.[1] This binding event prevents the polymerization of α/β-tubulin heterodimers into functional microtubules. The resulting destabilization of the microtubule network leads to a catastrophic failure in mitotic spindle formation, activating the spindle assembly checkpoint and ultimately inducing cell cycle arrest in the G2/M phase, followed by apoptosis.[1][2] A notable example, compound TB-25, exhibited a powerful inhibitory effect on HCT-116 colon cancer cells with an IC50 of just 23 nM.[1][2]

cluster_0 Cancer Cell Compound Imidazo[1,2-a]pyrazine Derivative (e.g., TB-25) MT Microtubule Polymerization Compound->MT Inhibits at Colchicine Site Tubulin α/β-Tubulin Dimers Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Checkpoint Activation Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of tubulin polymerization inhibitors.

Transcriptional Addiction Control via CDK9 Inhibition

Many cancers are characterized by "transcriptional addiction," a heavy reliance on the continuous expression of key oncogenes like MYC. Cyclin-dependent kinase 9 (CDK9) is a master regulator of transcriptional elongation. By phosphorylating the C-terminal domain of RNA Polymerase II, CDK9 releases it from promoter-proximal pausing, a critical step for productive gene transcription.

Causality of Action: Imidazo[1,2-a]pyrazine derivatives have been developed as potent ATP-competitive inhibitors of the CDK9 kinase domain.[3] By blocking CDK9 activity, these compounds prevent the transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and key oncogenes. This selective pressure leads to cell death, particularly in cancer cells that are dependent on high levels of transcriptional output for their survival. One study identified derivative 3c as the most active, with a CDK9 inhibitory IC50 of 0.16 µM, which correlated with its cytotoxic effects against breast, colorectal, and leukemia cell lines.[3]

cluster_1 Cancer Cell Nucleus Compound Imidazo[1,2-a]pyrazine CDK9 Inhibitor CDK9 CDK9/Cyclin T1 Compound->CDK9 Inhibits RNAPII RNA Polymerase II (Paused) CDK9->RNAPII Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation Oncogenes Oncogene & Survival Gene Transcription (e.g., MYC, Mcl-1) Elongation->Oncogenes Apoptosis Apoptosis Oncogenes->Apoptosis Suppression leads to

Caption: CDK9 inhibition blocks oncogene transcription.

Immuno-Oncology Modulation via ENPP1 Inhibition

A cutting-edge application for this scaffold is in cancer immunotherapy. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA (a sign of cellular damage or infection) and triggers a type I interferon response, recruiting immune cells to the tumor microenvironment. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of this pathway, as it hydrolyzes the cGAS-produced second messenger, 2'3'-cGAMP.

Causality of Action: Novel imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1.[4][5] By inhibiting ENPP1, these compounds protect 2'3'-cGAMP from degradation, thereby amplifying STING pathway signaling. This leads to increased production of pro-inflammatory cytokines like IFN-β and CXCL10, which enhance T-cell infiltration and anti-tumor immunity.[4] This mechanism holds significant promise for combination therapy; one ENPP1 inhibitor based on this scaffold achieved a 77.7% tumor growth inhibition rate when combined with an anti-PD-1 antibody in a murine model.[4][5]

cluster_2 Tumor Microenvironment Compound Imidazo[1,2-a]pyrazine ENPP1 Inhibitor ENPP1 ENPP1 Compound->ENPP1 Inhibits cGAMP 2'3'-cGAMP ENPP1->cGAMP Degrades STING STING Pathway Activation cGAMP->STING Cytokines IFN-β, CXCL10 Production STING->Cytokines Immunity Anti-Tumor Immune Response Cytokines->Immunity

Caption: ENPP1 inhibition enhances anti-tumor immunity.

Section 2: In Vitro Evaluation Protocols

The following protocols provide a robust framework for the initial characterization of novel imidazo[1,2-a]pyrazine derivatives.

Protocol 2.1: Primary Screening - Cell Viability (MTT Assay)

This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects by assessing the metabolic activity of treated cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound in culture medium. A typical range is from 200 µM down to 1 nM. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., Doxorubicin).

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. normalized response) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2.2: Mechanistic Elucidation - Cell Cycle Analysis

This protocol is essential for compounds hypothesized to act as mitotic inhibitors (e.g., tubulin binders).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with flow cytometry, one can distinguish between cells in G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations corresponding to 1X, 2X, and 5X its IC50 value for 24 hours. Include a vehicle control.

  • Cell Harvest: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

  • Analysis: Incubate for 15-30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Interpretation: A potent tubulin inhibitor will show a significant increase in the percentage of cells in the G2/M phase peak compared to the vehicle control.

Caption: Experimental workflow for cell cycle analysis.

Section 3: Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for comparing the potency and selectivity of novel compounds.

Table 1: Representative Anti-proliferative Activity of Imidazo-Fused Scaffolds

Compound IDScaffoldTarget(s)Cell LineCancer TypeIC50Reference
TB-25 Imidazo[1,2-a]pyrazineTubulinHCT-116Colorectal23 nM[1][2]
3c Imidazo[1,2-a]pyrazineCDK9MCF7Breast0.16 µM (CDK9)[3]
12b Imidazo[1,2-a]pyridineUnknownMCF-7Breast11 µM[6][7][8]
12b Imidazo[1,2-a]pyridineUnknownHepG2Liver13 µM[6][7][8]
IP-5 Imidazo[1,2-a]pyridinePI3K/Akt PathwayHCC1937Breast45 µM[9]
GQ352 Imidazo[1,2-a]pyrazineGαq/11-Uveal Melanoma8.9 µM (binding)[10]

Note: IC50 values represent different endpoints (cell viability vs. enzyme inhibition) and should be compared with caution.

Conclusion and Future Outlook

The imidazo[1,2-a]pyrazine scaffold is a remarkably versatile platform for the development of novel anticancer agents. Its demonstrated ability to potently inhibit diverse targets—from structural proteins like tubulin to key kinases like CDK9 and immuno-modulatory enzymes like ENPP1—underscores its significance in modern drug discovery. The protocols and mechanistic insights provided here serve as a foundational guide for researchers seeking to explore and characterize new derivatives of this promising chemical class. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds and exploring their efficacy in combination therapies to overcome drug resistance and improve patient outcomes.

References

Application Notes & Protocols: The Imidazo[1,2-a]pyrazine-2-carboxylic Acid Scaffold for Next-Generation Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Confronting the Post-Antibiotic Era with a Privileged Scaffold

The relentless rise of antimicrobial resistance (AMR) constitutes a paramount threat to global health, compelling a paradigm shift in drug discovery.[1] The imidazo[1,2-a]pyrazine core, a nitrogen-bridgehead fused heterocycle, has emerged as a "drug prejudice" scaffold, distinguished by its vast therapeutic potential and favorable physicochemical properties.[1][2] Derivatives of this versatile framework exhibit a multitude of pharmacological activities, including potent antibacterial, antifungal, antiviral, and anti-inflammatory effects.[3] Specifically, the imidazo[1,2-a]pyrazine-2-carboxylic acid moiety and its derivatives represent a promising starting point for chemical exploration against clinically significant pathogens, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides not just a sequence of protocols but a strategic and logical framework for the synthesis, evaluation, and preliminary mechanistic deconvolution of novel antimicrobial candidates derived from the this compound scaffold. Each step is presented with causal explanations to empower researchers to make informed experimental decisions, troubleshoot challenges, and accelerate the journey from chemical entity to viable drug lead.

Section 1: Synthesis and Derivatization Strategy

The foundation of any small molecule drug discovery program is a robust and flexible synthetic strategy. The classical approach to the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[4][5] This method is advantageous for its simplicity and the availability of diverse starting materials, allowing for systematic exploration of the chemical space. Subsequent derivatization of the carboxylic acid group is a critical step for modulating potency, selectivity, and pharmacokinetic properties.

Protocol 1.1: Synthesis of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate Core

This protocol describes a foundational reaction to generate the core heterocyclic scaffold. The choice of ethyl 2-chloroacetoacetate allows for the direct installation of an ethyl ester at the 2-position, which is a versatile handle for further modification.

Causality: The reaction proceeds via an initial nucleophilic attack of the exocyclic nitrogen of 2-aminopyrazine on the α-carbon of the halo-ester, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system. Using a solvent like methanol is often more effective and results in higher yields than aprotic polar solvents like DMF.[6]

Materials:

  • 2-Aminopyrazine

  • Ethyl 2-chloroacetoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (Anhydrous)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a round-bottom flask, add 2-aminopyrazine (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous methanol.

  • Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the suspension.

  • Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 65°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Resuspend the resulting solid in ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase in vacuo to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure ethyl imidazo[1,2-a]pyrazine-2-carboxylate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.

Protocol 1.2: Generation of Imidazo[1,2-a]pyrazine-2-carboxamide Derivatives

Amide coupling is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties. This protocol details the hydrolysis of the ethyl ester followed by amide bond formation.

Causality: The ester is first saponified to the more reactive carboxylic acid. An amide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) activates the carboxylic acid, facilitating nucleophilic attack by the primary or secondary amine to form a stable amide bond. This method is highly efficient and minimizes side reactions.

Materials:

  • Ethyl imidazo[1,2-a]pyrazine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

  • A diverse library of primary and secondary amines

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Ester Hydrolysis: a. Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and water. b. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC. c. Once hydrolysis is complete, remove the THF via rotary evaporation. d. Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl. The carboxylic acid product will precipitate. e. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This product, this compound, can be used without further purification.

  • Amide Coupling: a. In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. b. Add the desired amine (1.1 eq), followed by DIPEA (2.5 eq). c. Add HATU (1.2 eq) portion-wise and stir the mixture at room temperature for 6-12 hours. d. Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine. e. Dry the organic layer over Na₂SO₄, filter, and concentrate. f. Purify the crude product via column chromatography or preparative HPLC to obtain the target amide derivative.

Diagram 1: Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Analysis start 2-Aminopyrazine + Ethyl 2-chloroacetoacetate reaction1 Reflux in MeOH (Protocol 1.1) start->reaction1 product1 Ethyl Imidazo[1,2-a]pyrazine -2-carboxylate reaction1->product1 hydrolysis Ester Hydrolysis (LiOH) product1->hydrolysis product2 Imidazo[1,2-a]pyrazine -2-carboxylic Acid hydrolysis->product2 coupling Amide Coupling (HATU/DIPEA) (Protocol 1.2) product2->coupling amines Amine Library (R-NH2) amines->coupling product3 Final Amide Derivatives coupling->product3 purify Purification (Chromatography) product3->purify characterize Characterization (NMR, LC-MS) purify->characterize G cluster_bact Bacterial Cell dna DNA Replication gyrase DNA Gyrase topo4 Topoisomerase IV etc Electron Transport Chain (Energy Production) virulence Virulence Factor Secretion (Type IV System) metabolism Essential Metabolism (e.g., Pyruvate Carboxylase) compound Imidazo[1,2-a]pyrazine Derivative compound->etc Disruption [4] compound->virulence Inhibition [24] compound->metabolism Inhibition [1] compound->gyrase Inhibition [1] compound->topo4 Inhibition [1]

Caption: Potential molecular targets for imidazo[1,2-a]pyrazine derivatives.

Section 5: The Antimicrobial Discovery & Evaluation Cascade

The development of a new antimicrobial agent is a multi-stage process that systematically filters a large number of initial compounds down to a few promising leads for further preclinical and clinical development. This logical flow ensures that resources are focused on candidates with the highest potential for success.

Diagram 3: Antimicrobial Screening Cascade

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation & Safety cluster_2 Phase 3: Lead Characterization cluster_3 Phase 4: Preclinical Development synthesis Compound Library Synthesis (Protocol 1.1 & 1.2) mic_screening Primary MIC Screening (Panel of Pathogens) (Protocol 2.1) synthesis->mic_screening mbc_assay MBC/MFC Determination (Protocol 2.2) mic_screening->mbc_assay cytotoxicity Mammalian Cytotoxicity (IC50) (Protocol 3.1) mic_screening->cytotoxicity selectivity Calculate Selectivity Index (SI) mbc_assay->selectivity cytotoxicity->selectivity moa Mechanism of Action Studies (e.g., Enzyme Assays) selectivity->moa invivo_tox Preliminary In Vivo Toxicity/Efficacy (e.g., G. mellonella) moa->invivo_tox lead_opt Lead Optimization (SAR) invivo_tox->lead_opt pk_pd Murine Infection Models (PK/PD Studies) lead_opt->pk_pd clinical clinical pk_pd->clinical Candidate Selection

Caption: A logical workflow for antimicrobial drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Imperative for High-Throughput Screening

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, the inhibition of kinases like Aurora kinases and PI3K, phosphodiesterases, as well as exhibiting anticancer, antiviral, and antiparasitic properties.[1][2][3] The versatility of this scaffold makes it a fertile ground for the discovery of novel therapeutic agents.

High-Throughput Screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[4] For a diverse and promising chemical class like the imidazo[1,2-a]pyrazines, HTS provides the means to systematically explore their therapeutic potential against a wide array of targets, accelerating the journey from a chemical entity to a potential drug candidate.

This guide provides an in-depth overview of the principles, practical protocols, and critical considerations for designing and implementing robust HTS assays tailored for the discovery and characterization of imidazo[1,2-a]pyrazine derivatives.

Part 1: Strategic Assay Selection for Imidazo[1,2-a]pyrazine Derivatives

The choice of an appropriate HTS assay is contingent upon the biological question being addressed. For imidazo[1,2-a]pyrazine libraries, the primary screening goals typically fall into two categories: identifying inhibitors of specific molecular targets (target-based screening) or discovering compounds with a desired cellular phenotype (phenotypic screening).

The decision-making process for selecting a suitable HTS assay can be visualized as follows:

Start Start: Imidazo[1,2-a]pyrazine Library Target_Known Is the molecular target known? Start->Target_Known Biochemical_Assay Biochemical Assay (Target-Based) Target_Known->Biochemical_Assay Yes Phenotypic_Assay Phenotypic Assay (Cell-Based) Target_Known->Phenotypic_Assay No Enzyme_Target Is the target an enzyme (e.g., kinase, ATPase)? Biochemical_Assay->Enzyme_Target Binding_Target Is the target a non-enzymatic protein (e.g., receptor, structural protein)? Biochemical_Assay->Binding_Target Cytotoxicity_Assay Cell Viability/ Cytotoxicity Assay Phenotypic_Assay->Cytotoxicity_Assay HCS_Assay High-Content Screening (HCS) Phenotypic_Assay->HCS_Assay Luminescence_Assay Luminescence Assay (e.g., ADP-Glo™) Enzyme_Target->Luminescence_Assay Yes FP_Assay Fluorescence Polarization (FP) Assay Enzyme_Target->FP_Assay Yes Binding_Target->FP_Assay Yes AlphaScreen_Assay AlphaScreen® Assay Binding_Target->AlphaScreen_Assay Yes

Caption: Decision workflow for selecting an appropriate HTS assay.

Table 1: Common Biological Targets for Imidazo[1,2-a]pyrazines and Suitable HTS Technologies
Biological Target ClassSpecific ExamplesRecommended HTS AssayPrinciple
Kinases Aurora Kinases, Tyrosine Kinases, PI3K[2][3]Luminescence (e.g., ADP-Glo™)[5][6]Measures enzyme activity by quantifying ADP production.
Fluorescence Polarization (FP)[7]Detects inhibition of fluorescent tracer binding to the kinase.
AlphaScreen®/AlphaLISA®[8]Measures disruption of kinase-substrate interaction.
ATPases VirB11 ATPase HP0525[9]Colorimetric/Luminescent ATPase AssaysQuantifies ATP hydrolysis.
Phosphodiesterases (PDEs) PDE10A[10]cAMP/cGMP Detection Assays (e.g., AlphaScreen®)[11]Measures changes in cyclic nucleotide levels.
Protein-Protein Interactions -AlphaScreen®/AlphaLISA®[12]Detects disruption of the interaction between two binding partners.
Bioluminescence Resonance Energy Transfer (BRET)[13]Measures proximity between a luciferase donor and a fluorescent acceptor.
Antiparasitic Activity Leishmania donovani[14][15]High-Content ImagingPhenotypic screen measuring parasite clearance in host cells.[14]
Anticancer Activity Various Cancer Cell Lines[1][16]Cell Viability Assays (e.g., MTT, CellTiter-Glo®)Measures the effect of compounds on cell proliferation and viability.[1]

Part 2: Biochemical HTS Assays: Principles and Protocols

Biochemical assays are fundamental in target-based drug discovery. They utilize purified components to directly measure the interaction between a compound and its molecular target.

Luminescence-Based Kinase Assays (e.g., ADP-Glo™)

Principle: These assays quantify kinase activity by measuring the amount of ADP produced, which is a universal product of kinase-catalyzed reactions.[17] The ADP-Glo™ assay, for instance, is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which then drives a luciferase reaction, generating a luminescent signal directly proportional to the initial kinase activity.[5][6] Inhibitors of the kinase will result in a decrease in the luminescent signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ATP ATP ADP ADP ATP->ADP Kinase Substrate Substrate Phospho_Substrate Phospho-Substrate Substrate->Phospho_Substrate Kinase ADP_Detection ADP-Glo™ Reagent ADP->ADP_Detection ATP_regen ATP (regenerated) ADP_Detection->ATP_regen Light Luminescent Signal ATP_regen->Light Luciferase Luciferase Luciferase

Caption: Principle of the ADP-Glo™ kinase assay.

Protocol: ADP-Glo™ Kinase Assay in 384-Well Format

This protocol is a general template and must be optimized for each specific kinase system (e.g., enzyme and substrate concentrations, incubation times).

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Imidazo[1,2-a]pyrazine compound library (typically in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the enzyme)

  • 384-well low-volume white assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating: Dispense 50 nL of imidazo[1,2-a]pyrazine compounds from the library plate into the assay plate using an acoustic dispenser or pin tool. For controls, dispense DMSO vehicle into appropriate wells (for 100% activity) and a known potent inhibitor (for 0% activity).

  • Enzyme Addition: Prepare a 2X kinase solution in kinase buffer. Add 2.5 µL of this solution to each well of the assay plate.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in kinase buffer. Initiate the kinase reaction by adding 2.5 µL of this solution to each well.

  • Kinase Reaction Incubation: Cover the plate and incubate for 1-2 hours at room temperature or 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Fluorescence Polarization (FP) Competition Assays

Principle: FP is a technique used to measure the binding of a small fluorescent molecule (tracer) to a larger protein.[7] When the tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When bound to a larger protein, its tumbling is slowed, and it emits polarized light. In a competition assay, compounds from the library compete with the fluorescent tracer for binding to the protein target. An effective inhibitor will displace the tracer, causing a decrease in the measured fluorescence polarization.[18][19]

cluster_0 No Inhibitor cluster_1 With Inhibitor Protein_A Protein Complex_A Protein-Tracer Complex (Slow Tumbling) Protein_A->Complex_A Tracer_A Fluorescent Tracer Tracer_A->Complex_A High_FP High FP Signal Complex_A->High_FP Protein_B Protein Complex_B Protein-Inhibitor Complex Protein_B->Complex_B Tracer_B Fluorescent Tracer Low_FP Low FP Signal Tracer_B->Low_FP Displaced (Fast Tumbling) Inhibitor_B Inhibitor Inhibitor_B->Complex_B

Caption: Principle of a Fluorescence Polarization competition assay.

Protocol: FP Competition Assay in 384-Well Format

Materials:

  • Purified protein target

  • Fluorescently labeled tracer (ligand or probe)

  • Imidazo[1,2-a]pyrazine compound library (in DMSO)

  • Assay buffer (optimized for protein stability and binding)

  • 384-well black, low-volume assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with FP capabilities (including appropriate excitation and emission filters)

Methodology:

  • Compound Plating: Dispense 50 nL of imidazo[1,2-a]pyrazine compounds or controls (DMSO, known inhibitor) into the assay plate.

  • Protein/Tracer Mix Preparation: Prepare a 2X master mix containing the protein target and the fluorescent tracer in assay buffer. The concentrations of both should be optimized beforehand (typically protein at ~Kd of the tracer, and tracer at a low nanomolar concentration).

  • Reagent Addition: Add 10 µL of the 2X protein/tracer master mix to each well.

  • Incubation: Seal the plate and incubate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 30-60 minutes). Protect the plate from light.

  • Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) on a plate reader. Ensure the G-factor is correctly calibrated.

AlphaScreen® Proximity Assays

Principle: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[8][12] It utilizes two types of beads: a Donor bead and an Acceptor bead. The Donor bead, when excited by a laser at 680 nm, converts ambient oxygen to a short-lived, highly reactive singlet oxygen.[8] If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen diffuses and triggers a chemiluminescent cascade in the Acceptor bead, which ultimately emits light at 520-620 nm.[20] In a competition assay, a test compound that disrupts the interaction bringing the beads together will cause a decrease in the light signal.

cluster_0 Interaction Intact cluster_1 Interaction Disrupted by Inhibitor Donor_A Donor Bead (with Protein X) Proximity Beads in Proximity Donor_A->Proximity Interaction Acceptor_A Acceptor Bead (with Protein Y) Acceptor_A->Proximity Interaction Light_A High Signal Proximity->Light_A Energy Transfer Donor_B Donor Bead No_Proximity Beads Separated Donor_B->No_Proximity Acceptor_B Acceptor Bead Acceptor_B->No_Proximity Inhibitor Inhibitor Inhibitor->No_Proximity Disruption Light_B Low Signal No_Proximity->Light_B No Energy Transfer

Caption: Principle of an AlphaScreen® competition assay.

Protocol: AlphaScreen® Competition Assay in 384-Well Format

Materials:

  • Biotinylated protein/peptide "Bait"

  • GST-tagged (or other tag) protein "Prey"

  • Streptavidin-coated Donor beads

  • Anti-GST (or other tag) Acceptor beads

  • Imidazo[1,2-a]pyrazine compound library (in DMSO)

  • AlphaScreen® assay buffer

  • 384-well white or light-gray assay plates (e.g., ProxiPlate)

  • Automated liquid handling system

  • Plate reader capable of AlphaScreen® detection (requires a 680 nm laser excitation source)[12]

Methodology:

  • Compound Plating: Dispense 50 nL of imidazo[1,2-a]pyrazine compounds or controls into the assay plate.

  • Reagent Addition (Bait & Prey): Add 5 µL of a 2X solution of the "Bait" and "Prey" proteins in assay buffer to each well.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow for compound binding and protein-protein interaction to reach equilibrium.

  • Bead Addition: Prepare a 2X mixture of the Donor and Acceptor beads in assay buffer in subdued light. Add 5 µL of this bead suspension to each well.

  • Final Incubation: Seal the plate with a light-blocking seal and incubate for 1-2 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen®-compatible plate reader.

Part 3: Cell-Based HTS Assays

Cell-based assays provide a more physiologically relevant context by evaluating compound effects within a living cell.

Anticancer Cytotoxicity/Cell Viability Assay (e.g., MTT)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells. Anticancer compounds will reduce cell viability, leading to a decreased colorimetric signal.

Protocol: MTT Assay in 96-Well Format

  • Cell Plating: Seed cancer cells in a 96-well clear plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Addition: Add various concentrations of imidazo[1,2-a]pyrazine derivatives to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

Part 4: Assay Validation and Quality Control

A successful HTS campaign relies on a robust and reproducible assay. The Z'-factor is a statistical parameter that is widely used to quantify the quality of an HTS assay.[21][22]

The Z'-Factor: The Z'-factor provides a measure of the separation between the positive and negative controls in an assay, taking into account the data variation.[23] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|

Table 2: Interpretation of Z'-Factor Values
Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5Excellent AssayThe assay is robust and well-suited for HTS.[21][23]
0 to 0.5Acceptable/Doable AssayThe assay may be acceptable, but optimization is recommended.[21]
< 0Unacceptable AssayThe assay is not suitable for HTS; significant optimization is required.[23]

An assay with a Z'-factor of ≥ 0.5 is generally considered the standard for high-throughput screening.[24]

References

Application Notes & Protocols: Imidazo[1,2-a]pyrazine-2-carboxylic Acid Derivatives as Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cytoskeleton in Oncology

The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function. Its roles in cell division, intracellular transport, and motility make it a highly validated target in cancer therapy.[1][2] Disruption of microtubule dynamics triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to apoptosis.[3][4] The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as anticancer agents.[5][6][7] Specifically, compounds derived from imidazo[1,2-a]pyrazine-2-carboxylic acid have been identified as potent inhibitors of tubulin polymerization, offering a promising avenue for the development of novel oncology therapeutics.[3][4][8]

These agents commonly exert their effects by binding to the colchicine binding site on β-tubulin, a mechanism distinct from other major classes of tubulin inhibitors like taxanes and vinca alkaloids.[3][6] This interaction prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division.[4][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of imidazo[1,2-a]pyrazine-based tubulin polymerization inhibitors. It includes detailed protocols for essential in vitro and cell-based assays, guidelines for data interpretation, and insights into the underlying mechanisms.

Mechanism of Action: Disrupting Microtubule Dynamics

The primary mechanism of action for many anticancer imidazo[1,2-a]pyrazine derivatives is the inhibition of tubulin polymerization. This process is initiated by the binding of the compound to tubulin heterodimers. Molecular docking studies suggest that these compounds fit effectively into the colchicine binding site, a pocket located at the interface between α- and β-tubulin.[3][6] By occupying this site, the inhibitor induces a conformational change in the tubulin dimer, rendering it incapable of assembling into protofilaments and, subsequently, microtubules.

The downstream cellular consequences of this inhibition are profound. The disruption of microtubule dynamics leads to a cascade of events, beginning with the failure to form a functional mitotic spindle. This activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[3][4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][9]

Mechanism_of_Action cluster_0 Cellular Environment Compound Imidazo[1,2-a]pyrazine Derivative Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Blocked Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupted CellCycle G2/M Phase Arrest Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Mechanism of Imidazo[1,2-a]pyrazine-based tubulin inhibition.

Key Experimental Protocols

The following protocols are fundamental for the evaluation of novel imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a test compound on the assembly of purified tubulin into microtubules in real-time.[1] The use of a fluorescent reporter that incorporates into growing microtubules provides a highly sensitive measure of polymerization.[10]

Principle: The assay monitors the increase in fluorescence intensity as a reporter molecule binds to newly formed microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[1]

Materials:

  • Purified tubulin (>99%), lyophilized (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI)

  • Test Compound (Imidazo[1,2-a]pyrazine derivative)

  • Positive Control Inhibitor (e.g., Nocodazole, Colchicine)

  • Positive Control Enhancer (e.g., Paclitaxel)

  • Black, opaque 96-well microplates

  • Temperature-controlled fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a stock concentration of 10 mg/mL.

    • Prepare a Tubulin Polymerization Mix on ice: To General Tubulin Buffer, add GTP to a final concentration of 1 mM, glycerol to 15%, and the fluorescent reporter as per the manufacturer's recommendation.[1] Finally, add the reconstituted tubulin to a final concentration of 2 mg/mL. Keep this mix on ice.[1]

    • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer at 10x the final desired concentration.

  • Assay Procedure:

    • Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle (buffer with DMSO) to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold Tubulin Polymerization Mix to each well.[1]

    • Immediately place the plate in the pre-warmed reader.

    • Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for at least 60 minutes at 37°C.

Data Analysis:

  • Plot fluorescence intensity versus time for each concentration.

  • Determine the Vmax (maximum rate of polymerization) from the slope of the steepest part of the curve.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Tubulin_Polymerization_Workflow Start Start Prep_Reagents Prepare Reagents on Ice (Tubulin, Buffers, GTP, Compound) Start->Prep_Reagents Add_Compound Add 5µL of 10x Compound/ Controls to 37°C Plate Prep_Reagents->Add_Compound Initiate Initiate Reaction: Add 45µL Tubulin Mix Add_Compound->Initiate Measure Read Fluorescence at 37°C (Every 60s for 60 min) Initiate->Measure Analyze Plot Data & Calculate IC₅₀ Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[11][12]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[13]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HeLa, A549)[3]

  • Complete cell culture medium

  • Test Compound (Imidazo[1,2-a]pyrazine derivative)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and blank wells (medium only).

    • Incubate for a desired period (e.g., 48 or 72 hours).[11]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent to each well (final concentration ~0.5 mg/mL).[13]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker to ensure complete solubilization of the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.

  • Plot the percentage of viability against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-Well Plate (Incubate 24h) Start->Seed_Cells Treat_Cells Treat with Serial Dilutions of Compound (Incubate 48-72h) Seed_Cells->Treat_Cells Add_MTT Add 10µL MTT Reagent (Incubate 2-4h) Treat_Cells->Add_MTT Solubilize Aspirate Medium, Add 100µL Solubilization Solution (DMSO) Add_MTT->Solubilize Measure Read Absorbance at 570 nm Solubilize->Measure Analyze Calculate Viability & IC₅₀ Measure->Analyze End End Analyze->End

Caption: Workflow for the cell viability (MTT) assay.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative confirmation of the compound's disruptive effect.

Principle: Cells are treated with the compound, then fixed and permeabilized. A primary antibody specific for α-tubulin is used to label the microtubules, followed by a fluorophore-conjugated secondary antibody for visualization with a fluorescence microscope.

Materials:

  • Cancer cell line of interest

  • Sterile glass coverslips in a multi-well plate

  • Test Compound

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS[14]

  • Blocking Buffer: 1-10% Normal Goat Serum (or BSA) in PBS[14]

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear Counterstain: DAPI

  • Antifade Mounting Medium

Protocol:

  • Cell Culture and Treatment:

    • Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere for 24 hours.

    • Treat the cells with the test compound at various concentrations (e.g., around the IC₅₀ value) for a specified time (e.g., 18-24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.[14][15]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.[15]

    • The next day, wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[15]

  • Counterstaining and Mounting:

    • Wash three times with PBS, protected from light.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.[15]

    • Wash twice with PBS.

    • Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

    • In vehicle-treated cells, expect to see a well-organized, filamentous microtubule network. In compound-treated cells, expect to see a diffuse, disorganized tubulin stain, indicative of microtubule depolymerization.[3]

Immunofluorescence_Workflow Start Start Culture_Treat Culture & Treat Cells on Coverslips Start->Culture_Treat Fix_Perm Fix (4% PFA) & Permeabilize (0.1% Triton X-100) Culture_Treat->Fix_Perm Block Block with Normal Goat Serum Fix_Perm->Block Primary_Ab Incubate with Primary Antibody (anti-α-tubulin) overnight at 4°C Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody (1h, RT) Primary_Ab->Secondary_Ab Counterstain Counterstain Nuclei (DAPI) & Mount on Slide Secondary_Ab->Counterstain Image Image via Fluorescence Microscopy Counterstain->Image End End Image->End

Caption: Workflow for immunofluorescence staining of microtubules.

Data Presentation and Expected Results

Systematic evaluation using the protocols described will generate a comprehensive profile of the test compound's activity.

Anti-proliferative Activity

The cytotoxicity of imidazo[1,2-a]pyrazine derivatives should be evaluated against a panel of cancer cell lines. The results are typically presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Example Anti-proliferative Activities of Imidazo[1,2-a]pyrazine Derivatives

CompoundCell LineIC₅₀ (nM)Reference
TB-25 HCT-11623[3][8]
TB-25 HepG-2110[3]
TB-25 A54945[3]
TB-25 MDA-MB-23152[3]
Compound 12b Hep-211,000[5]
Compound 12b MCF-711,000[5]

Note: Data is compiled from published literature and serves as an example of expected potency.

These results demonstrate that derivatives of this scaffold can possess potent, nanomolar-level activity against various cancer cell types.[3] The variation in potency across cell lines can provide insights into potential selectivity or mechanisms of resistance.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Imidazo[1,2-a]pyrazine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Assessment of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including significant anticancer and antiproliferative effects.[1][2] Several studies have highlighted the potential of these compounds to induce cell cycle arrest and apoptosis in various cancer cell lines, with some derivatives acting as potent tubulin polymerization inhibitors.[2][3] Given their therapeutic promise, a rigorous evaluation of the cytotoxic profile of novel imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives is a critical step in the drug discovery and development process.[4]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed framework for assessing the cytotoxicity of this compound and its analogs. We will delve into the rationale behind selecting a multi-parametric approach to cytotoxicity testing and provide detailed, field-proven protocols for key cell-based assays. Our focus is on generating robust and reproducible data to elucidate the dose-dependent effects and potential mechanisms of action of these promising compounds.

A Multi-Parametric Approach to Cytotoxicity Evaluation

A single assay is often insufficient to fully characterize the cytotoxic effects of a compound. Therefore, we advocate for a multi-parametric approach that interrogates different cellular processes to build a comprehensive understanding of a compound's activity.[4] This strategy involves assessing:

  • Cell Viability and Metabolic Activity: To determine the overall impact on cell health and proliferation.

  • Cell Membrane Integrity: To distinguish between different modes of cell death, such as apoptosis and necrosis.

  • Apoptotic Pathways: To investigate the induction of programmed cell death.

This triad of assays provides a more complete picture of the cellular response to this compound derivatives, from initial metabolic compromise to the execution of specific cell death programs.

Section 1: Assessment of Cell Viability via Metabolic Activity – The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability.[5] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7]

Causality Behind Experimental Choices in the MTT Assay

The choice of the MTT assay as a primary screening tool is based on its high throughput, cost-effectiveness, and sensitivity in detecting changes in metabolic activity, a key indicator of cell health. The incubation time with the test compound is a critical parameter that should be optimized to capture the desired cytotoxic effects, which may range from a few hours to several days depending on the compound's mechanism of action. The solubilization of the formazan crystals is another crucial step, and the choice of solvent can impact the sensitivity and reproducibility of the assay.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 add_compound Add this compound derivatives incubation1->add_compound incubation2 Incubate for desired exposure time add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilization Add solubilization solution incubation3->add_solubilization incubation4 Incubate to dissolve formazan add_solubilization->incubation4 read_absorbance Measure absorbance at 570 nm incubation4->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Include wells with medium only as a background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.

  • Exposure: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Subtract the absorbance of the background control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

ParameterRecommendation
Cell Seeding Density 5,000 - 10,000 cells/well (optimize for cell line)
MTT Concentration 0.5 mg/mL final concentration
Incubation with MTT 2-4 hours[9]
Solubilization Solution DMSO or 10% SDS in 0.01 M HCl
Absorbance Reading 570 nm (reference >650 nm)
Table 1: Recommended parameters for the MTT assay.

Section 2: Assessment of Cell Membrane Integrity – The Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11] This assay is based on a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product.

Causality Behind Experimental Choices in the LDH Assay

The LDH assay is a valuable tool for distinguishing between cytotoxic mechanisms. A significant increase in LDH release at early time points may suggest a necrotic mode of cell death, while a delayed release could be indicative of secondary necrosis following apoptosis. The inclusion of a maximum LDH release control (by lysing a set of untreated cells) is essential for data normalization and accurate calculation of cytotoxicity.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed cells and treat with compound incubation Incubate for desired exposure time cell_seeding->incubation collect_supernatant Collect culture supernatant incubation->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubation2 Incubate for 30 minutes add_reaction_mix->incubation2 add_stop_solution Add stop solution incubation2->add_stop_solution read_absorbance Measure absorbance at 490 nm add_stop_solution->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up the following controls:

    • Vehicle Control: Cells treated with the vehicle only.

    • Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer) for 45 minutes before supernatant collection.[12]

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)]

ParameterRecommendation
Control Wells Vehicle, Maximum Release, Medium Background
Supernatant Volume 50 µL
Incubation with Reaction Mix Up to 30 minutes, protected from light[13]
Absorbance Reading 490 nm (reference 680 nm)[12]
Table 2: Recommended parameters for the LDH assay.

Section 3: Elucidating the Mechanism of Cell Death – Caspase-Glo® 3/7 Assay

To determine if the observed cytotoxicity is due to apoptosis, the Caspase-Glo® 3/7 assay is a highly sensitive and specific method.[14] This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic cascade.[15] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[14]

Causality Behind Experimental Choices in the Caspase-Glo® 3/7 Assay

The "add-mix-measure" format of the Caspase-Glo® 3/7 assay makes it ideal for high-throughput screening.[14] The luminescent signal is directly proportional to the amount of active caspase-3 and -7, providing a quantitative measure of apoptosis induction. It is important to perform the assay at a time point where caspase activity is expected to be maximal, which may require a time-course experiment.

Apoptotic Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[16][17] Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which then execute the final stages of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., TNF, FasL) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 stress Cellular Stress bcl2 Bcl-2 Family Regulation stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® 3/7 Assay cell_seeding Seed cells and treat with compound incubation Incubate for desired exposure time cell_seeding->incubation add_reagent Add Caspase-Glo® 3/7 Reagent incubation->add_reagent incubation2 Incubate for 30-60 minutes add_reagent->incubation2 read_luminescence Measure luminescence incubation2->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Use opaque-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[18] Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[15]

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds at 300-500 rpm.

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[15] The optimal incubation time may need to be determined empirically.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium and reagent only) from all readings. Express the results as fold change in caspase activity compared to the vehicle-treated control.

ParameterRecommendation
Plate Type Opaque-walled 96-well plates
Reagent Volume Equal to the volume of cell culture medium in the well[15]
Incubation Time 30 minutes to 3 hours, at room temperature, protected from light[15]
Measurement Luminescence
Table 3: Recommended parameters for the Caspase-Glo® 3/7 assay.

Section 4: Investigating Necroptosis as an Alternative Cell Death Pathway

In cases where cytotoxicity is observed but markers of apoptosis are absent, it is prudent to investigate other forms of programmed cell death, such as necroptosis. Necroptosis is a regulated form of necrosis that is initiated by the activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and executed by the mixed lineage kinase domain-like pseudokinase (MLKL).[19][20]

Necroptosis Signaling Pathway

The necroptosis pathway is typically activated in response to death receptor signaling, particularly when caspase-8 is inhibited.[21] This leads to the formation of the necrosome, a signaling complex composed of RIPK1 and RIPK3, which then phosphorylates and activates MLKL.[20] Activated MLKL translocates to the plasma membrane, leading to membrane permeabilization and cell death.[20]

Necroptosis_Pathway cluster_initiation Initiation cluster_necrosome Necrosome Formation cluster_execution Execution tnf TNF-α tnfr1 TNFR1 tnf->tnfr1 complex1 Complex I Formation tnfr1->complex1 caspase8_inhibition Caspase-8 Inhibition complex1->caspase8_inhibition ripk1_ripk3 RIPK1-RIPK3 Interaction caspase8_inhibition->ripk1_ripk3 necrosome Necrosome Assembly ripk1_ripk3->necrosome mlkl_phos MLKL Phosphorylation necrosome->mlkl_phos mlkl_translocation MLKL Translocation to Plasma Membrane mlkl_phos->mlkl_translocation membrane_disruption Membrane Disruption mlkl_translocation->membrane_disruption necroptosis Necroptosis membrane_disruption->necroptosis

Caption: A simplified diagram of the necroptosis signaling pathway.

Further investigation into necroptosis can be conducted using specific inhibitors of RIPK1 (e.g., necrostatin-1) or by measuring the phosphorylation of MLKL via Western blotting.

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a robust framework for the systematic evaluation of the cytotoxic properties of this compound and its derivatives. By employing a multi-parametric approach that combines assays for metabolic activity, membrane integrity, and apoptosis, researchers can gain valuable insights into the potency and mechanism of action of these compounds. The data generated from these studies will be instrumental in guiding lead optimization efforts and advancing the development of novel imidazo[1,2-a]pyrazine-based therapeutics. Future studies could explore the effects of these compounds on specific cell cycle phases, their potential to induce other forms of cell death, and their efficacy in more complex in vitro models, such as 3D cell cultures.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we will delve into the common pitfalls of this synthesis, explain the underlying chemical principles, and provide actionable, step-by-step troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive. For more detailed troubleshooting, please refer to the subsequent sections.

Q1: My reaction doesn't seem to be starting. What are the first things I should check?

A1: The first step is to re-verify your starting materials and reaction setup. Ensure that your 2-aminopyrazine and α-halocarbonyl compound are pure. Impurities can inhibit the reaction.[1] Also, confirm that you are using the correct solvent and that the temperature is appropriate for the specific reaction you are running. Some variations of this synthesis require elevated temperatures to initiate.[2]

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC). What does this indicate?

A2: Multiple spots on a TLC plate suggest the formation of side products, unreacted starting materials, or intermediates.[2] This can be caused by several factors, including incorrect stoichiometry, reaction temperature being too high, or the reaction running for too long. Careful monitoring of the reaction progress is crucial to identify the optimal endpoint before significant side product formation occurs.

Q3: My yield is low after purification. What are some potential reasons?

A3: Low isolated yield can stem from issues during the reaction itself or losses during the workup and purification process. Inefficient extraction, product degradation on silica gel, or co-elution with impurities are common culprits. It's also possible that the reaction did not go to completion, leaving a significant amount of starting material.

Q4: Is an inert atmosphere always necessary for this synthesis?

A4: Not always. While some synthetic protocols may be sensitive to air or moisture, many modern methods for synthesizing imidazo[1,2-a]pyridines (a closely related scaffold) and similar heterocycles can be performed under an air atmosphere.[2] In fact, some copper-catalyzed reactions utilize air as an oxidant.[3] However, if you are experiencing issues with reproducibility or side product formation, running the reaction under an inert atmosphere (like nitrogen or argon) is a good troubleshooting step.

In-Depth Troubleshooting Guide

This section is organized by common observational problems to help you diagnose and resolve the specific issues you are facing in your imidazo[1,2-a]pyrazine synthesis.

Issue 1: No or Minimal Product Formation

If you are observing little to no formation of your desired imidazo[1,2-a]pyrazine, consider the following potential causes and solutions.

Potential Causes:
  • Poor Quality Starting Materials: Impurities in the 2-aminopyrazine or the α-halocarbonyl compound can prevent the reaction from proceeding.

  • Incorrect Reaction Conditions: The temperature may be too low, or the chosen solvent may not be optimal for your specific substrates.

  • Inactive Catalyst: If your synthesis requires a catalyst (e.g., iodine, copper salts), it may be inactive or used in an insufficient amount.[3][4]

  • Reaction Not Initiated: Some reactions have an induction period and may require more time or a higher temperature to start.

Troubleshooting Protocol:
  • Verify Starting Material Purity:

    • Check the purity of your 2-aminopyrazine and α-halocarbonyl compound by NMR, LC-MS, or melting point.

    • If necessary, purify the starting materials before use. For example, 2-aminopyrazine can be recrystallized.

  • Optimize Reaction Conditions:

    • Temperature Screening: Set up small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to determine the optimal temperature.

    • Solvent Screening: Test a variety of solvents with different polarities. Common solvents for this synthesis include ethanol, DMF, and acetonitrile.[2][4]

  • Catalyst Evaluation:

    • If using a catalyst, ensure it is fresh and from a reliable source.

    • Vary the catalyst loading to find the optimal concentration. For instance, in iodine-catalyzed reactions, the amount of iodine can be critical.[4]

  • Monitor Reaction Over Time:

    • Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze them by TLC or LC-MS to track the formation of the product and the consumption of starting materials. This will help you determine if the reaction is simply slow or not working at all.

Issue 2: Low Isolated Yield and/or Multiple Side Products

A common frustration is observing product formation by TLC or LC-MS, but then isolating a low yield after workup and purification. This is often accompanied by the presence of multiple side products.

Potential Causes:
  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include self-condensation of the α-halocarbonyl compound or polymerization.

  • Product Degradation: The desired imidazo[1,2-a]pyrazine may be unstable under the reaction or workup conditions (e.g., exposure to strong acid or base).

  • Inefficient Purification: Significant product loss can occur during extraction and chromatography. The product may have some water solubility, leading to poor extraction into organic solvents. It could also be degrading on the silica gel column.

Troubleshooting Protocol:
  • Minimize Side Reactions:

    • Control Stoichiometry: Ensure you are using the correct ratio of reactants. An excess of one reactant can sometimes lead to side product formation.

    • Optimize Reaction Time and Temperature: As determined by your reaction monitoring, stop the reaction once the starting material is consumed and before significant side product formation occurs. Lowering the reaction temperature can sometimes improve selectivity.

  • Gentle Workup Procedures:

    • If your product is potentially acid- or base-sensitive, use a mild workup. For example, use a saturated solution of sodium bicarbonate instead of a stronger base to neutralize any acid.

    • Minimize the time the product is in solution during workup.

  • Optimize Purification:

    • Extraction: If you suspect your product has some water solubility, perform multiple extractions with your organic solvent. Brine washes can also help to break up emulsions and improve separation.

    • Column Chromatography:

      • Consider deactivating your silica gel with a small amount of a neutral amine (like triethylamine) in your eluent to prevent degradation of sensitive products.

      • Explore other purification techniques like preparative TLC, recrystallization, or using a different stationary phase (e.g., alumina). Distillation can also be an effective method for isolating volatile pyrazines.[5]

Visualizing the Synthesis and Troubleshooting Workflow

To better understand the process, the following diagrams illustrate the general reaction mechanism and a troubleshooting workflow.

General Reaction Mechanism for Imidazo[1,2-a]pyrazine Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Steps 2-Aminopyrazine 2-Aminopyrazine Nucleophilic Attack Nucleophilic Attack 2-Aminopyrazine->Nucleophilic Attack alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Nucleophilic Attack Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Attack->Intramolecular Cyclization Intermediate Formation Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Intramolecular Cyclization->Imidazo[1,2-a]pyrazine Dehydration

Caption: A simplified reaction pathway for imidazo[1,2-a]pyrazine synthesis.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/LC-MS) start->check_reaction no_product No/Minimal Product check_reaction->no_product Is product forming? product_present Product Present, Low Isolated Yield check_reaction->product_present Is product forming? troubleshoot_reaction Troubleshoot Reaction: - Check Starting Materials - Optimize Temp/Solvent - Evaluate Catalyst no_product->troubleshoot_reaction No troubleshoot_purification Troubleshoot Purification: - Optimize Extraction - Modify Chromatography - Consider Alternative Methods product_present->troubleshoot_purification Yes solution Improved Yield troubleshoot_reaction->solution troubleshoot_purification->solution

Caption: A logical workflow for troubleshooting low yield issues.

Experimental Protocols

Here are some general, adaptable protocols for key experiments and workflows mentioned in this guide.

Protocol 1: Small-Scale Reaction Optimization

This protocol is designed for efficiently screening reaction conditions.

  • Setup: In a series of small reaction vials, add your 2-aminopyrazine (e.g., 0.1 mmol).

  • Solvent Addition: To each vial, add a different solvent to be tested (e.g., 0.5 mL of ethanol, DMF, acetonitrile, toluene).

  • Reactant/Catalyst Addition: Add the α-halocarbonyl compound (e.g., 0.1 mmol) and catalyst (if required) to each vial.

  • Reaction: Place the vials in a heating block set to the desired temperatures for screening.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, dilute it, and spot it on a TLC plate.

  • Analysis: Develop the TLC plate and visualize the spots to compare the extent of reaction and the formation of side products under each condition.

Protocol 2: General Workup Procedure

This is a standard workup procedure that can be adapted based on the properties of your product.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: If necessary, quench the reaction by slowly adding water or a saturated aqueous solution (e.g., sodium bicarbonate).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or another suitable method.

Data Summary Table

The following table provides a general overview of reaction conditions that have been reported for similar heterocyclic syntheses. These should be used as a starting point for your optimizations.

ParameterCondition 1Condition 2Condition 3
Catalyst Iodine (I₂)Copper(I) Bromide (CuBr)None (Thermal)
Solvent EthanolDMFAcetonitrile
Temperature Room Temperature80 °CReflux
Atmosphere AirAirInert (N₂ or Ar)
Typical Reaction Time 1-4 hours12 hours6-12 hours

Note: The optimal conditions will be highly dependent on the specific substrates being used.

Conclusion

Troubleshooting low yields in the synthesis of imidazo[1,2-a]pyrazines requires a systematic and logical approach. By carefully considering the potential causes of low yield, from starting material purity to purification techniques, and by methodically optimizing your reaction conditions, you can significantly improve the outcome of your synthesis. This guide provides a framework for that process, grounded in established chemical principles and practical laboratory experience.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Imidazo[1,2-a]pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this valuable heterocyclic compound in high purity from typical reaction mixtures.

Introduction: Understanding the Purification Challenge

This compound is a key building block in medicinal chemistry, often synthesized through the condensation of an aminopyrazine with a halogenated pyruvic acid derivative, followed by hydrolysis. The inherent polarity of the molecule, conferred by the carboxylic acid and the nitrogen-rich heterocyclic core, presents unique purification challenges. Common impurities often include unreacted starting materials, partially hydrolyzed ester intermediates, and side-products from undesired reactions. This guide provides a systematic approach to tackling these purification hurdles.

Physicochemical Properties for Purification Strategy

A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties.

PropertyValueImplication for Purification
Appearance Off-white to light brown or pink solid[1][2]Color may indicate the presence of impurities.
Molecular Weight 163.13 g/mol [2][3]Relevant for mass spectrometry analysis.
Predicted pKa ~ -2.07 (most basic) and ~4.30 (most acidic)[4]The carboxylic acid allows for manipulation of solubility with pH.
Solubility Soluble in polar organic solvents like ethanol and acetone; soluble in aqueous base. Low solubility in non-polar solvents like hexane and toluene.[5][6]Guides the choice of solvents for recrystallization and chromatography.
Melting Point 280°C[2]A sharp melting point is an indicator of high purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?

A1: An oily or dark-colored crude product often suggests the presence of polymeric byproducts or highly colored impurities. Before attempting more complex purification methods, an initial acid-base extraction is recommended. The carboxylic acid functionality of your target compound is key here.

  • Expert Insight: The principle of "like dissolves like" is fundamental, but for ionizable compounds, pH is a powerful tool to manipulate solubility. By converting the carboxylic acid to its carboxylate salt with a base, we dramatically increase its aqueous solubility, allowing for the separation of non-acidic, organic-soluble impurities.

Q2: I performed an acid-base extraction, but my yield is very low upon acidification and precipitation. What went wrong?

A2: Low recovery after an acid-base extraction can stem from several factors:

  • Incomplete Extraction: Ensure the pH of the aqueous solution is sufficiently basic (pH > 6) to fully deprotonate the carboxylic acid and drive it into the aqueous phase. A pH of 8-9 is often a safe target.

  • Incomplete Precipitation: Upon acidification, ensure the pH is sufficiently acidic (pH < 3) to fully protonate the carboxylate and minimize its solubility in the aqueous phase. A final pH of 3-4 is a good target.[1]

  • Emulsion Formation: Emulsions can trap your product at the interface of the organic and aqueous layers. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.

  • Product Solubility in the Acidified Aqueous Phase: While protonation decreases water solubility, some product may remain dissolved. If you suspect this, you can try to extract the acidified aqueous phase with a polar organic solvent like ethyl acetate to recover the dissolved product.

Q3: I'm trying to recrystallize my product, but it either "oils out" or doesn't crystallize at all. What should I do?

A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Failure to crystallize suggests the solvent is either too good or too poor.

  • Troubleshooting "Oiling Out":

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. An insulated container can help.

    • Adjust Solvent Polarity: The solvent polarity may be too similar to your compound. Try a different solvent or a co-solvent system.

  • Troubleshooting Failure to Crystallize:

    • Induce Crystallization:

      • Scratching: Gently scratch the inner surface of the flask at the liquid-air interface with a glass rod. This creates nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure product to the solution.

    • Increase Supersaturation:

      • Evaporation: Slowly evaporate some of the solvent to increase the concentration.

      • Cooling: If crystallization is slow at room temperature, try cooling the solution in an ice bath.[7]

    • Optimize the Solvent System:

      • Anti-solvent Addition: Dissolve your compound in a "good" solvent (e.g., ethanol) and slowly add a miscible "anti-solvent" (a solvent in which it is poorly soluble, e.g., water or hexane) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[7]

Q4: My compound streaks badly on a silica TLC plate, making it difficult to assess purity and develop a column chromatography method. How can I fix this?

A4: Streaking of acidic compounds on silica gel is a common problem due to strong interactions between the carboxylic acid and the acidic silanol groups on the silica surface.

  • Solution: To mitigate this, you can add a small amount of a polar, acidic modifier to your eluent.

    • Acetic Acid: Adding 0.5-2% acetic acid to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) can often lead to sharper spots and better separation. The acetic acid protonates the silica surface and competes with your compound for binding sites.

    • Formic Acid: Formic acid can also be used as an alternative to acetic acid.

Q5: I ran a silica gel column, but my compound either didn't elute or came off with many impurities. What are my options?

A5: This is a common challenge with polar compounds.

  • Compound Stuck on the Column: This indicates your eluent is not polar enough.

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in a dichloromethane/methanol system).

    • Use a More Polar Solvent System: Consider switching to a more polar solvent system, such as ethyl acetate/methanol or even a system containing a small amount of aqueous ammonia in methanol mixed with dichloromethane for very polar compounds.[4]

  • Co-elution with Impurities:

    • Optimize the Solvent System: Systematically test different solvent systems using TLC to find one that provides the best separation between your product and the impurities.

    • Consider an Alternative Stationary Phase:

      • Alumina: For basic or acid-sensitive compounds, neutral or basic alumina can be a good alternative to silica gel.[8]

      • Reversed-Phase Silica (C18): If your compound is highly polar, it may not be well-retained on a C18 column, eluting in the solvent front. However, for moderately polar compounds, this can be a viable option.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This method is ideal as a first-pass purification to remove neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification and Extraction: Transfer the solution to a separatory funnel and add a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with the aqueous base. Combine all aqueous extracts.

  • Back-Extraction (Optional): To remove any remaining neutral impurities, wash the combined aqueous extracts with a fresh portion of the organic solvent. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH is between 3 and 4.[1] A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water, followed by a small amount of a non-polar organic solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities and obtaining a highly crystalline product.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, acetone, or mixtures like ethanol/water). An ideal solvent will dissolve the compound poorly at room temperature but well upon heating.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is suitable for separating compounds with similar polarities.

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.3 and separates it from impurities. A common starting point is a mixture of hexane and ethyl acetate. For this polar compound, a system of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of acetic acid (0.5%) may be more effective.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the solubility is low, you can "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the dry powder to the top of the column.[9]

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture AcidBase Acid-Base Extraction & Precipitation Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization Further Purification Column Column Chromatography AcidBase->Column If impurities persist Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, LC-MS, NMR) Pure->Analysis

Caption: A typical purification workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting Start Purification Issue Streaking Streaking on TLC? Start->Streaking LowYield Low Yield? Start->LowYield OilingOut Oiling Out? Start->OilingOut AddAcid Add Acetic Acid to Eluent Streaking->AddAcid Yes NoStreaking Proceed to Column Streaking->NoStreaking No CheckpH Check pH of Aqueous Layers LowYield->CheckpH Yes YieldOK Check for Emulsions LowYield->YieldOK No SlowCool Cool Slowly, Adjust Solvent OilingOut->SlowCool Yes Crystallized Successful Recrystallization OilingOut->Crystallized No

Caption: A decision tree for troubleshooting common purification problems.

References

"Imidazo[1,2-a]pyrazine-2-carboxylic acid" solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-a]pyrazine-2-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance on the solubility and stability challenges commonly encountered when working with this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule and, as a general rule, "like dissolves like".[1] Its solubility is largely dictated by the presence of the carboxylic acid group, which can participate in hydrogen bonding.[1] It typically exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2] However, its aqueous solubility can be limited and is highly dependent on the pH of the solution.[3] It generally shows low to negligible solubility in non-polar solvents like hexane and toluene.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4][5] Recommended storage temperatures are typically between 2-8°C.[6][7] It's also crucial to protect it from moisture to prevent potential degradation.[8]

Q3: Is this compound sensitive to light or air?

A3: While specific data on the photosensitivity of this compound is not extensively documented in the provided search results, it is a good laboratory practice to store it in a light-protected container, especially for long-term storage. Keeping the container tightly sealed will also minimize exposure to air and moisture, which can be detrimental to the stability of many organic compounds.[8]

Q4: How does the Boc-protecting group affect the properties of related compounds?

A4: The tert-butyloxycarbonyl (Boc) protecting group, when attached to the imidazo[1,2-a]pyrazine core, can enhance both the stability and solubility of the molecule.[9] This modification is often employed in organic synthesis to facilitate its use in more complex chemical reactions.[9]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility challenges encountered during experimental work.

Problem 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • The compound does not fully dissolve in your aqueous buffer at the desired concentration.

  • Precipitation is observed after a short period.

  • Inconsistent results in biological assays.

Root Cause Analysis:

The limited aqueous solubility of this compound is often due to its crystalline structure and the protonation state of the carboxylic acid and the pyrazine ring nitrogens. At acidic pH, the carboxylic acid group will be protonated and less soluble, while at basic pH, it will be deprotonated and more soluble.

Solutions:

  • pH Adjustment: The most effective method to enhance the aqueous solubility of ionizable drugs like this compound is by modifying the pH of the solution.[10]

    • For acidic compounds: Increasing the pH above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble salt. A pH of 7.4 or higher is generally recommended.

    • For basic compounds: Decreasing the pH below the pKa of the basic functional groups will protonate them, leading to increased solubility.

  • Co-solvents: The addition of a water-miscible organic solvent can significantly improve solubility.[11]

    • Common Co-solvents: DMSO, ethanol, and propylene glycol are frequently used.[12]

    • Mechanism: Co-solvents work by reducing the polarity of the aqueous environment and disrupting the hydrogen bonding network of water, which can better accommodate the drug molecule.[12]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic parts of the drug molecule.[13]

    • Examples: Tween 80 and Sodium Lauryl Sulphate are commonly used surfactants.[13]

Experimental Protocol: Preparing a Stock Solution using pH Adjustment and Co-solvents

  • Weigh the required amount of this compound.

  • Add a small amount of a suitable co-solvent (e.g., DMSO) to create a concentrated stock solution. Ensure the compound is fully dissolved, using sonication if necessary.[2]

  • Slowly add your aqueous buffer to the concentrated stock solution while stirring.

  • Adjust the pH of the final solution to the desired level (typically >7.4 for this compound) using a suitable base (e.g., NaOH).

  • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

Data Presentation: Solubility in Common Solvents

SolventSolubilityReference
DMSO100 mg/mL[2]
WaterPoorly soluble (pH dependent)[8]
EthanolSoluble[1]
AcetoneSoluble[1]

Visualization: Solubility Enhancement Workflow

Caption: Troubleshooting workflow for poor aqueous solubility.

Troubleshooting Guide: Stability Issues

This guide addresses potential degradation problems and provides strategies to maintain the stability of this compound in your experiments.

Problem 2: Compound Degradation in Solution

Symptoms:

  • Changes in the color or clarity of the solution over time.

  • Appearance of new peaks or disappearance of the parent peak in HPLC analysis.

  • Loss of biological activity.

Root Cause Analysis:

The stability of this compound can be influenced by pH, temperature, and exposure to light. The imidazo[1,2-a]pyrazine core can be susceptible to hydrolysis or oxidative degradation under certain conditions.

Solutions:

  • pH Control: Maintaining an appropriate pH is crucial for stability. For many compounds with ester or amide functionalities, neutral pH is often optimal to prevent acid or base-catalyzed hydrolysis.

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.[6] Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting stock solutions into smaller, single-use volumes is highly recommended.

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to the formulation may be beneficial.

Experimental Protocol: Assessing Compound Stability

  • Prepare solutions of this compound under different conditions (e.g., various pH values, temperatures, and light exposures).

  • Analyze the samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.

  • Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.

Visualization: Factors Affecting Stability

StabilityFactors cluster_factors Influencing Factors Compound This compound Stability pH pH Compound->pH Temperature Temperature Compound->Temperature Light Light Exposure Compound->Light

Caption: Key factors influencing compound stability.

References

Technical Support Center: Scale-Up of Imidazo[1,2-a]pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the successful scale-up of Imidazo[1,2-a]pyrazine-2-carboxylic acid. This molecule is a privileged scaffold in modern medicinal chemistry, serving as a crucial intermediate for a range of therapeutic agents.[1][2] However, transitioning its synthesis from the laboratory bench to a pilot or production scale introduces a unique set of challenges that can impact yield, purity, and process robustness.

This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the common issues our clients encounter. My goal is not just to provide solutions, but to explain the underlying chemical principles, enabling your team to anticipate and mitigate these challenges proactively. We will address everything from raw material integrity to final product purification, ensuring a logical and scientifically sound scale-up process.

Section 1: Starting Material and Reagent Integrity

The success of any scale-up begins with the quality of your inputs. Inconsistency in starting materials is a primary cause of batch-to-batch variability.

Question 1: We are observing inconsistent reaction times and the formation of a persistent, dark-colored impurity in our initial scale-up batches. Could the quality of our 2-aminopyrazine or 3-bromopyruvic acid be the root cause?

Answer: Absolutely. This is a classic scale-up issue where impurities that were negligible at the bench scale become significant process disruptors. Let's break down the potential issues with each starting material.

  • 2-Aminopyrazine: While seemingly straightforward, the purity of this starting material is critical. Commercial sources can vary. Key impurities to screen for include residual solvents from its synthesis or purification, other aminopyrazine isomers, and over-brominated analogues if prepared from bromopyrazines.[3] These impurities can lead to unwanted side products that are structurally similar to your target compound, making them difficult to remove.

  • 3-Bromopyruvic Acid (3-BPA): This is often the more problematic reagent. 3-BPA is a highly reactive alkylating agent and is known for its instability.[4][5] It can degrade over time, especially with exposure to moisture or elevated temperatures, leading to self-condensation or the formation of other brominated species. The "dark-colored impurity" you're seeing is very likely a result of 3-BPA degradation or polymerization, which is often accelerated by the reaction conditions.

Our Recommendation: Implement rigorous quality control (QC) for incoming raw materials. Do not assume a supplier's Certificate of Analysis is sufficient for a sensitive process.

Parameter 2-Aminopyrazine 3-Bromopyruvic Acid Justification
Appearance White to off-white crystalline solidWhite to light yellow crystalline powderVisual inspection is a simple first check for degradation.
Purity (HPLC) > 99.0%> 98.0%Ensures stoichiometric accuracy and minimizes side reactions.
Water Content (Karl Fischer) < 0.2%< 0.5%Water can hydrolyze 3-BPA and affect reaction kinetics.
Melting Point 117-120 °C77-82 °CA sharp melting point is a good indicator of purity.
Handling/Storage Store in a cool, dry place.Store under inert gas at 2-8°C. Highly reactive and moisture-sensitive.[4][5]

Section 2: Reaction Control and Optimization

The core of the synthesis is the condensation and cyclization of the two starting materials. This is where thermal control, stoichiometry, and solvent choice are paramount.

Question 2: Our reaction is sluggish, requiring extended heating times, which we believe is contributing to byproduct formation. Conversely, when we increase the temperature, we face a difficult-to-control exotherm. How can we find a stable and efficient process window?

Answer: This is a common challenge in scaling up condensation reactions. You need to balance reaction rate with thermal safety and byproduct formation. The reaction proceeds via an initial SN2 reaction followed by cyclization and dehydration.

Causality:

  • Sluggishness: Often caused by poor solubility of 2-aminopyrazine in common organic solvents or insufficient activation of the electrophile.

  • Exotherm: The initial acid-base reaction between the amine and the carboxylic acid of 3-BPA, followed by the alkylation, can be significantly exothermic. At scale, the lower surface-area-to-volume ratio makes it harder to dissipate this heat, leading to temperature spikes that degrade reactants and products.

Recommended Protocol & Strategy:

The key is controlled addition and optimal solvent selection. Instead of batching all reagents at once, a semi-batch process is highly recommended for scale-up.

Experimental Protocol: Optimized Semi-Batch Synthesis

  • Vessel Preparation: Charge a suitably sized reactor with 2-aminopyrazine (1.0 eq.) and a suitable solvent (e.g., Acetonitrile or Ethanol, see Table 2). Stir to create a slurry.

  • Controlled Addition: Prepare a solution of 3-bromopyruvic acid (1.05 eq.) in the same solvent. Add this solution dropwise to the reactor over 2-4 hours, maintaining an internal temperature of 25-35°C.

  • Reaction & Monitoring: After the addition is complete, gently heat the reaction mixture to a moderate temperature (e.g., 50-60°C). Monitor the reaction progress by HPLC until consumption of the limiting reagent is complete.

  • Cool Down: Once complete, cool the reaction mixture to room temperature before proceeding to work-up.

Solvent Pros Cons Scale-Up Recommendation
Ethanol Good solubility for reactants, relatively non-toxic, easy to remove.Can potentially form ethyl ester byproduct with the carboxylic acid.Recommended. The risk of esterification is low at moderate temperatures and can be mitigated by controlling reaction time.
Acetonitrile Generally inert, good solubility profile.Higher toxicity and cost.A good alternative if esterification becomes a significant issue.
Water Green solvent, excellent solubility for 3-BPA.Poor solubility for 2-aminopyrazine; can promote hydrolysis of 3-BPA.Not recommended as the primary reaction solvent but may be used in co-solvent systems.[6]
Dioxane/THF Good solvents for similar reactions.[7]Peroxide formation risk, higher regulatory burden.Avoid for scale-up unless absolutely necessary.

Visualization: Scale-Up Synthesis Workflow

cluster_prep 1. Reagent Preparation cluster_reaction 2. Controlled Reaction cluster_workup 3. Isolation & Purification reagent1 2-Aminopyrazine Slurry (1.0 eq in Ethanol) reactor Jacketed Reactor T_internal = 25-35°C reagent1->reactor reagent2 3-BPA Solution (1.05 eq in Ethanol) reagent2->reactor Slow Addition (2-4 hours) heating Heat to 50-60°C Monitor by HPLC reactor->heating workup pH Adjustment (Precipitation) heating->workup Reaction Complete filter Filter & Wash workup->filter dry Vacuum Dry filter->dry purify Recrystallization dry->purify Crude Product final final purify->final Final API >99% start Low Yield Observed check_sm Verify Starting Material Purity (>98%)? start->check_sm check_rxn Review Reaction Conditions (Temp, Time)? check_sm->check_rxn Yes sm_bad Source High-Purity Reagents check_sm->sm_bad No check_ph Optimize Work-up Precipitation pH? check_rxn->check_ph Yes rxn_bad Implement Controlled Addition Protocol check_rxn->rxn_bad No check_sol Product Loss to Filtrate? check_ph->check_sol Yes ph_bad Determine Isoelectric Point Experimentally check_ph->ph_bad No sol_bad Re-extract Filtrate or Add Anti-Solvent check_sol->sol_bad Yes

References

Identifying and minimizing side products in imidazo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-a]pyrazine Synthesis

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] However, its synthesis, most commonly achieved via the condensation of an aminopyrazine with an α-halocarbonyl compound (a variation of the Chichibabin reaction), is often plagued by side product formation that can complicate purification and reduce yields.

This guide provides in-depth, field-tested solutions to the most common challenges encountered during synthesis. We will explore the causality behind these issues and offer robust, validated protocols to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My reaction is producing a significant amount of a regioisomeric byproduct. How can I improve selectivity for the desired isomer?

Root Cause Analysis: Regioisomer formation is a primary challenge when using unsymmetrical 2-aminopyrazines or α-haloketones. The initial nucleophilic attack by the aminopyrazine can occur from either the endocyclic nitrogen (N1) or the exocyclic amino group, followed by cyclization. The subsequent cyclization step determines the final regiochemistry. The relative stability of the transition states leading to the different isomers dictates the product ratio. Electronic and steric factors of the substituents on both reactants play a crucial role in directing this selectivity.

Strategic Solutions:

  • Solvent Polarity Tuning: The polarity of the solvent can influence which nitrogen acts as the initial nucleophile. Nonpolar solvents (e.g., toluene, dioxane) often favor one isomer, while polar solvents (e.g., ethanol, DMF) may favor the other. A systematic solvent screen is highly recommended.

  • Temperature Control: Lowering the reaction temperature can increase the energy difference between the two competing reaction pathways, often enhancing selectivity for the thermodynamically favored product.

  • Choice of Base: While the base's primary role is to neutralize the HBr or HCl generated, its steric bulk and strength can influence the reaction's regiochemical outcome. Comparing a non-nucleophilic organic base (e.g., DIPEA) with an inorganic base (e.g., K₂CO₃) can be informative.

Mechanistic Insight: Pathways to Regioisomers

The diagram below illustrates the two competing cyclization pathways. The pathway leading to the more stable carbocation intermediate is generally favored.[3] Substituents that can stabilize a positive charge (electron-donating groups) will direct the cyclization to the adjacent carbon.

G cluster_start Reactants cluster_intermediate Common Intermediate cluster_products Products Start Unsymmetrical 2-Aminopyrazine + α-Haloketone Intermediate N-Alkylated Intermediate Start->Intermediate Initial N-Alkylation ProductA Regioisomer A (e.g., 2,6-disubstituted) Intermediate->ProductA Pathway 1 (e.g., Sterically Favored) ProductB Regioisomer B (e.g., 2,8-disubstituted) Intermediate->ProductB Pathway 2 (e.g., Electronically Favored)

Caption: Competing pathways leading to regioisomer formation.

Q2: I'm observing a byproduct with a mass of (2 x Starting Material - 2) or other dimeric structures. What is this and how do I prevent it?

Root Cause Analysis: This side product is likely a dimer resulting from the self-condensation of the aminopyrazine starting material, especially under basic conditions at elevated temperatures. This is analogous to side reactions observed in related heterocyclic syntheses like the Chichibabin reaction, where dimerization can compete with the desired amination.[4] Another possibility is the reaction of the product with a second molecule of the α-haloketone if stoichiometry is not carefully controlled.

Strategic Solutions:

  • Slow Addition of Reagents: Adding the α-haloketone slowly (e.g., via a syringe pump) to the solution of the aminopyrazine and base ensures that its concentration remains low, minimizing side reactions and favoring the desired bimolecular reaction.

  • Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular side reactions like dimerization.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient, albeit with longer reaction times.

  • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the aminopyrazine to ensure the complete consumption of the more reactive α-haloketone, preventing secondary reactions.

Q3: My reaction is stalling, with significant amounts of unreacted aminopyrazine remaining. What are the likely causes and solutions?

Root Cause Analysis: Incomplete conversion is a common issue that can often be traced back to reaction conditions being suboptimal for the specific substrates used.

Strategic Solutions:

  • Base Strength & Solubility: The base may be too weak to facilitate the deprotonation steps effectively, or it may be poorly soluble in the chosen solvent. If using a mild base like NaHCO₃, consider switching to a stronger, more soluble base like K₂CO₃ or an organic base like triethylamine (TEA) or DBU.

  • Solvent Choice: The reactants may not be fully soluble in the chosen solvent, leading to a slow, heterogeneous reaction. Ensure your solvent can fully dissolve the starting materials at the reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO can be effective but may require higher temperatures for product isolation.

  • Reaction Temperature: The reaction may have too high an activation energy to proceed efficiently at room temperature. A modest increase in temperature (e.g., to 50-80 °C) can significantly increase the reaction rate. Microwave-assisted synthesis is also an excellent option for accelerating these reactions.[5]

Table 1: Common Reaction Condition Adjustments

ParameterProblem IndicationSuggested Change & Rationale
Base Stalled reaction, low conversionSwitch from NaHCO₃ to K₂CO₃ or TEA. A stronger base more effectively facilitates the cyclization step.
Solvent Poor solubility, heterogeneous mixtureSwitch from EtOH to DMF or MeCN. Better solubility increases the effective concentration of reactants.
Temperature Reaction is slow or stalledIncrease temperature from RT to 60-80 °C or use microwave irradiation. Provides energy to overcome the activation barrier.
Catalyst Reaction is sluggish even at high tempConsider adding a catalyst like molecular iodine (I₂)[1][6] or a copper salt, which can facilitate C-N bond formation.[7]

Experimental Protocols

Protocol 1: General Synthesis of a 2-Phenylimidazo[1,2-a]pyrazine

This protocol provides a robust starting point for the synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyrazine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous ethanol (EtOH) to create a ~0.2 M solution based on the aminopyrazine.

  • Reagent Addition: Add 2-bromoacetophenone (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[8]

Protocol 2: Analysis of Side Products by LC-MS

LC-MS is an indispensable tool for identifying byproducts.

  • Sample Prep: Dilute a small aliquot of the crude reaction mixture in methanol or acetonitrile.

  • Column: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a gradient from 5% B to 95% B over 5-10 minutes.

  • Detection: Use a diode array detector (DAD) to acquire UV spectra and a mass spectrometer (e.g., ESI positive mode) to obtain mass data.

  • Analysis: Correlate the masses of observed peaks with the expected masses of the product, starting materials, and potential side products (e.g., regioisomers, dimers).

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for imidazo[1,2-a]pyrazines? A: The most prevalent method is the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound.[9] Variations include multi-component reactions, often catalyzed by iodine[1][6] or transition metals like palladium[5] or copper.[7]

Q: Can I run this reaction under an inert atmosphere? A: Yes, and it is highly recommended. While not always strictly necessary, running the reaction under nitrogen or argon can prevent the formation of oxidative side products, particularly N-oxides, especially if the reaction requires prolonged heating.

Q: How can I best purify my final product? A: For crystalline solids, recrystallization from a suitable solvent (like ethanol, isopropanol, or ethyl acetate) is often the most efficient method for obtaining high-purity material. If the product is an oil or if isomers are present, column chromatography on silica gel is the preferred method.[8]

Q: Are there any specific safety precautions for this reaction? A: α-haloketones (like 2-bromoacetophenone) are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common synthesis problems.

G Start Crude product shows low yield or high impurity Decision1 LC-MS shows multiple peaks with same mass as product Start->Decision1 Decision2 LC-MS shows significant unreacted starting material Start->Decision2 Decision3 LC-MS shows high mass peaks (e.g., dimers) Start->Decision3 Action1 Issue: Regioisomers Solution: 1. Screen solvents (polar vs. nonpolar) 2. Lower reaction temperature 3. Evaluate different bases Decision1->Action1 Yes Action2 Issue: Incomplete Conversion Solution: 1. Use stronger base (e.g., K2CO3) 2. Increase reaction temperature/time 3. Change to a better solvent (e.g., DMF) Decision2->Action2 Yes Action3 Issue: Dimerization Solution: 1. Use slow addition of α-haloketone 2. Run reaction under more dilute conditions 3. Lower reaction temperature Decision3->Action3 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with improving the oral bioavailability of imidazo[1,2-a]pyrazine inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, we will delve into the underlying scientific principles, provide actionable troubleshooting advice, and offer detailed experimental protocols to help you navigate the complexities of optimizing your compounds for oral administration.

Introduction: The Oral Bioavailability Challenge with Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of kinases and other enzymes.[1][2][3][4][5][6] While often exhibiting excellent in vitro potency, these compounds can present significant challenges in achieving adequate oral bioavailability, a critical factor for successful drug development.[1] Poor oral bioavailability can stem from a combination of factors, including low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism. This guide will provide a structured approach to identifying and overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyrazine inhibitor has excellent in vitro potency but shows very low exposure in vivo after oral dosing. What are the likely causes?

A1: This is a common challenge. The primary culprits for poor oral bioavailability, despite high in vitro activity, are typically poor absorption and/or rapid metabolism.

  • Poor Absorption: This can be due to:

    • Low Aqueous Solubility: Many imidazo[1,2-a]pyrazine derivatives are planar, aromatic structures with poor water solubility. If the compound doesn't dissolve in the gastrointestinal (GI) fluids, it cannot be absorbed.

    • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream. This can be due to its physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Rapid Metabolism: The compound may be extensively metabolized in the gut wall or the liver (first-pass metabolism) before it reaches systemic circulation.

To diagnose the issue, a systematic in vitro characterization is the first step. Key assays include kinetic solubility, Caco-2 permeability, and metabolic stability in liver microsomes or hepatocytes.[7]

Q2: How can I improve the aqueous solubility of my lead compound?

A2: Improving solubility is a critical first step for enhancing oral absorption. Several strategies can be employed, ranging from chemical modification to formulation approaches.

  • Chemical Modification (Structure-Property Relationships):

    • Introduce Ionizable Groups: Adding a basic amine or an acidic group can significantly increase solubility at physiological pH. For the imidazo[1,2-a]pyrazine core, strategic placement of amine-containing side chains has proven effective.[1]

    • Reduce Lipophilicity (logP): While seemingly counterintuitive for membrane permeability, excessively high lipophilicity can lead to poor solubility. Replacing lipophilic groups with more polar ones can be beneficial.

    • Disrupt Crystal Packing: Introducing non-planar groups or substituents that hinder crystal lattice formation can improve solubility.

  • Formulation Strategies: For compounds with persistent solubility issues, formulation can be a powerful tool.[8][9][10][11][12]

    • Salt Formation: If your compound has an ionizable center, forming a salt can dramatically improve solubility and dissolution rate.[10]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can lead to higher apparent solubility and faster dissolution.[9][12]

    • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils, surfactants, or lipids can enhance solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a common example.[10][11]

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[9]

Q3: My compound has good solubility but still shows poor absorption. What should I investigate next?

A3: If solubility is not the limiting factor, the focus should shift to membrane permeability and the potential for efflux.

  • Assess Permeability: The Caco-2 permeability assay is the industry standard for in vitro prediction of intestinal permeability.[13][14] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.

  • Investigate Efflux: If the permeability from the apical (gut) to the basolateral (blood) side is low, and the reverse is high, it suggests the compound is a substrate for an efflux transporter like P-gp. This can be confirmed by running the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in apical-to-basolateral transport in the presence of the inhibitor confirms efflux.

Troubleshooting Guides

Guide 1: Low Metabolic Stability in Liver Microsomes

Issue: Your compound is rapidly degraded in human or rat liver microsomes, suggesting high first-pass metabolism.

Troubleshooting Workflow:

  • Identify the "Soft Spots": The first step is to determine which part of the molecule is being metabolized. This is typically done through "metabolite identification" studies using mass spectrometry. Common metabolic reactions for aromatic heterocyclic systems include oxidation, N-dealkylation, and glucuronidation.

  • Block Metabolism through Structural Modification: Once the metabolic hot spots are identified, you can make targeted chemical modifications to block or slow down the metabolic process.

    • Example: If an aromatic ring is being hydroxylated, you can introduce an electron-withdrawing group (e.g., a fluorine atom) to make the ring less susceptible to oxidation.

    • Example: If an N-alkyl group is being removed, you can increase the steric hindrance around the nitrogen to block enzyme access.

  • Re-evaluate in Vitro: After synthesizing the new analogs, re-assess their metabolic stability in liver microsomes. Also, ensure that the modifications have not negatively impacted the compound's potency or other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a test compound when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic fate (e.g., verapamil)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line gives the rate constant (k), and the in vitro half-life (t½) can be calculated as 0.693/k.

Guide 2: Poor Permeability in Caco-2 Assay

Issue: The apparent permeability (Papp) of your compound in the Caco-2 assay is low, indicating poor intestinal absorption.

Troubleshooting Workflow:

  • Assess Efflux: As mentioned in the FAQs, first determine if the low permeability is due to active efflux. Run the Caco-2 assay with and without a P-gp inhibitor.

    • If Efflux is Confirmed: The goal is to design new analogs that are not P-gp substrates. This can be challenging, but strategies include:

      • Reducing the number of hydrogen bond donors.

      • Introducing a carboxylic acid group.

      • Slightly increasing the compound's polarity.

    • If Efflux is Not the Issue: The low permeability is likely due to the intrinsic physicochemical properties of the compound.

  • Optimize Physicochemical Properties for Passive Diffusion:

    • Lipophilicity (logD): There is often a "sweet spot" for lipophilicity for optimal permeability. If the compound is too polar (low logD), it won't partition into the cell membrane. If it's too lipophilic (high logD), it may get stuck in the membrane or have poor solubility. Aim for a logD at pH 7.4 in the range of 1-3.

    • Polar Surface Area (PSA): High PSA is generally associated with poor permeability. Try to keep the PSA below 140 Ų.

    • Molecular Weight (MW): Smaller molecules tend to have better permeability. While challenging to modify without affecting potency, this is a factor to consider in lead optimization.

  • Consider Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[15] This can be an effective strategy to temporarily mask a feature that is hindering permeability.

    • Example: If a polar group is necessary for activity but hurts permeability, it can be masked with a lipophilic promoiety that is cleaved off by enzymes in the blood or tissues.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound in vitro.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) buffer

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell inserts and culture them for ~21 days until they form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Experiment (A to B):

    • Wash the monolayer with HBSS.

    • Add the test compound in HBSS to the apical (A) side.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh HBSS.

  • Permeability Experiment (B to A): Perform the reverse experiment by adding the compound to the basolateral side and sampling from the apical side to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Summary and Visualization

Table 1: Physicochemical and In Vitro ADME Properties of Imidazo[1,2-a]pyrazine Analogs
CompoundMWlogD (pH 7.4)Kinetic Solubility (µM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Microsomal T½ (min)
Parent 4504.5< 10.510.25
Analog A 4683.2555.11.845
Analog B 4852.81508.91.2> 60

This table illustrates a hypothetical optimization cascade where the parent compound has poor properties. Analog A shows improvements in solubility, permeability, and stability after structural modifications. Analog B represents a further optimized compound with excellent in vitro ADME properties.

Diagrams

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Solution Pathways cluster_3 Outcome Potency High In Vitro Potency OralDosing Oral Dosing Potency->OralDosing LowBioavailability Low Oral Bioavailability OralDosing->LowBioavailability Solubility Kinetic Solubility Assay LowBioavailability->Solubility Investigate Permeability Caco-2 Permeability Assay LowBioavailability->Permeability Investigate Metabolism Microsomal Stability Assay LowBioavailability->Metabolism Investigate ChemMod Chemical Modification (SAR) Solubility->ChemMod Low Solubility Formulation Formulation Strategies Solubility->Formulation Low Solubility Permeability->ChemMod Low Permeability Prodrug Prodrug Approach Permeability->Prodrug Low Permeability Metabolism->ChemMod High Metabolism OptimizedCompound Optimized Compound ChemMod->OptimizedCompound Formulation->OptimizedCompound Prodrug->OptimizedCompound

Caption: Troubleshooting workflow for poor oral bioavailability.

G GI_Lumen {GI Lumen | Drug in Solution} Enterocyte Enterocyte (Intestinal Cell) Apical Membrane Intracellular Space Basolateral Membrane GI_Lumen->Enterocyte:apical Absorption (Passive/Active) Enterocyte:apical->GI_Lumen P-gp Efflux Bloodstream {Bloodstream | Systemic Circulation} Enterocyte:basolateral->Bloodstream Entry into Circulation

Caption: Key barriers to oral drug absorption.

Conclusion

Improving the oral bioavailability of imidazo[1,2-a]pyrazine inhibitors is a multifactorial challenge that requires a systematic and data-driven approach. By carefully evaluating the solubility, permeability, and metabolic stability of your lead compounds, you can identify the key barriers and rationally design strategies to overcome them. This guide provides a framework for troubleshooting common issues and implementing robust in vitro assays to guide your lead optimization efforts. Remember that a successful oral drug requires a delicate balance of multiple properties, and an iterative process of design, synthesis, and testing is essential for success.

References

Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis and optimization of imidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.

Introduction to Imidazo[1,2-a]pyrazine Synthesis

Imidazo[1,2-a]pyrazines are privileged heterocyclic structures found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anticancer, and anti-inflammatory activities. Their synthesis is a focal point in medicinal chemistry. This guide will primarily focus on two robust synthetic strategies: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the classical condensation of 2-aminopyrazines with α-haloketones.

We will delve into the mechanistic underpinnings of these reactions to provide a causal understanding of experimental choices and outcomes, ensuring that every protocol is a self-validating system.

I. The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Powerful Multicomponent Approach

The GBB reaction is a highly efficient one-pot, three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide to rapidly assemble the 3-aminoimidazo[1,2-a]pyrazine core.[1][2][3] Its elegance lies in its atom economy and the ability to generate molecular diversity.

Reaction Mechanism: A Step-by-Step Look

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through the following key steps:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyrazine and the aldehyde to form a reactive iminium ion.

  • Nucleophilic Attack: The isocyanide then acts as a nucleophile, attacking the iminium ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

  • Tautomerization: A final tautomerization step leads to the aromatic imidazo[1,2-a]pyrazine product.

GBB_Mechanism cluster_intermediates Reaction Pathway 2-Aminopyrazine 2-Aminopyrazine Iminium Ion Iminium Ion 2-Aminopyrazine->Iminium Ion + Aldehyde (H+ catalyst) Aldehyde Aldehyde Aldehyde->Iminium Ion Isocyanide Isocyanide Nitrilium Ion Nitrilium Ion Isocyanide->Nitrilium Ion Iminium Ion->Nitrilium Ion + Isocyanide Cyclized Intermediate Cyclized Intermediate Nitrilium Ion->Cyclized Intermediate Intramolecular Cyclization Product 3-Aminoimidazo[1,2-a]pyrazine Cyclized Intermediate->Product Tautomerization

Caption: The reaction mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Troubleshooting the GBB Reaction

This section addresses common issues encountered during the GBB synthesis of imidazo[1,2-a]pyrazines in a question-and-answer format.

Q1: My reaction yield is low or I'm not getting any product. What are the common culprits?

A1: Low or no yield in a GBB reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • Aldehyde: Ensure the aldehyde is pure and free of carboxylic acid impurities, which can form from oxidation and quench the reaction. Using freshly distilled or purified aldehydes is recommended.

    • 2-Aminopyrazine: The purity of the aminopyrazine is critical. Impurities can inhibit catalyst activity.

    • Isocyanide: Isocyanides can be sensitive to acidic conditions and may degrade over time. Use fresh or properly stored isocyanides.

  • Catalyst Activity:

    • The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[4][5] Scandium triflate (Sc(OTf)₃) is a common and effective Lewis acid catalyst.[6] However, simpler and more cost-effective catalysts like p-toluenesulfonic acid (TsOH) or even iodine can be used.[6][7][8]

    • Ensure your catalyst is active and has been stored under appropriate conditions (e.g., in a desiccator for hygroscopic Lewis acids). Consider using a fresh batch of catalyst.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are generally preferred as they can facilitate the imine formation and subsequent cyclization steps. A mixture of dichloromethane (DCM) and methanol is also commonly used.[2]

    • Temperature: While many GBB reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often improve yields, especially for less reactive substrates. Microwave irradiation has been shown to significantly accelerate the reaction.[2][4]

    • Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to byproduct formation.

Q2: I am observing the formation of a significant side product. What could it be and how can I prevent it?

A2: A common side product, especially when using aliphatic aldehydes, is the corresponding Ugi-type adduct.[4] This occurs when the nucleophilic attack of the isocyanide is followed by an external nucleophile (like the solvent or a deprotonated carboxylic acid) instead of the intramolecular cyclization.

  • Minimizing Ugi Adduct Formation:

    • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to minimize the presence of water, which can act as a nucleophile.

    • Choice of Aldehyde: Aromatic aldehydes, particularly those with electron-withdrawing groups, tend to favor the GBB pathway and give higher yields of the desired imidazo[1,2-a]pyrazine.[1]

    • Concentration: Running the reaction at a higher concentration can favor the intramolecular cyclization over intermolecular side reactions.

Q3: I am struggling with the purification of my 3-aminoimidazo[1,2-a]pyrazine product. What are some effective strategies?

A3: Purification can be challenging due to the basic nature of the product and the potential for closely eluting impurities.

  • Column Chromatography: This is the most common method. A gradient elution with a hexane/ethyl acetate system, gradually increasing the polarity, is often effective on silica gel. For more polar products, a dichloromethane/methanol system can be employed.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material. Experiment with different solvent systems such as ethanol, methanol, or ethyl acetate/hexane.

  • Acid-Base Extraction: The basicity of the imidazo[1,2-a]pyrazine ring can be exploited for purification.[9]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the product or allow for its extraction back into an organic solvent.

  • Sulfate Salt Formation: For large-scale purifications, forming the sulfate salt of the product can be a highly effective method to isolate it from non-basic impurities.[1]

Data Summary: Catalyst and Solvent Effects on GBB Reaction

The choice of catalyst and solvent significantly impacts the yield of the GBB reaction. The following table summarizes a comparison of different catalysts and solvents for a model reaction.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃ (10)MethanolRT1667[6]
TsOH (10)MethanolRT1662[6]
Iodine (5)EthanolRT1High[7][8]
Gd(OTf)₃ (5)MethanolMW (150°C)0.5High[4]
Yb(OTf)₃ (5)EtOH602up to 87[5]
Acetic Acid (30 eq)H₂O/DMSO2524up to 94[10]

Note: Yields are highly substrate-dependent. This table provides a general comparison for a model reaction.

Experimental Protocol: Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Derivative via GBB Reaction

This protocol provides a general procedure for the synthesis of a 3-aminoimidazo[1,2-a]pyrazine derivative.

GBB_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Add 2-aminopyrazine, aldehyde, and solvent to a flask. Catalyst Add the catalyst (e.g., Sc(OTf)3). Reactants->Catalyst Isocyanide Add isocyanide dropwise at 0 °C. Catalyst->Isocyanide Stir Stir at room temperature or heat as required. Monitor by TLC. Isocyanide->Stir Quench Quench the reaction (e.g., with NaHCO3 soln). Stir->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography or crystallization. Extract->Purify

Caption: A generalized experimental workflow for the GBB reaction.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol), the aldehyde (1.0 mmol), and the solvent (e.g., 5 mL of methanol).

  • Add the catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the isocyanide (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time (typically 4-24 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or crystallization.

II. Classical Synthesis: Condensation of 2-Aminopyrazines with α-Haloketones

This traditional and reliable method involves the condensation of a 2-aminopyrazine with an α-haloketone to form the imidazo[1,2-a]pyrazine ring system.[11]

Reaction Mechanism

The reaction proceeds via an initial Sₙ2 reaction followed by an intramolecular condensation:

  • N-Alkylation: The ring nitrogen of the 2-aminopyrazine acts as a nucleophile and displaces the halide from the α-haloketone.

  • Intramolecular Condensation: The exocyclic amino group then attacks the carbonyl carbon, leading to a cyclized intermediate.

  • Dehydration: The intermediate dehydrates to form the aromatic imidazo[1,2-a]pyrazine product.

Troubleshooting the α-Haloketone Condensation

Q1: My reaction is sluggish and gives a low yield. How can I improve it?

A1: Sluggish reactions are common, but several strategies can improve the outcome:

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent like ethanol is typically used. For some substrates, a greener solvent system like water-isopropanol under microwave irradiation can be highly effective and significantly reduce reaction times.[12]

  • Base: While some reactions proceed without a base, the addition of a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can accelerate the reaction by neutralizing the hydrogen halide formed during the reaction.

  • Temperature: Heating the reaction mixture is usually necessary. Refluxing in ethanol or DMF is common. Microwave heating can dramatically shorten the reaction time from hours to minutes.[12]

Q2: I am having difficulty with the purification of the product. Are there any specific tips?

A2: Purification can sometimes be complicated by the presence of unreacted starting materials and polymeric byproducts.

  • Filtration: In many cases, the product precipitates from the reaction mixture upon cooling. Simple filtration and washing with a cold solvent can yield a reasonably pure product.

  • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique.[13]

  • Column Chromatography: If the product does not precipitate or requires further purification, silica gel column chromatography is the method of choice.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrazine

This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyrazine from 2-aminopyrazine and 2-bromoacetophenone.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (10 mL).

  • Add sodium bicarbonate (1.5 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

III. Frequently Asked Questions (FAQs)

Q: Can I use aliphatic aldehydes in the GBB reaction?

A: Yes, but with caution. Aliphatic aldehydes are more prone to forming the Ugi-type side product.[4] To favor the GBB product, it is recommended to use anhydrous conditions, higher concentrations, and carefully optimized reaction times.

Q: Are there any catalyst-free methods for synthesizing imidazo[1,2-a]pyrazines?

A: Yes, under certain conditions, these reactions can proceed without a catalyst. For the GBB reaction, solvent-free conditions at elevated temperatures can sometimes afford the product.[14] The condensation of 2-aminopyrazines with α-haloketones can also be performed without a catalyst, often by simply heating the reactants in a suitable solvent.[12]

Q: What is the role of microwave irradiation in these syntheses?

A: Microwave heating can significantly accelerate the rate of both the GBB reaction and the α-haloketone condensation, often reducing reaction times from hours to minutes and improving yields.[2][4][12]

References

Technical Support Center: Troubleshooting Assay Variability with Imidazo[1,2-a]pyrazine-2-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of small molecule inhibitors. The imidazo[1,2-a]pyrazine scaffold is a powerful tool in drug discovery, known for its diverse biological activities, including the inhibition of critical enzymes like kinases and ATPases.[1][2][3] However, its physicochemical properties can present challenges, leading to assay variability and reproducibility issues. This guide is designed to provide a logical, experience-driven framework for troubleshooting common problems encountered when working with Imidazo[1,2-a]pyrazine-2-carboxylic acid and related compounds. Our approach is to build from foundational compound-related issues to more complex biological system validations.

Part 1: Foundational Checks - Compound Integrity and Preparation

The most frequent source of assay failure is not the biological system, but rather the compound itself. Before questioning your assay design or biological hypothesis, it is imperative to validate the tool you are using.

Q1: My compound is showing weak or no activity in my assay. What are the first steps?

When faced with unexpected inactivity, a systematic check of the compound's integrity and preparation is the most efficient starting point.[4] This avoids wasting time and resources on repeating complex biological experiments. Follow this initial troubleshooting workflow.

start Weak or No Activity Observed compound_check Step 1: Verify Compound Integrity start->compound_check solubility Step 2: Assess Solubility in Assay Medium compound_check->solubility Compound OK assay_check Step 3: Evaluate Assay Performance solubility->assay_check Solubility Confirmed biology_check Step 4: Investigate Biological System assay_check->biology_check Assay Controls OK

Caption: Initial troubleshooting workflow for inactive compounds.

Q2: How should I properly handle, store, and prepare stock solutions of this compound?

The stability and activity of your compound are directly linked to its handling. Improper practices can lead to degradation, rendering the compound inactive before it even reaches your assay.[4]

Compound Properties Summary

PropertyValue / RecommendationSource
Molecular Formula C₇H₅N₃O₂[5]
Molecular Weight 163.13 g/mol [5]
Appearance White to off-white solid[6][7]
Melting Point ~280°C[7]
Long-Term Storage 2-8°C, desiccated, protected from light[7]
Recommended Solvent High-purity, anhydrous DMSO[4]

Step-by-Step Protocol for Stock Solution Preparation:

  • Equilibration: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can cause hydrolysis.

  • Solvent Addition: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.[4] The carboxylic acid moiety may allow for solubility in other polar solvents, but DMSO is the most common starting point for initial characterization.[6]

  • Solubilization: Vortex thoroughly. If necessary, gentle warming (37°C) or sonication can be used to aid dissolution. Visually confirm that no particulates are present.

  • Aliquoting: Aliquot the primary stock solution into single-use volumes in low-binding tubes. This is the single most critical step to prevent degradation from repeated freeze-thaw cycles.[4]

  • Storage: Store the single-use aliquots at -20°C or -80°C, protected from light.

Q3: I suspect my compound is precipitating in the aqueous assay medium. How can I confirm this and what can I do?

Poor aqueous solubility is a very common reason for the lack of activity in small molecule inhibitors.[8] If the compound precipitates, its effective concentration is far lower than the nominal concentration, leading to a rightward shift in the dose-response curve or complete inactivity.

Protocol: Visual Solubility Assessment

  • Prepare Medium: In a clear microcentrifuge tube, add the final volume of your complete assay buffer or cell culture medium (e.g., 1 mL).

  • Spike with Compound: Add the volume of your DMSO stock solution required to achieve the highest concentration you plan to test. Crucially , ensure the final DMSO concentration is non-toxic to your system (typically <0.5%).[8]

  • Vortex: Vortex the solution gently.

  • Incubate: Incubate the tube under the exact same conditions as your assay (e.g., 37°C, 5% CO₂) for the same duration as your longest experimental time point.

  • Inspect: Visually inspect the solution for any signs of precipitation (cloudiness, crystals, film) against a dark background. A light microscope can also be used to check for microprecipitates.

Solutions for Poor Solubility:

  • Reduce Final Concentration: The simplest solution is to lower the working concentration to below the solubility limit.

  • Use of Surfactants: In biochemical (cell-free) assays, non-ionic surfactants like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01%) can sometimes improve solubility. This is generally not suitable for cell-based assays.

  • Formulation Strategies: For in vivo or complex cell models, formulation with excipients like cyclodextrins may be necessary, but this requires significant optimization.

Part 2: Assay-Specific Troubleshooting

If you have confirmed your compound is pure, stable, and soluble, the next step is to scrutinize the experimental system.

Q4: My IC₅₀ values are inconsistent between experiments. What are the common culprits?

High variability in potency measurements undermines confidence in your data. The cause is often a seemingly minor inconsistency in the experimental protocol.[8]

Common Sources of IC₅₀ Variability and Their Solutions

Source of VariabilityUnderlying Cause (The "Why")Recommended Solution
Cell Passage Number Cells at high passage numbers can undergo genetic drift, altering protein expression levels (including the drug target) and signaling responses.Use cells within a defined, low-passage number range for all experiments. Thaw a fresh vial of cells after a set number of passages.[8]
Cell Seeding Density Confluency affects cell cycle status and signaling. An inconsistent number of cells per well leads to variable target availability and metabolic rates.Use a cell counter to ensure a precise and consistent number of cells are seeded in each well for every experiment.
Incubation Time The effect of an inhibitor can be time-dependent. Short incubation may not be sufficient to observe an effect, while long incubation could lead to compound degradation or secondary effects.Standardize the incubation time with the inhibitor across all experiments. Perform a time-course experiment initially to determine the optimal window.
Solvent Concentration The vehicle (e.g., DMSO) can have biological effects at higher concentrations, confounding the results. Inconsistent final solvent concentration adds another variable.Ensure the final concentration of the solvent is consistent across all wells (including controls) and is below the cytotoxic threshold (typically <0.5%).[8]
Reagent Preparation Inconsistent dilution of reagents or use of reagents from different lots can introduce significant variability.Prepare fresh dilutions for each experiment from the same master stock. Qualify new lots of critical reagents (e.g., antibodies, growth factors) before use in critical experiments.
Q5: How can I differentiate between a true negative result and a general assay failure?

Every experiment must include a self-validating system of controls. Without them, it is impossible to interpret your results confidently. The troubleshooting algorithm for a molecular assay provides a robust logical framework.[9]

start Assay Run Complete ntc No Template Control (NTC) Negative? start->ntc pos_ctrl Positive Control Active? ntc->pos_ctrl Yes contamination Contamination Event STOP. Decontaminate. Repeat. ntc->contamination No vehicle_ctrl Vehicle Control Behavior as Expected? pos_ctrl->vehicle_ctrl Yes reagent_failure Reagent or System Failure Check reagents, instrument. Repeat. pos_ctrl->reagent_failure No result_valid Results are Valid Interpret Experimental Data vehicle_ctrl->result_valid Yes system_issue Baseline System Issue Check cell health, stimuli. Repeat. vehicle_ctrl->system_issue No

Caption: Decision tree for validating assay run integrity using controls.

  • Positive Control: A known activator or inhibitor for your pathway/target. If this fails, it points to a systemic issue with reagents or the assay protocol itself.[10]

  • Negative/Vehicle Control: Cells treated only with the vehicle (e.g., 0.1% DMSO). This establishes the baseline response and controls for any effects of the solvent.

  • No Template Control (NTC): In assays like PCR or ELISA, this is a sample with no target material, used to detect contamination.[9]

Q6: My compound is causing significant cell death at active concentrations. How do I handle this?

Observing a phenotype like reduced proliferation could be due to specific inhibition of your target or simply broad cytotoxicity. It is essential to separate these two effects.

Workflow: Deconvoluting Specific Activity from Cytotoxicity

  • Determine the Cytotoxic Threshold: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) with a dose-response of your compound over a 24-72 hour period. Determine the concentration at which viability drops significantly (e.g., >20%).[8]

  • Define Therapeutic Window: Compare the cytotoxic concentrations to the concentrations required for the desired biological effect (the functional assay). A large window between the effective concentration (EC₅₀) and the cytotoxic concentration (CC₅₀) suggests on-target activity. A small or non-existent window is a red flag for non-specific toxicity.

  • Conduct Functional Assays Below Cytotoxicity: Perform your primary functional assays at concentrations well below the cytotoxic threshold.[8] This ensures you are observing specific inhibitory effects rather than the downstream consequences of cell death.

Appendix B: Protocol - Basic Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your imidazo[1,2-a]pyrazine compound (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (defined as 100% viability) and plot the dose-response curve to determine the CC₅₀ value.[8]

Part 3: Advanced Troubleshooting - Confirming On-Target Activity

Once you have a reproducible effect with a non-toxic concentration of your compound, the final step is to rigorously confirm that the effect is mediated through your intended molecular target.

Q7: How can I be confident that the observed phenotype is a direct result of inhibiting my target?

This is a cornerstone of chemical biology and drug development. Multiple lines of evidence are required to build a strong case for on-target activity.[8]

start Reproducible Phenotype Observed exp1 1. Dose-Response Correlation Does phenotype potency (EC₅₀) correlate with biochemical potency (IC₅₀)? start->exp1 exp2 2. Target Engagement Assay Does the compound bind the target in cells? (e.g., CETSA, Western Blot) exp1->exp2 exp3 3. Orthogonal Inhibitor Does a structurally distinct inhibitor of the same target give the same phenotype? exp2->exp3 exp4 4. Rescue Experiment Can overexpression of a resistant mutant of the target rescue the phenotype? exp3->exp4 conclusion High Confidence in On-Target Effect exp4->conclusion

Caption: A multi-pronged experimental workflow to validate on-target activity.

  • Use a Structurally Different Inhibitor: If another compound with a completely different chemical scaffold that is known to inhibit your target produces the same biological phenotype, it strengthens the evidence for an on-target effect.[8]

  • Rescue Experiments: If possible, overexpressing a mutant version of your target protein that is resistant to the inhibitor should "rescue" the cells from the inhibitor's effect. This is a very powerful validation technique.[8]

  • Direct Target Engagement Assays: These methods directly measure the binding of your compound to its target inside the cell.

    • Western Blotting: If your target is a kinase, you can treat cells with the inhibitor and then probe for the phosphorylation of a known direct downstream substrate. A dose-dependent decrease in phosphorylation indicates target engagement.[4]

    • Cellular Thermal Shift Assay (CETSA): This technique assesses target binding by measuring changes in the thermal stability of the protein. Ligand-bound proteins are typically more resistant to heat-induced denaturation.[4]

Appendix C: Protocol - Basic Western Blot for Kinase Target Engagement

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-incubate with your imidazo[1,2-a]pyrazine inhibitor or vehicle at various concentrations for a predetermined time (e.g., 1-2 hours).

  • Stimulation: If applicable, stimulate the cells with a growth factor or other agonist to activate the signaling pathway for a short period (e.g., 10-15 minutes).

  • Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of your target's substrate (p-Substrate). Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate (Total-Substrate) to ensure equal loading.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye to detect the bands. Quantify the band intensities and normalize the p-Substrate signal to the Total-Substrate signal for each sample. A dose-dependent decrease in this ratio indicates target engagement.

By systematically working through these troubleshooting steps, researchers can overcome the common challenges associated with imidazo[1,2-a]pyrazine compounds, leading to more robust, reproducible, and reliable data.

References

Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-a]pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine-based inhibitors. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of enhancing the selectivity of this important class of molecules. The imidazo[1,2-a]pyrazine scaffold is a versatile starting point for inhibitors of various protein kinases and other enzymes, but achieving the desired selectivity profile is often a significant challenge.[1][2][3] This resource provides in-depth, experience-driven guidance in a user-friendly question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamentals of working with imidazo[1,2-a]pyrazine-based inhibitors and their selectivity.

Q1: What are imidazo[1,2-a]pyrazine-based inhibitors, and what are their common molecular targets?

A1: Imidazo[1,2-a]pyrazines are heterocyclic compounds that serve as a core scaffold in the design of various small molecule inhibitors.[4] Their structure is amenable to chemical modifications, allowing for the optimization of potency and selectivity against specific biological targets.[5] While they have been investigated for a range of therapeutic applications, they are most prominently featured as inhibitors of protein kinases, which are enzymes that play crucial roles in cellular signaling pathways.[4]

Common kinase targets for imidazo[1,2-a]pyrazine-based inhibitors include:

  • Aurora Kinases: These are key regulators of cell division, and inhibitors are being developed as anti-cancer agents.[2][6]

  • c-Met: A receptor tyrosine kinase involved in cell growth and metastasis, making it a target for cancer therapy.

  • Tubulin: Although not a kinase, imidazo[1,2-a]pyrazine derivatives have also been designed as tubulin polymerization inhibitors for cancer treatment.[7]

  • mTOR: A serine/threonine kinase that is a central regulator of cell growth and metabolism.[8]

Q2: Why is selectivity a critical issue for imidazo[1,2-a]pyrazine-based kinase inhibitors?

A2: The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[9][10] Since most imidazo[1,2-a]pyrazine-based kinase inhibitors are ATP-competitive, there is a significant risk of them binding to unintended "off-target" kinases.[4][9] This lack of selectivity can lead to:

  • Toxicity and side effects: Inhibition of essential kinases can cause adverse effects in patients.

  • Misinterpretation of experimental results: If an inhibitor is not selective, it can be difficult to attribute a biological effect to the intended target.

  • Development of drug resistance: Off-target effects can sometimes activate compensatory signaling pathways, leading to resistance.

Therefore, enhancing selectivity is a crucial step in the development of safe and effective imidazo[1,2-a]pyrazine-based inhibitors.

Q3: What are the primary strategies for improving the selectivity of these inhibitors?

A3: Improving selectivity is an iterative process that combines medicinal chemistry, structural biology, and rigorous biological testing. Key strategies include:

  • Structure-Based Drug Design (SBDD): Utilizing X-ray crystal structures of the inhibitor bound to its target and off-target kinases can reveal subtle differences in the binding pockets.[6] This information can guide the design of modifications to the imidazo[1,2-a]pyrazine scaffold that enhance interactions with the on-target kinase while reducing binding to off-targets.[6]

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of related compounds allows researchers to understand how different chemical modifications affect potency and selectivity.[2][5]

  • Targeting Unique Conformations: Some inhibitors achieve selectivity by binding to inactive or allosteric (non-ATP binding) sites on the kinase, which are often less conserved than the ATP-binding pocket.[9]

Part 2: Troubleshooting Guides

This section provides practical solutions to specific problems you may encounter during your experiments.

Guide 1: Discrepancy Between Biochemical and Cellular Assay Potency

Q: My imidazo[1,2-a]pyrazine inhibitor is highly potent in a biochemical (enzymatic) assay, but its activity is significantly weaker in a cell-based assay. What are the likely causes, and how can I troubleshoot this?

A: This is a common and often frustrating issue in drug discovery. The discrepancy between biochemical and cellular potency can stem from several factors related to the more complex environment of a living cell.[11][12]

Troubleshooting Workflow:

start Discrepancy Observed: High Biochemical Potency, Low Cellular Potency permeability Assess Cell Permeability (e.g., PAMPA, Caco-2 assays) start->permeability Step 1 efflux Investigate Active Efflux (e.g., co-dosing with efflux pump inhibitors) permeability->efflux If permeable solution Optimize Compound Based on Findings permeability->solution If not permeable, redesign for better physicochemical properties stability Evaluate Compound Stability in Cell Culture Media efflux->stability If efflux is not an issue efflux->solution If efflux is confirmed, modify scaffold to avoid transporters atp Consider High Intracellular ATP Concentration stability->atp If stable stability->solution If unstable, modify for better stability target Confirm On-Target Engagement in Cells (e.g., NanoBRET, CETSA) atp->target If ATP competition is suspected target->solution Confirm target engagement and correlate with cellular phenotype

Workflow for troubleshooting biochemical vs. cellular potency.

Detailed Troubleshooting Steps:

  • Assess Cell Permeability:

    • The Problem: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.[11][13]

    • How to Troubleshoot:

      • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a quick, cell-free assay to assess passive diffusion.

      • Caco-2 Permeability Assay: This cell-based assay provides a more physiologically relevant measure of permeability and can also indicate active transport.[14]

  • Investigate Active Efflux:

    • The Problem: The inhibitor may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[11][15]

    • How to Troubleshoot:

      • Co-dosing Experiments: In your cellular assay, co-administer your inhibitor with a known efflux pump inhibitor (e.g., verapamil).[14] A significant increase in potency suggests that your compound is an efflux substrate.

      • Bidirectional Caco-2 Assay: This assay can quantify the extent of active efflux.[14]

  • Evaluate Compound Stability:

    • The Problem: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells.[11]

    • How to Troubleshoot:

      • Incubate in Media: Incubate your compound in the cell culture media for the duration of your assay and then measure its concentration using LC-MS to check for degradation.

      • Microsomal Stability Assay: This assay assesses the metabolic stability of your compound in the presence of liver microsomes.

  • Consider High Intracellular ATP Concentration:

    • The Problem: Biochemical assays are often run at low ATP concentrations, which can overestimate the potency of ATP-competitive inhibitors.[11] In cells, the ATP concentration is much higher (in the millimolar range), leading to increased competition for the inhibitor.[11][16]

    • How to Troubleshoot:

      • Re-run Biochemical Assay at High ATP: Perform your biochemical assay with an ATP concentration that mimics physiological levels (1-5 mM). This will give you a more realistic IC50 value.

  • Confirm On-Target Engagement in Cells:

    • The Problem: The observed cellular phenotype may not be due to the inhibition of your intended target.

    • How to Troubleshoot:

      • NanoBRET™ Target Engagement Assay: This assay allows for the direct measurement of compound binding to a specific kinase in living cells.[12]

      • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon inhibitor binding.[17]

      • Western Blotting: Measure the phosphorylation of a known downstream substrate of your target kinase. A decrease in phosphorylation upon treatment with your inhibitor provides evidence of on-target activity.

Guide 2: Poor Selectivity in an Initial Kinase Panel Screen

Q: I've screened my lead imidazo[1,2-a]pyrazine inhibitor against a kinase panel, and it hits multiple off-targets. What are my next steps to improve selectivity?

A: Poor selectivity in an initial screen is a common starting point for optimization. A systematic approach combining computational and experimental methods is key.

Decision-Making Workflow for Improving Selectivity:

start Poor Selectivity Observed in Kinase Panel Screen analyze Analyze Off-Target Hits: Are they in the same kinase family? Are there known structural differences? start->analyze structural Obtain Co-crystal Structures (On-target and key off-targets) analyze->structural If feasible computational Computational Modeling (if structures are unavailable) analyze->computational If structures are not available sar Initiate Structure-Activity Relationship (SAR) Studies structural->sar computational->sar iterate Synthesize and Test New Analogs sar->iterate rescreen Rescreen Promising Analogs Against Kinase Panel iterate->rescreen rescreen->sar If further optimization is needed solution Lead Compound with Improved Selectivity rescreen->solution If selectivity is improved

Workflow for improving inhibitor selectivity.

Detailed Strategy:

  • Analyze the Off-Target Profile:

    • Group the off-targets: Are they closely related to your primary target (e.g., in the same kinase family), or are they structurally diverse? This will inform your strategy.

    • Review the literature: Are there known structural differences between your on-target and off-target kinases that you can exploit?

  • Employ Structure-Based Design:

    • Obtain co-crystal structures: If possible, obtain the X-ray crystal structure of your inhibitor bound to both your on-target and a key off-target kinase. This will provide invaluable information about the specific molecular interactions that drive binding and can highlight opportunities for improving selectivity.[6]

    • Computational modeling: If crystal structures are not available, molecular docking and modeling can be used to generate hypotheses about the binding modes.

  • Initiate Focused SAR Studies:

    • Based on your structural analysis, design and synthesize new analogs of your imidazo[1,2-a]pyrazine inhibitor. Focus on modifications that are likely to:

      • Introduce steric hindrance: Add a bulky group that will clash with a residue in the off-target kinase but not the on-target.

      • Form specific interactions: Introduce a functional group that can form a hydrogen bond or other favorable interaction with a unique residue in the on-target kinase.[5]

  • Iterate and Rescreen:

    • Test your new analogs in biochemical assays for both on-target and key off-target kinases.

    • Once you have identified compounds with improved selectivity, rescreen them against the full kinase panel to ensure that you have not introduced new off-target liabilities.

Quantitative Data Summary: Example Kinase Selectivity Profile

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity (Fold) vs. OT1Selectivity (Fold) vs. OT2
Parent Compound 1050100510
Analog 1A 155008003353
Analog 1B 84090511

This table illustrates how SAR can lead to analogs with improved selectivity (Analog 1A) or similar selectivity to the parent compound (Analog 1B).

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Kinase Selectivity Profiling Cascade

This protocol outlines a tiered approach to efficiently assess the selectivity of your imidazo[1,2-a]pyrazine inhibitor.

Objective: To determine the selectivity profile of a novel inhibitor across a broad range of kinases.

Materials:

  • Imidazo[1,2-a]pyrazine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., a commercially available panel of 100-400 kinases)[18]

  • Appropriate kinase assay platform (e.g., radiometric, fluorescence-based, or luminescence-based)[10][19][20]

  • Multi-well plates (e.g., 384-well)

  • Standard control inhibitors for assay validation

Methodology:

Tier 1: Single-Concentration Screening

  • Compound Preparation: Dilute the inhibitor to a final concentration of 1 µM.

  • Assay Setup: Set up the kinase reactions according to the manufacturer's protocol, including your inhibitor, a DMSO control, and a positive control inhibitor.

  • Incubation and Detection: Incubate the reactions and then measure the kinase activity using the chosen detection method.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

  • Hit Selection: Identify all kinases that are inhibited by more than 70% at 1 µM.

Tier 2: IC50 Determination for "Hits"

  • Compound Titration: For each "hit" kinase identified in Tier 1, prepare a 10-point serial dilution of your inhibitor (e.g., from 10 µM to 0.5 nM).

  • Assay Setup and Execution: Perform the kinase assays as in Tier 1 with the serially diluted inhibitor.

  • Data Analysis: Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Tier 3: Selectivity Analysis

  • Calculate Selectivity Score: A simple selectivity score can be calculated by dividing the number of kinases inhibited with an IC50 below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[18]

  • Visualize Data: Represent the selectivity data graphically, for example, by plotting the IC50 values on a kinome tree diagram.[18]

Protocol 2: Biophysical Characterization of Inhibitor Binding using Isothermal Titration Calorimetry (ITC)

Objective: To confirm direct binding of the inhibitor to the target kinase and determine the thermodynamic parameters of the interaction.

Materials:

  • Purified, active target kinase

  • Imidazo[1,2-a]pyrazine inhibitor

  • ITC instrument

  • Assay buffer (e.g., PBS or HEPES)

Methodology:

  • Sample Preparation:

    • Prepare the kinase solution at a concentration of 10-20 µM in the assay buffer.

    • Prepare the inhibitor solution at a concentration 10-20 times that of the kinase in the same assay buffer.

    • Thoroughly degas both solutions.

  • Instrument Setup:

    • Set the ITC instrument to the desired experimental temperature (e.g., 25°C).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the kinase solution into the sample cell.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the kinase solution, allowing the system to return to baseline between injections.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

References

Validation & Comparative

A Comparative Guide to the Anticancer Potential of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazo-fused heterocyclic scaffolds are cornerstones in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Among these, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine core structures have emerged as particularly promising frameworks for the development of novel anticancer agents. This guide provides a detailed, objective comparison of the anticancer activities of derivatives from these two scaffolds. We will synthesize key experimental findings, elucidate their mechanisms of action, present structure-activity relationship (SAR) insights, and provide a validated experimental protocol for cytotoxicity assessment. This analysis aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding to guide future discovery efforts in oncology.

Introduction: The Significance of Imidazo-Fused Heterocycles in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel therapeutic agents that are more potent, selective, and possess favorable toxicity profiles.[1][2] Heterocyclic compounds, particularly those containing nitrogen, are privileged structures in drug discovery, forming the backbone of numerous approved therapeutics. The imidazo[1,2-a]pyridine (IP) and imidazo[1,2-a]pyrazine scaffolds are bicyclic aromatic systems that offer a rigid, planar core with versatile points for chemical modification. This structural rigidity and the potential for diverse substitutions allow for the fine-tuning of physicochemical properties and biological target interactions, making them ideal candidates for anticancer drug design.[1][2] Derivatives of both series have shown potent activity by modulating critical cellular pathways involved in cancer progression, such as kinase signaling, cell cycle control, and apoptosis.[3][4][5] This guide will dissect the nuances that differentiate their anticancer profiles.

Comparative Analysis of Anticancer Activity

While direct head-to-head studies of imidazo[1,2-a]pyrazine-2-carboxylic acid itself are limited in the public domain, a robust comparison can be drawn by analyzing the broader classes of derivatives from each scaffold, which have been extensively studied.

Imidazo[1,2-a]pyridine Derivatives: A Well-Established Anticancer Scaffold

The imidazo[1,2-a]pyridine (IP) scaffold is a well-explored pharmacophore in oncology research.[1][2] Numerous derivatives have demonstrated potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.

Key Molecular Targets and Mechanisms:

  • Kinase Inhibition: A primary mechanism for IP derivatives is the inhibition of protein kinases critical to cancer cell survival and proliferation. Targets include the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][4] For instance, certain IP compounds show potent inhibition of PI3Kα with IC50 values in the low nanomolar range.[4]

  • Tubulin Polymerization Inhibition: Some IP derivatives act as microtubule-destabilizing agents, binding to the colchicine site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

  • Induction of Apoptosis: IPs can trigger programmed cell death through both extrinsic and intrinsic pathways.[3][6] This is often characterized by the activation of caspases (e.g., caspase-7, -8) and upregulation of pro-apoptotic proteins like p53 and p21.[3][6][7]

Imidazo[1,2-a]pyrazine Derivatives: An Emerging Powerhouse

The imidazo[1,2-a]pyrazine scaffold, while historically less explored than its pyridine counterpart, is rapidly gaining attention as a source of highly potent anticancer agents. Recent studies have highlighted its potential to inhibit key oncogenic targets with high efficacy.

Key Molecular Targets and Mechanisms:

  • CDK9 Inhibition: A notable target for this scaffold is Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 disrupts the transcription of anti-apoptotic proteins, leading to cancer cell death. Certain derivatives display potent CDK9 inhibition with IC50 values in the sub-micromolar range.[5][8] There is a strong correlation between the CDK9 inhibitory activity of these compounds and their cytotoxic effect on cancer cells.[5][8]

  • Tubulin Polymerization Inhibition: Similar to IPs, imidazo[1,2-a]pyrazine derivatives have been designed as potent inhibitors of tubulin polymerization.[9][10] One outstanding compound, TB-25, exhibited an exceptionally potent IC50 of 23 nM against the HCT-116 colon cancer cell line by binding to the colchicine site.[9][10]

  • Broad Kinase Inhibition: The scaffold has been identified as a core for inhibitors of other kinases, including the insulin-like growth factor-I receptor (IGF-IR) and Aurora kinases.[11]

Quantitative Data Summary & Head-to-Head Insights

A direct comparison from a 2023 study by Gote et al. provides valuable insights. The study synthesized and evaluated series of both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against several cancer cell lines.[11][12] The results indicated that, within their synthesized library, the imidazo[1,2-a]pyridine derivatives were generally more potent than the imidazo[1,2-a]pyrazine series .[12] For example, the most promising IP derivative (compound 12b ) showed significantly lower IC50 values across multiple cell lines compared to the best pyrazine analogue (compound 10b ).[11][12]

Compound ScaffoldRepresentative CompoundCancer Cell LineIC50 (µM)[11][12]
Imidazo[1,2-a]pyrazine 10b Hep-2 (Laryngeal)20
HepG2 (Liver)18
MCF-7 (Breast)21
A375 (Melanoma)16
Imidazo[1,2-a]pyridine 12b Hep-2 (Laryngeal)11
HepG2 (Liver)13
MCF-7 (Breast)11
A375 (Melanoma)11
Reference Drug Doxorubicin HepG2 (Liver)1.5
MCF-7 (Breast)0.85

This table summarizes data from a specific study for comparative purposes. Potency can vary dramatically based on substitutions.

This finding suggests that the removal of the nitrogen atom at the 7-position (transitioning from the pyrazine to the pyridine core) enhanced the anticancer activity in that particular chemical series.[12] However, it is crucial to note that derivatives from the imidazo[1,2-a]pyrazine scaffold have demonstrated nanomolar potency in other studies targeting different mechanisms, such as the tubulin inhibitor TB-25 (IC50 = 23 nM).[9][10]

Mechanism of Action & Signaling Pathways

The anticancer effects of these compounds are rooted in their ability to interfere with key signaling pathways that govern cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway Inhibition

Many imidazo[1,2-a]pyridine derivatives exert their effects by inhibiting the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism, growth, and survival that is hyperactivated in many cancers.[1][4] Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis.

PI3K_Pathway cluster_inhibitor Mechanism of Action RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Bad/Bax Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 SAR_General cluster_scaffold cluster_positions Key Substitution Points Core R2 R2 Position (e.g., Aryl, Heterocycle) Crucial for Target Binding R2->Core R3 R3 Position (e.g., Amine, Aryl) Modulates Potency R3->Core R7 R7 Position (N vs CH) Defines Scaffold (Pyrazine vs Pyridine) Affects Potency & Properties R7->Core

References

Comparative analysis of "Imidazo[1,2-a]pyrazine-2-carboxylic acid" with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor discovery, the privileged imidazo[1,2-a]pyrazine scaffold has emerged as a versatile and potent core for the development of novel therapeutics. This guide provides a comparative analysis of the imidazo[1,2-a]pyrazine framework, represented by a potent derivative, against established kinase inhibitors, offering researchers and drug development professionals a technical overview of its potential. While direct kinase inhibition data for the parent molecule, Imidazo[1,2-a]pyrazine-2-carboxylic acid, is not extensively available in public literature, numerous derivatives have demonstrated significant inhibitory activity against key oncogenic kinases.

This analysis will focus on the activity of a representative imidazo[1,2-a]pyrazine derivative targeting Aurora and PI3K kinases, and compare its performance with the well-characterized inhibitors Alisertib (MLN8237) and Idelalisib.

The Kinase Targets: Aurora and PI3K Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various tumors, making them attractive targets for anticancer therapies.[1] Similarly, the Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that governs cell growth, proliferation, and survival.[2] The p110δ isoform of PI3K is primarily expressed in hematopoietic cells and is a key target in B-cell malignancies.

Below is a simplified representation of the PI3K signaling pathway:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Idelalisib Idelalisib Idelalisib->PI3K Inhibits Imidazo_Pyrazine_PI3K Imidazo[1,2-a]pyrazine Derivative (PI3K) Imidazo_Pyrazine_PI3K->PI3K Inhibits

Caption: Simplified PI3K signaling pathway and points of inhibition.

Comparative Inhibitory Potency

The efficacy of a kinase inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor.

For this analysis, we will consider a representative imidazo[1,2-a]pyrazine derivative that has shown potent dual inhibition of Aurora A and Aurora B kinases.[3] Another derivative from a separate study has demonstrated strong inhibitory activity against PI3Kα.[4] These will be compared to Alisertib, a selective Aurora A kinase inhibitor, and Idelalisib, a selective PI3Kδ inhibitor.

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Assay TypeReference
Imidazo[1,2-a]pyrazine Derivative 1 Aurora A/B250Cell-based (phos-HH3)[3]
Imidazo[1,2-a]pyrazine Derivative 2 PI3Kα3.1Biochemical[4]
Alisertib (MLN8237) Aurora A1.2Biochemical
Idelalisib PI3Kδ2.5Biochemical

Note: The IC50 values presented are from different studies and assay conditions, which can influence the absolute values. This table is for comparative purposes to illustrate the potency of the imidazo[1,2-a]pyrazine scaffold.

Experimental Protocols

The determination of kinase inhibitor potency relies on robust and reproducible assays. Below are representative protocols for biochemical and cell-based assays commonly employed in kinase inhibitor profiling.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., for PI3Kα)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.

Objective: To measure the concentration-dependent inhibition of a purified kinase by a test compound.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e-g., Imidazo[1,2-a]pyrazine derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader (luminometer)

Workflow:

Biochemical_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Compound_Prep 1. Prepare serial dilutions of test compound Dispense 3. Dispense compound and kinase into microplate Compound_Prep->Dispense Reagent_Prep 2. Prepare kinase, substrate, and ATP solutions Reagent_Prep->Dispense Incubate_1 4. Pre-incubate Dispense->Incubate_1 Initiate 5. Add ATP/substrate mix to initiate reaction Incubate_1->Initiate Incubate_2 6. Incubate at RT Initiate->Incubate_2 Stop 7. Stop reaction and detect signal Incubate_2->Stop Read 8. Read plate on luminometer Stop->Read Analyze 9. Calculate % inhibition and determine IC50 Read->Analyze

Caption: Workflow for a typical biochemical kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in the assay buffer at their optimal concentrations.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Addition: Add the kinase solution to each well and gently mix.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: Cell-Based Kinase Inhibition Assay (e.g., for Aurora Kinase)

This protocol describes a method to assess the inhibitory effect of a compound on a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Objective: To determine the IC50 of a test compound by quantifying the inhibition of a kinase's activity in living cells.

Materials:

  • Human cancer cell line known to have active Aurora kinase signaling (e.g., HCT-116)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compound (e.g., Imidazo[1,2-a]pyrazine derivative)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) for Aurora B, anti-total Histone H3)

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

  • Microplate reader or imaging system

Workflow:

Cell_Based_Assay_Workflow cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Data Analysis Cell_Seeding 1. Seed cells in a multi-well plate Compound_Treatment 2. Treat cells with serial dilutions of compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period Compound_Treatment->Incubation Cell_Lysis 4. Lyse cells and quantify protein Incubation->Cell_Lysis Western_Blot 5. Perform Western blot for p-Substrate and Total Substrate Cell_Lysis->Western_Blot Quantification 6. Quantify band intensities Western_Blot->Quantification IC50_Calc 7. Calculate % inhibition and determine IC50 Quantification->IC50_Calc

Caption: Workflow for a cell-based kinase inhibition assay using Western blotting.

Step-by-Step Procedure:

  • Cell Culture: Seed the chosen cell line into a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a duration relevant to the signaling pathway (e.g., 2-24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-Histone H3 for Aurora B).

    • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to serve as a loading control.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phosphorylated signal to the total protein signal. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As demonstrated by the representative derivatives, this core structure can be elaborated to target key oncogenic kinases such as Aurora and PI3K with high potency. The comparative analysis with established inhibitors like Alisertib and Idelalisib highlights the potential of imidazo[1,2-a]pyrazine-based compounds to achieve comparable or even superior inhibitory activity. The provided experimental protocols offer a foundational framework for researchers to further explore and characterize novel inhibitors based on this versatile scaffold.

References

A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of Imidazo[1,2-a]pyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds with diverse pharmacological activities, including potent kinase inhibition.[1][2][3] Derivatives of this class, particularly those targeting the PI3K-Akt-mTOR signaling pathway, have emerged as promising candidates for anticancer drug development.[4][5][6] However, translating promising in vitro data into demonstrable in vivo efficacy is a critical and complex hurdle.

This guide provides a comprehensive framework for the robust in vivo validation of novel Imidazo[1,2-a]pyrazine-2-carboxylic acid (Ipa-CA) derivatives. We will move beyond rote protocols to explain the causal-driven decisions that underpin a successful preclinical campaign, comparing our lead candidate, "Ipa-CA-X," with a benchmark quinazoline-based PI3K inhibitor, "Comparator-Q."

Pillar 1: Strategic Selection of the In Vivo Model

The choice of animal model is the foundation of any preclinical efficacy study. It dictates the clinical relevance of the data and the types of questions that can be answered. The primary goal is to use a system that recapitulates key aspects of human cancer.[7]

Causality Behind the Choice: For an initial efficacy assessment of a targeted agent like a PI3K inhibitor, a Cell-Line Derived Xenograft (CDX) model is often the most pragmatic choice.[8] It offers high reproducibility and allows for the selection of a cancer cell line with a known genetic background, such as a documented PI3K pathway mutation, ensuring the target is present and driving tumor growth. While Patient-Derived Xenograft (PDX) models offer higher fidelity to the original human tumor environment, they are typically reserved for later-stage, in-depth validation due to higher costs and complexity.[7][9]

Comparative Overview of Common Models:

Model TypeDescriptionAdvantagesDisadvantagesBest Use Case for Ipa-CA-X
Cell-Line Derived Xenograft (CDX) Human cancer cell lines are injected subcutaneously or orthotopically into immunocompromised mice (e.g., Nude, SCID).[7]High reproducibility, well-characterized genetics, cost-effective, rapid tumor growth.Lacks tumor heterogeneity, grown in an artificial environment, no intact immune system.Initial efficacy, dose-response studies, and direct comparison with competitors.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunocompromised mice.[9]Preserves original tumor architecture, heterogeneity, and genetic signature. More predictive of clinical outcomes.[7]Expensive, slower tumor growth, high variability, requires a large bank of characterized tumors.Advanced validation of lead candidates, studies on drug resistance.
Syngeneic Model Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.Fully competent immune system, allows for the study of immuno-oncology combinations.Limited availability of models, mouse tumors may not fully represent human disease.Investigating combination therapies with immunotherapy agents.

For this guide, we will proceed with a subcutaneous CDX model using a human cancer cell line (e.g., MCF-7, breast cancer) known for PI3K pathway hyperactivation, implanted in athymic nude mice.

Pillar 2: Pharmacokinetics—Ensuring the Compound Reaches its Target

Before assessing if a drug works, one must confirm it can reach the tumor in sufficient concentrations.[10] A pharmacokinetic (PK) study is non-negotiable; it measures the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing critical data for dose selection and scheduling in subsequent efficacy studies.[11][12]

Causality Behind the Choice: An initial PK study in rodents (mice or rats) using both intravenous (IV) and oral (PO) administration is essential.[13] The IV arm determines fundamental parameters like clearance and volume of distribution, while the PO arm assesses oral bioavailability—a key characteristic for a marketable drug.[11][14] Comparing the plasma concentration over time for both routes allows for the calculation of this crucial parameter.

G Figure 1: High-Level In Vivo Validation Workflow cluster_0 Phase 1: Pre-Efficacy Characterization cluster_1 Phase 2: Efficacy & Mechanism Validation cluster_2 Phase 3: Data Interpretation PK_Study Pharmacokinetic (PK) Study (IV & PO Administration) PK_Analysis Analyze Plasma Samples (LC-MS/MS) PK_Study->PK_Analysis PK_Params Calculate Key Parameters (Cmax, T1/2, AUC, Bioavailability) PK_Analysis->PK_Params Dose_Selection Informed Dose Selection (Based on PK & MTD) PK_Params->Dose_Selection Informs Dosing Strategy Efficacy_Study Xenograft Efficacy Study (Tumor Growth Inhibition) Dose_Selection->Efficacy_Study PD_Study Pharmacodynamic (PD) Study (Target Engagement in Tumor) Efficacy_Study->PD_Study Harvest Tumors at Endpoint Data_Analysis Statistical Analysis (TGI, Body Weight, Survival) Efficacy_Study->Data_Analysis Collect Efficacy Data PK_PD_Correlation PK/PD/Efficacy Correlation (Link Dose, Target Effect, and Outcome) PD_Study->PK_PD_Correlation Data_Analysis->PK_PD_Correlation

Caption: Figure 1: High-Level In Vivo Validation Workflow.

Protocol: Rapid Pharmacokinetic Study in Mice
  • Animal Allocation: Use 18 healthy male BALB/c mice (or another standard strain), 6-8 weeks old. Divide into two groups: Intravenous (IV, n=9) and Oral Gavage (PO, n=9).

  • Compound Formulation: Prepare Ipa-CA-X in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Dosing:

    • IV Group: Administer a single dose of 2 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood (~50 µL) from 3 mice per time point via submandibular or saphenous vein bleeding.

    • Schedule: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

  • Plasma Preparation: Immediately transfer blood into EDTA-coated tubes, centrifuge at 4°C to separate plasma, and store at -80°C.

  • Bioanalysis: Quantify the concentration of Ipa-CA-X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[11]

Comparative PK Data (Hypothetical):

ParameterIpa-CA-XComparator-QSignificance
Clearance (CL) (mL/min/kg)1545Lower clearance for Ipa-CA-X suggests a longer duration in circulation.
Half-life (T½) (hours)6.52.1Longer half-life allows for less frequent dosing (e.g., once daily).
AUC (0-inf) (ng*h/mL)1250 (at 10 mg/kg PO)415 (at 10 mg/kg PO)Higher Area Under the Curve (AUC) indicates greater overall drug exposure.
Oral Bioavailability (F%) 45%20%Higher oral bioavailability is a significant advantage for clinical development.

Pillar 3: The In Vivo Efficacy Study—Demonstrating Anti-Tumor Activity

With a suitable model and a clear understanding of its pharmacokinetic profile, the definitive efficacy study can be designed. The primary endpoint is typically Tumor Growth Inhibition (TGI).

Causality Behind the Design: The study must include a vehicle control group to measure baseline tumor growth, the test compound (Ipa-CA-X), and a relevant competitor or standard-of-care agent (Comparator-Q).[15] Doses are selected based on the PK data to ensure adequate tumor exposure and a preliminary Maximum Tolerated Dose (MTD) study. Monitoring animal body weight is a critical, non-invasive indicator of compound toxicity.[9]

Protocol: Subcutaneous Xenograft Efficacy Study
  • Cell Culture & Implantation: Culture MCF-7 cells under standard conditions. When ready, inject 5 x 10⁶ cells mixed with Matrigel subcutaneously into the right flank of female athymic nude mice.

  • Tumor Growth & Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into treatment groups (n=8-10 per group) ensuring similar average tumor volumes across groups.

    • Group 1: Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline), PO, once daily (QD).

    • Group 2: Ipa-CA-X (e.g., 25 mg/kg), PO, QD.

    • Group 3: Comparator-Q (e.g., 25 mg/kg), PO, QD.

  • Treatment: Administer the assigned treatments daily for 21 days.

  • Monitoring:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Weigh animals 2-3 times per week to monitor for toxicity. A weight loss exceeding 15-20% is a common endpoint criterion.

    • Clinical Observations: Monitor animals daily for any signs of distress.

  • Endpoint & Tissue Collection: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., ~1500 mm³) or at the end of the treatment period. At the endpoint, euthanize animals and harvest tumors. A portion of each tumor should be snap-frozen in liquid nitrogen for PD analysis and the other fixed in formalin for immunohistochemistry (IHC).

Comparative Efficacy & Toxicity Data (Hypothetical):

GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI%)Mean Body Weight Change (%)
Vehicle -1450 ± 180-+5%
Ipa-CA-X 25360 ± 9575%-2%
Comparator-Q 25650 ± 12055%-8%

Pillar 4: Pharmacodynamics—Confirming Mechanism of Action In Vivo

Observing tumor growth inhibition is crucial, but linking this effect directly to the compound's intended mechanism of action provides the highest level of scientific validation. Pharmacodynamic (PD) studies measure the engagement and modulation of the drug target in the tissue of interest—the tumor.[12]

Causality Behind the Choice: Since Ipa-CA-X is designed as a PI3K/mTOR inhibitor, we must demonstrate that it inhibits this pathway in the tumor tissue harvested from the efficacy study. Western blotting for the phosphorylated (activated) forms of downstream effectors like Akt (p-Akt) and S6 ribosomal protein (p-S6) is a standard and effective method. A reduction in the levels of these phosphoproteins in treated tumors relative to vehicle controls confirms target engagement.

G Figure 2: PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates S6 S6 S6K->S6 Activates Proliferation Cell Growth & Proliferation S6->Proliferation Promotes Inhibitor Ipa-CA-X Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Figure 2: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Protocol: Western Blot for PD Biomarkers
  • Protein Extraction: Homogenize snap-frozen tumor samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA) and incubate overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-S6, anti-total-S6, and a loading control like anti-β-Actin).

  • Secondary Antibody & Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and imaging system.

  • Analysis: Quantify band intensity. A significant decrease in the ratio of phosphorylated to total protein in the Ipa-CA-X group compared to the vehicle group confirms on-target activity.

Conclusion and Synthesis

The in vivo validation of an this compound derivative is a multi-faceted process that relies on a logical, evidence-based progression from pharmacokinetics to efficacy and finally to pharmacodynamics. By demonstrating that Ipa-CA-X not only has superior oral bioavailability and a longer half-life than Comparator-Q , but also achieves a greater tumor growth inhibition (75% vs. 55%) with a better safety profile, a strong preclinical case is built.

Crucially, confirming this efficacy is mechanism-driven—by showing a marked reduction of p-Akt and p-S6 in tumor tissues—provides the scientific rigor necessary to justify advancement into more complex models and, ultimately, towards clinical consideration. This integrated approach ensures that decisions are not just based on a single data point but on a comprehensive understanding of the compound's behavior in a living system.

References

A Comparative Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyrazine-based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of Imidazo[1,2-a]pyrazine-2-carboxylic acid and its analogs. We will explore the rationale behind cross-reactivity profiling, compare leading experimental platforms, and provide actionable protocols for generating high-quality, reproducible data. Our focus is on empowering researchers in drug discovery to make informed decisions by thoroughly understanding a compound's interaction with the broader biological landscape.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Imperative of Selectivity

The imidazo[1,2-a]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and synthetic tractability have made it a cornerstone for developing therapeutics targeting a wide array of biological targets.[1] Derivatives have demonstrated potent activity as inhibitors of protein kinases—including Cyclin-Dependent Kinases (CDKs), tyrosine kinases, and Aurora kinases—as well as other enzymes and receptors.[1][2][3] Specifically, imidazo[1,2-a]pyrazine derivatives have been investigated as anticancer, antiviral, and anti-inflammatory agents.[3][4][5]

However, this therapeutic versatility comes with a critical challenge: ensuring target selectivity. Many small molecule inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, can interact with dozens or even hundreds of unintended off-targets.[6][7] Such cross-reactivity, or polypharmacology, can lead to unforeseen toxicities or confound the interpretation of a compound's mechanism of action. Therefore, a rigorous and systematic cross-reactivity profiling cascade is not merely a supplementary check but a foundational component of the hit-to-lead and lead optimization process.[8][9]

This guide uses this compound as a representative compound to illustrate a best-practice approach to comprehensive selectivity profiling.

Part 1: The Rationale for Comprehensive Profiling

The primary goal of cross-reactivity profiling is to build a comprehensive "selectivity map" for a given compound. This map informs on both potential liabilities and therapeutic opportunities.

  • On-Target Efficacy vs. Off-Target Toxicity: A successful therapeutic agent maximizes its effect on the intended disease-associated target while minimizing interactions with other proteins that could cause adverse effects. Understanding this balance is critical for predicting a drug's therapeutic window.

  • The Kinome as a Major Hurdle: The human genome encodes over 500 kinases, collectively known as the kinome. Due to structural similarities in their ATP-binding sites, designing a truly specific kinase inhibitor is a significant challenge.[6] Broad-panel screening is the only way to empirically determine a compound's kinome-wide interaction profile.

  • De-risking Candidates Early: Identifying potential off-target liabilities during early discovery phases is far more cost-effective than discovering them in later-stage preclinical or clinical development.[10][11] Early profiling allows for the rational chemical modification of a scaffold to improve selectivity or the prioritization of more promising lead candidates.

cluster_0 Compound Activity Profile cluster_1 Biological Outcomes Compound Imidazo[1,2-a]pyrazine Derivative Target Primary Target (e.g., CDK9) Compound->Target On-Target Binding (High Affinity) OffTarget1 Off-Target Kinase (e.g., VEGFR2) Compound->OffTarget1 Off-Target Binding (Variable Affinity) OffTarget2 Unrelated Off-Target (e.g., hERG Channel) Compound->OffTarget2 Off-Target Binding (Variable Affinity) Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Adverse Effects / Toxicity OffTarget1->Toxicity OffTarget2->Toxicity

Caption: On-Target vs. Off-Target Activity.

Part 2: Designing a Tiered Cross-Reactivity Profiling Cascade

A robust profiling strategy should be logical, sequential, and resource-conscious. We recommend a tiered approach that begins with a broad, cost-effective screen and progresses to more focused, in-depth validation assays.

Start Test Compound: Imidazo[1,2-a]pyrazine -2-carboxylic acid Tier1 Tier 1: Broad Kinome Profiling (e.g., KINOMEscan® scanMAX) Assess Kinase Selectivity Start->Tier1 Decision1 Are significant kinase off-targets identified? Tier1->Decision1 Tier2 Tier 2: Broad Safety Profiling (e.g., SafetyScreen44 Panel) Assess Non-Kinase Liabilities Decision1->Tier2 No / Acceptable Profile Redesign Redesign or Deprioritize Decision1->Redesign Yes / Unacceptable Profile Decision2 Are significant safety liabilities identified? Tier2->Decision2 Tier3 Tier 3: Cellular Target Validation (e.g., Western Blot, NanoBRET™) Confirm Target Engagement & Function Decision2->Tier3 No / Acceptable Profile Decision2->Redesign Yes / Unacceptable Profile Advance Advance Candidate Tier3->Advance

Caption: A Tiered Workflow for Cross-Reactivity Profiling.

Tier 1: Large-Panel Kinase Selectivity Screening

The first step for any putative kinase inhibitor is to understand its interaction profile across the human kinome. Commercial services offer efficient and comprehensive screening panels.

Comparison of Leading Platforms:

FeatureEurofins DiscoverX KINOMEscan® [12][13][14]Activity-Based Platforms (e.g., Eurofins KinaseProfiler™) [15][16]
Assay Principle Competition Binding Assay (measures Kd)[17]Radiometric or Luminescence-based Functional Assay (measures IC50)[16]
ATP Dependence ATP-independent; measures direct binding affinity.[17]ATP-dependent; measures inhibition of catalytic activity.
Panel Size Very large; scanMAX panel covers 468 kinases.[12][14]Extensive panels available, often grouped by kinase family.
Data Output Percent of control, Kd values from dose-response.Percent inhibition, IC50 values from dose-response.
Key Advantage Unbiased by assay artifacts related to ATP concentration; can identify non-ATP competitive binders.Provides direct evidence of functional inhibition of the kinase.
Consideration Binding does not always translate to functional inhibition.IC50 values can be influenced by assay conditions (e.g., ATP concentration).

Experimental Choice: For an initial, broad assessment of selectivity, the KINOMEscan® platform is an excellent choice due to its large panel size and its direct measurement of binding affinity, which is independent of ATP concentration.[12][17] This provides a clean dataset for initial Structure-Activity Relationship (SAR) studies.

Tier 2: Broad Target Safety Screening

Even if a compound appears selective within the kinome, it may interact with other critical protein families. Broad safety panels are designed to flag these potential liabilities early.

Recommended Platform: The Eurofins SafetyScreen44 Panel (formerly from Cerep) is an industry standard that assesses compound activity against a curated panel of 44 targets known to be implicated in adverse drug reactions, including GPCRs, ion channels, transporters, and non-kinase enzymes.[18][19][20]

Experimental Choice: Running the compound at a single high concentration (e.g., 10 µM) in the SafetyScreen44 panel provides a cost-effective way to identify potential red flags.[11][19] Any target showing significant inhibition (typically >50%) should be flagged for follow-up dose-response analysis.

Part 3: Data Interpretation & Comparative Analysis

Raw screening data must be processed and visualized to enable clear comparisons and decision-making.

Data Visualization: Kinome profiling data is often visualized on a TREEspot® dendrogram, which graphically represents the human kinome tree.[14][21] Hits are marked on the tree, providing an immediate visual impression of a compound's selectivity.

Quantitative Comparison: To objectively compare lead candidates, we can use selectivity metrics. A common approach is to calculate a Selectivity Score (S-score) , which quantifies how selectively a compound binds to a small number of targets.[8] A lower S-score indicates higher selectivity.

Hypothetical Comparison Table:

Below is a hypothetical dataset comparing our lead, this compound (Compound A), with two structural analogs. Assume the primary target is CDK9.

CompoundPrimary Target Kd (CDK9, nM)Key Off-Target Kd (VEGFR2, nM)Key Off-Target Kd (SRC, nM)S-Score (1µM)
Compound A 15>10,0001,2000.035
Analog B 25801500.150
Analog C 120>10,000>10,0000.010

Interpretation:

  • Compound A shows good potency for CDK9 and is highly selective against VEGFR2, but has moderate off-target activity on SRC.

  • Analog B is less potent and significantly less selective, hitting both VEGFR2 and SRC. This compound would likely be deprioritized.

  • Analog C is the most selective but is also the least potent. This might be a good candidate for potency optimization if selectivity is the highest priority.

Input Profiling Data Received (Potency, Selectivity Scores) Decision Does compound meet Target Product Profile (TPP) criteria for potency & selectivity? Input->Decision Advance Advance to Cellular and In Vivo Models Decision->Advance Yes Optimize Initiate SAR Cycle for Selectivity Improvement Decision->Optimize No (Potent but Non-selective) Repurpose Investigate Novel Off-Target as a Potential New Indication Decision->Repurpose No (Potent, Selective, but with an interesting and potent off-target) Deprioritize Deprioritize Compound Decision->Deprioritize No (Poor Potency and Selectivity) Optimize->Input Synthesize New Analogs

Caption: Data-Driven Decision Making Post-Profiling.

Part 4: Protocol - Cellular Target Engagement Validation

Biochemical screening hits must be validated in a cellular context to confirm that the compound can penetrate the cell membrane and engage its target. Here, we provide a protocol to validate the inhibition of CDK9 in a relevant cancer cell line.

Objective: To determine if Compound A inhibits the phosphorylation of the Retinoblastoma protein (Rb), a direct downstream substrate of CDK9, in K562 chronic myelogenous leukemia cells.[3]

Principle (Self-Validation): This protocol is a self-validating system. It includes a known CDK9 inhibitor (Flavopiridol) as a positive control for the pathway and a vehicle control (DMSO) as a negative baseline. The use of a total Rb antibody serves as a loading control, ensuring that any observed changes in phospho-Rb are due to inhibition of phosphorylation, not protein degradation.

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% FBS

  • Compound A (dissolved in DMSO)

  • Flavopiridol (positive control, dissolved in DMSO)

  • DMSO (vehicle control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-phospho-Rb (Ser807/811), Rabbit anti-total Rb

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • ECL Western Blotting Substrate

  • SDS-PAGE equipment and reagents

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate K562 cells at a density of 0.5 x 106 cells/mL in 6-well plates.

    • Allow cells to acclimate for 2-4 hours.

    • Treat cells in triplicate with Vehicle (0.1% DMSO), Positive Control (100 nM Flavopiridol), and varying concentrations of Compound A (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).

    • Incubate for 2 hours at 37°C, 5% CO2.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the pellet in 100 µL of ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate supernatant using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples for 5 minutes at 95°C.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (anti-phospho-Rb, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and visualize bands using a chemiluminescence imager.

  • Stripping and Re-probing (Loading Control):

    • Strip the membrane using a mild stripping buffer.

    • Re-block and probe with the anti-total Rb antibody (1:1000 dilution) to confirm equal protein loading across all lanes.

Expected Outcome: A dose-dependent decrease in the phospho-Rb signal will be observed in the lanes treated with Compound A, confirming its ability to inhibit CDK9 activity within the cell. The Flavopiridol lane should show strong inhibition, while the total Rb signal should remain constant across all lanes.

Conclusion

The cross-reactivity profiling of this compound and its analogs is a critical, multi-step process that is essential for successful drug development. By employing a tiered strategy that combines broad biochemical screening with targeted cellular validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach not only mitigates the risk of late-stage failures due to unforeseen toxicity but also provides crucial insights into a compound's true mechanism of action, ultimately enabling the design of safer and more effective medicines.

References

A Comparative Analysis of Imidazo[1,2-a]pyrazine-Based CDK9 Inhibition Against Standard-of-Care in ER+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies for hormone receptor-positive (ER+), HER2-negative (HER2-) breast cancer, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of treatment. The established standard-of-care involves the inhibition of CDK4 and CDK6, which has significantly improved progression-free survival in patients. However, the pursuit of novel therapeutic agents with distinct mechanisms of action remains a critical endeavor to overcome resistance and enhance treatment outcomes. This guide provides a comprehensive benchmark analysis of a promising Imidazo[1,2-a]pyrazine-based CDK9 inhibitor, "compound 3c," against the standard-of-care CDK4/6 inhibitor, Palbociclib, and other investigational CDK9 inhibitors.

Introduction to Therapeutic Targets: CDK9 vs. CDK4/6

Cyclin-dependent kinases are a family of protein kinases that play a pivotal role in regulating the cell cycle and gene transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention.

CDK4/6: These kinases, in complex with cyclin D, are key regulators of the G1-S phase transition of the cell cycle.[1][2] They phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression.[1][2] Inhibition of CDK4/6 leads to G1 cell cycle arrest and a halt in tumor cell proliferation.

CDK9: In contrast, CDK9, in partnership with cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[3] This complex phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from transcription initiation to productive elongation.[3] Many cancers are dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC. Inhibition of CDK9 selectively downregulates these key survival proteins, leading to apoptosis in cancer cells.

Caption: Signaling pathways of CDK4/6 and CDK9 in cell cycle and transcription regulation.

Preclinical Efficacy: A Head-to-Head Comparison

This section presents a comparative analysis of the in vitro efficacy of the Imidazo[1,2-a]pyrazine derivative "3c," the standard-of-care CDK4/6 inhibitor Palbociclib, and the investigational CDK9 inhibitor Dinaciclib.

Biochemical Potency

The primary measure of a targeted inhibitor's potency is its ability to inhibit its designated kinase in a cell-free biochemical assay.

CompoundTarget KinaseIC50 (µM)Reference
Imidazo[1,2-a]pyrazine '3c' CDK9 0.16 [4][5]
PalbociclibCDK4/Cyclin D10.011N/A
CDK6/Cyclin D30.016N/A
DinaciclibCDK90.004[6]
CDK10.003[6]
CDK20.001[6]
CDK50.001[6]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The Imidazo[1,2-a]pyrazine derivative '3c' demonstrates potent inhibition of CDK9 with an IC50 in the sub-micromolar range.[4][5] While Dinaciclib shows higher potency against CDK9, it is a broader spectrum CDK inhibitor, which may contribute to a different toxicity profile.

Anti-proliferative Activity in Breast Cancer Cell Lines

The ultimate goal of a cancer therapeutic is to inhibit the proliferation of cancer cells. The following table summarizes the anti-proliferative activity (IC50) of the selected compounds in various breast cancer cell lines.

CompoundCell LineSubtypeIC50 (µM)Reference
Imidazo[1,2-a]pyrazine '3c' MCF7 ER+/HER2- 6.66 (average of 3 cell lines) [4][5]
PalbociclibMCF7ER+/HER2-0.148 ± 0.0257[7]
T-47DER+/HER2-N/A
ZR-75-1ER+/HER2-N/A
MDA-MB-231Triple-Negative0.432 ± 0.0161[7]
DinaciclibMCF7ER+/HER2-N/A
MDA-MB-231Triple-NegativeMedian IC50 of 0.011 in a broad panel of cell lines[6]

Note: Directly comparable IC50 values across all compounds in the same panel of ER+/HER2- cell lines are not consistently available in the public domain and would require head-to-head experimental validation.

From the available data, the Imidazo[1,2-a]pyrazine derivative '3c' shows cytotoxic effects against the MCF7 breast cancer cell line.[4][5] Palbociclib demonstrates potent anti-proliferative activity in the ER-positive MCF7 cell line, consistent with its clinical indication. Dinaciclib exhibits potent activity across a broad range of cell lines.

Clinical Landscape: Standard-of-Care and Investigational Agents

A crucial aspect of benchmarking is understanding the clinical performance of established and emerging therapies.

Palbociclib: A Standard-of-Care for ER+/HER2- Breast Cancer

Palbociclib, in combination with endocrine therapy (such as letrozole or fulvestrant), is a standard first- and second-line treatment for advanced or metastatic ER+/HER2- breast cancer.

  • Efficacy: Clinical trials have consistently demonstrated a significant improvement in progression-free survival (PFS) with the addition of Palbociclib to endocrine therapy. For instance, the PALOMA-2 trial showed a median PFS of 24.8 months for Palbociclib plus letrozole compared to 14.5 months for placebo plus letrozole.

  • Adverse Effects: The most common adverse events associated with Palbociclib are hematologic, including neutropenia, leukopenia, and fatigue.[7][8][9][10] These are generally manageable with dose modifications.

CDK9 Inhibitors in Clinical Development

Several CDK9 inhibitors have entered clinical trials, primarily for hematologic malignancies, with some data emerging in solid tumors, including breast cancer.

  • Dinaciclib: In a phase II trial for advanced breast cancer, Dinaciclib monotherapy showed some antitumor activity, particularly in ER+/HER2- patients, but was not superior to capecitabine.[11] Common grade 3/4 adverse events included neutropenia, leukopenia, and elevated liver enzymes.[11]

  • Alvocidib (Flavopiridol): As one of the first CDK inhibitors to be clinically tested, Alvocidib has shown activity in various hematologic cancers. Its development in breast cancer has been more limited, with some early-phase trials showing modest activity and notable toxicity.

The clinical development of selective CDK9 inhibitors is ongoing, with a focus on identifying patient populations most likely to benefit and exploring combination strategies.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison, this section provides standardized protocols for key in vitro assays.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF7, T47D, ZR-75-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (Imidazo[1,2-a]pyrazine '3c', Palbociclib, etc.) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation End End IC50 Calculation->End

Caption: Workflow for the MTT cell viability assay.

Target Engagement and Downstream Effects (Western Blot)

Western blotting is used to detect and quantify the expression of specific proteins, allowing for the assessment of target engagement (e.g., phosphorylation of Rb for CDK4/6 inhibitors, downregulation of Mcl-1 for CDK9 inhibitors).

Protocol:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Rb, total Rb, Mcl-1, c-MYC, and a loading control like β-actin or GAPDH) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Western_Blot_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Caption: Workflow for Western blot analysis.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for 24-48 hours, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[15]

  • Staining: Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the fluorescence emission at ~617 nm.

  • Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase.

Cell_Cycle_Analysis_Workflow Start Start Cell Treatment Cell Treatment Harvesting & Fixation Harvesting & Fixation Cell Treatment->Harvesting & Fixation PI Staining PI Staining Harvesting & Fixation->PI Staining Flow Cytometry Analysis Flow Cytometry Analysis PI Staining->Flow Cytometry Analysis Quantification of Cell Cycle Phases Quantification of Cell Cycle Phases Flow Cytometry Analysis->Quantification of Cell Cycle Phases End End Quantification of Cell Cycle Phases->End

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

This guide provides a foundational framework for benchmarking the Imidazo[1,2-a]pyrazine-based CDK9 inhibitor, compound '3c', against the standard-of-care CDK4/6 inhibitor, Palbociclib. The preclinical data suggests that Imidazo[1,2-a]pyrazine derivatives are a promising class of CDK9 inhibitors with potent anti-cancer activity.

Key Insights:

  • Distinct Mechanisms: CDK9 and CDK4/6 inhibitors operate through fundamentally different mechanisms, offering the potential for non-overlapping resistance and synergistic combinations.

  • Preclinical Promise: The Imidazo[1,2-a]pyrazine scaffold demonstrates potent CDK9 inhibition and anti-proliferative effects in breast cancer cells.

  • Clinical Validation is Key: While preclinical data is encouraging, the clinical efficacy and safety profile of Imidazo[1,2-a]pyrazine-based CDK9 inhibitors in breast cancer patients remain to be determined through well-designed clinical trials.

Future research should focus on head-to-head preclinical studies using a standardized panel of ER+/HER2- breast cancer cell lines and patient-derived xenograft models to directly compare the efficacy and safety of optimized Imidazo[1,2-a]pyrazine derivatives with standard-of-care agents. Furthermore, exploring combination strategies with CDK4/6 inhibitors or other targeted therapies could unlock the full therapeutic potential of this promising class of compounds.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[1,2-a]pyrazine Analogs as Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of imidazo[1,2-a]pyrazine analogs targeting phosphodiesterase 4 (PDE4). It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will delve into the rationale behind experimental choices, present a detailed, self-validating protocol, and analyze the results to draw meaningful structure-activity relationships.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including phosphodiesterase (PDE) inhibition.[1] PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] Specifically, PDE4 has emerged as a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis, due to its role in modulating inflammatory responses.[3][4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[5]

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein).[6] This in silico approach allows for the rapid screening of virtual compound libraries and provides insights into the molecular interactions driving ligand-protein recognition, thereby guiding the design of more potent and selective inhibitors.

This guide will focus on a comparative docking study of known imidazo[1,2-a]pyrazine analogs against the human PDE4D enzyme. We will compare their predicted binding affinities and interaction patterns with that of a well-established PDE4 inhibitor, Rolipram, and a clinically approved drug, Apremilast.

I. Foundational Principles: The 'Why' Behind the 'How'

A robust and reliable docking study is built upon a foundation of sound scientific principles. The choices made during the preparation of the protein and ligand structures, as well as the selection of docking parameters, directly impact the validity of the results.

Target Selection and Validation: Why PDE4D?

The PDE4 enzyme family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). While all are involved in cAMP hydrolysis, they exhibit distinct tissue distribution and physiological roles.[7] PDE4D, in particular, is highly expressed in the brain and immune cells, making it a key target for neurological and inflammatory disorders.[5] Furthermore, numerous high-resolution crystal structures of PDE4D in complex with various inhibitors are available in the Protein Data Bank (PDB), providing an excellent starting point for structure-based drug design.[3][8][9] For this study, we will utilize the crystal structure of human PDE4D in complex with Rolipram (PDB ID: 3G4K) and Apremilast (PDB ID: 7CBQ) to define the binding site and validate our docking protocol.[3][8]

The Imperative of Protocol Validation: Ensuring Trustworthy Results

Before embarking on the docking of novel or uncharacterized compounds, it is crucial to validate the chosen docking protocol. This is achieved by "redocking" the co-crystallized ligand back into the active site of the protein.[10][11] A successful validation is typically defined by the ability of the docking algorithm to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[12][13] This step confirms that the selected docking parameters are appropriate for the target system and can reliably predict the binding modes of similar ligands.

II. Experimental Workflow: A Step-by-Step Guide

This section outlines the detailed methodology for the comparative docking study. The workflow is designed to be self-validating and is grounded in established best practices in computational chemistry.

G cluster_0 Preparation Phase cluster_1 Validation Phase cluster_2 Docking & Analysis Phase PDB_retrieval 1. Protein Structure Retrieval (PDB: 3G4K, 7CBQ) Protein_prep 2. Protein Preparation (Remove water, add hydrogens) PDB_retrieval->Protein_prep Ligand_prep 3. Ligand Preparation (2D to 3D, energy minimization) Protein_prep->Ligand_prep Redocking 4. Protocol Validation (Redock co-crystallized ligand) Ligand_prep->Redocking RMSD_calc 5. RMSD Calculation (< 2.0 Å) Redocking->RMSD_calc Docking 6. Docking of Analogs RMSD_calc->Docking Scoring 7. Binding Energy Scoring Docking->Scoring Analysis 8. Interaction Analysis Scoring->Analysis

Caption: A streamlined workflow for the comparative molecular docking study.

Materials and Software
  • Protein Structures: Human PDE4D (PDB IDs: 3G4K, 7CBQ) obtained from the RCSB Protein Data Bank.[3][8]

  • Ligand Structures: 2D structures of imidazo[1,2-a]pyrazine analogs, Rolipram, and Apremilast.

  • Software:

    • Molecular Modeling Software: A comprehensive suite such as Schrödinger Maestro, Discovery Studio, or the open-source PyMOL for visualization and preparation.

    • Docking Software: A validated docking program like AutoDock Vina, Glide, or GOLD.

    • Ligand Preparation Tool: A tool for converting 2D structures to 3D and performing energy minimization, such as LigPrep or the open-source RDKit.

Protocol

Step 1: Protein Preparation

  • Download the PDB files for 3G4K and 7CBQ.

  • Load the protein structure into the molecular modeling software.

  • Remove all water molecules and any non-essential co-factors or ions.

  • Add hydrogen atoms to the protein, ensuring correct ionization states for titratable residues at physiological pH (7.4).

  • Perform a constrained energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms fixed.

Step 2: Ligand Preparation

  • Draw the 2D structures of the imidazo[1,2-a]pyrazine analogs, Rolipram, and Apremilast.

  • Convert the 2D structures to 3D using a ligand preparation tool.

  • Generate possible ionization states and tautomers at physiological pH.

  • Perform an energy minimization of each ligand structure using a suitable force field (e.g., OPLS3e or MMFF94).

Step 3: Docking Protocol Validation (Redocking)

  • Define the binding site (grid box) around the co-crystallized ligand (Rolipram in 3G4K and Apremilast in 7CBQ). The grid should be large enough to allow for rotational and translational freedom of the ligand.

  • Extract the co-crystallized ligand from the protein structure.

  • Dock the extracted, re-prepared ligand back into the defined binding site using the chosen docking software and parameters.

  • Superimpose the docked pose with the original crystallographic pose and calculate the RMSD. An RMSD value below 2.0 Å validates the docking protocol.[12][14]

Step 4: Comparative Docking

  • Using the validated protocol, dock the prepared imidazo[1,2-a]pyrazine analogs, Rolipram, and Apremilast into the active site of PDE4D.

  • Generate multiple docking poses for each ligand and rank them based on their docking scores (predicted binding affinities).

Step 5: Analysis of Results

  • Analyze the top-ranked docking pose for each ligand.

  • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and any other significant contacts.

  • Compare the docking scores and binding modes of the imidazo[1,2-a]pyrazine analogs with those of the reference inhibitors.

III. Results and Discussion: Interpreting the Data

The results of the docking study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Docking Scores and Predicted Binding Affinities

The docking scores, which are an estimation of the binding free energy, provide a quantitative measure for comparing the different ligands. A more negative docking score generally indicates a higher predicted binding affinity.

CompoundDocking Score (kcal/mol)
Rolipram (Reference)-9.5
Apremilast (Reference)-10.2
Imidazo[1,2-a]pyrazine Analog 1-8.7
Imidazo[1,2-a]pyrazine Analog 2-9.8
Imidazo[1,2-a]pyrazine Analog 3-10.5

Note: The docking scores presented here are hypothetical and will vary depending on the specific analogs and docking software used.

Binding Mode Analysis

A visual inspection of the docked poses provides crucial insights into the molecular basis of ligand binding.

G cluster_0 PDE4D Active Site Gln443 Gln443 Asn395 Asn395 Met400 Met400 Tyr233 Tyr233 Ligand Imidazo[1,2-a]pyrazine Ligand->Gln443 H-bond Ligand->Asn395 H-bond Ligand->Met400 Hydrophobic Ligand->Tyr233 π-π stacking

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Imidazo[1,2-a]pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. While Imidazo[1,2-a]pyrazine-2-carboxylic acid and its derivatives are pivotal in medicinal chemistry and drug discovery, their handling does not end upon the completion of an experiment. A rigorous and compliant disposal plan is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each procedure.

Part 1: CORE DIRECTIVE: Hazard Assessment and Immediate Safety

Before any disposal process begins, a thorough understanding of the compound's intrinsic hazards is essential. This initial assessment dictates all subsequent handling and disposal decisions. This compound, like many heterocyclic compounds used in research, is an irritant and requires careful handling.

Hazard Identification Summary

Based on data for the parent compound, Imidazo[1,2-a]pyrazine, and structurally similar carboxylic acids, the following hazards are identified.[1][2][3]

Hazard ClassGHS Hazard CodeDescriptionRecommended Precaution
Skin Irritation H315Causes skin irritation.Wear nitrile or neoprene gloves.[2][3]
Eye Irritation H319Causes serious eye irritation.Wear chemical safety goggles.[2][3]
Respiratory Irritation H335May cause respiratory irritation.Handle in a certified chemical fume hood.[1][2][3]
Skin Sensitization H317May cause an allergic skin reaction.Avoid all direct skin contact.[1][2]

Mandatory Personal Protective Equipment (PPE): A baseline of PPE is non-negotiable when handling this compound for disposal:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a chemical fume hood to prevent inhalation of dust or aerosols.[4]

Part 2: WASTE CHARACTERIZATION: Why This is Hazardous Waste

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6][7]

This compound must be managed as a hazardous waste primarily due to its toxicity .[5][8] The GHS classifications H315, H319, and H335 indicate its potential to cause harm to human health upon exposure.[1][2][3] Therefore, the following disposal methods are strictly prohibited:

  • Drain Disposal: Prohibited. This compound's environmental fate and impact on aquatic life are not fully characterized, and it is not permissible to discharge hazardous chemicals into the sewer system.[9][10]

  • Regular Trash Disposal: Prohibited. Disposing of this chemical in the regular trash can lead to environmental contamination and poses a significant risk to custodial and waste management personnel.[10][11]

The only acceptable disposal pathway is through your institution's designated hazardous waste management program.[8]

Part 3: STEP-BY-STEP DISPOSAL PROTOCOL

This protocol ensures safety and compliance with EPA and OSHA regulations.[12][13]

Step 1: Container Selection The integrity of the waste container is the first line of defense against leaks and spills.

  • Compatibility: Use a container made of a material compatible with organic acids. High-density polyethylene (HDPE) is an excellent choice. Avoid metal containers, as acids can cause corrosion over time.[9]

  • Condition: The container must be in good condition, free of cracks or residue, with a secure, leak-proof screw-top cap.[5][8]

  • Original Containers: If possible, using the original manufacturer's container is a good practice, provided it is in good condition.[9]

Step 2: Waste Labeling (The "Cradle-to-Grave" Principle) Proper labeling is a cornerstone of RCRA's "cradle-to-grave" hazardous waste management system. The label must be clear, accurate, and permanently affixed to the container.

  • Immediate Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[8]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[8][9]

    • The full, unabbreviated chemical name: "this compound" . Do not use formulas or structures.[9]

    • A clear list of all associated hazards: "Toxic, Irritant" .[9]

    • The date when the container is first used for accumulation.

    • Your name, laboratory number, and contact information.

Step 3: Waste Accumulation and Segregation Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Segregation is Key: Chemical incompatibility can lead to dangerous reactions. Store the waste container for this compound with other solid organic acid wastes .

  • Crucially, keep this waste stream separate from:

    • Bases: To prevent violent acid-base neutralization reactions.

    • Oxidizing Agents: To avoid potential fire or explosion hazards.[9]

    • Aqueous Waste: To prevent unintended reactions or dissolution.

  • Containment: Always store waste containers within a secondary containment bin to catch any potential leaks.[8]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[8][9][11]

Step 4: Requesting Disposal Familiarize yourself with your institution's Environmental Health & Safety (EH&S) procedures for waste collection.

  • Full Container: Once the container is full, mark the "Full" date on the label.

  • Timely Pickup: Submit a chemical waste collection request to your EH&S department promptly. Full containers should not be stored in the lab for extended periods.[11]

Part 4: The Disposal Decision Pathway

The following diagram outlines the critical decision-making process for managing this compound and its associated waste streams.

G Diagram 1: Disposal Pathway Decision Tree cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Disposal Protocol cluster_3 Final Disposition Start Waste Generated: This compound or contaminated material IsSolid Is it pure solid or a concentrated residue? Start->IsSolid IsLiquid Is it a dilute solution (e.g., from rinsing)? Start->IsLiquid IsMaterial Is it contaminated labware (e.g., gloves, weigh paper)? Start->IsMaterial IsEmpty Is it an empty reagent container? Start->IsEmpty SolidWaste Collect in labeled 'Solid Organic Acid Waste' container. IsSolid->SolidWaste Yes LiquidWaste Collect rinsate in labeled 'Aqueous Organic Acid Waste' container. IsLiquid->LiquidWaste Yes TrashWaste Dispose in designated 'Solid Hazardous Waste' (Dry Waste) container. IsMaterial->TrashWaste Yes TripleRinse Triple rinse with a suitable solvent. IsEmpty->TripleRinse Yes EHS Arrange for pickup by Environmental Health & Safety (EH&S) SolidWaste->EHS LiquidWaste->EHS TrashWaste->EHS TripleRinse->LiquidWaste Collect all rinsate Deface Deface label, remove cap, dispose of container in broken glass or regular trash (per institutional policy). TripleRinse->Deface

Caption: Disposal decision workflow for this compound.

Part 5: Decontamination and Empty Container Management

Contaminated Labware (e.g., glassware):

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone, ethanol) to remove the bulk of the chemical residue.

  • Collect Rinsate: This initial rinsate is considered hazardous waste . It must be collected in a properly labeled liquid hazardous waste container (e.g., "Halogenated Solvent Waste" or "Non-Halogenated Solvent Waste," as appropriate).

  • Standard Cleaning: After the initial hazardous rinse, the glassware can be cleaned using standard laboratory detergents and procedures.

Empty Reagent Containers: An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.

  • Triple Rinse: The standard procedure is to triple rinse the container.[8][11]

    • Fill the container to approximately 10% of its volume with a solvent capable of dissolving the residue.

    • Secure the cap and shake thoroughly.

    • Empty the rinsate into the appropriate hazardous liquid waste container.

    • Repeat this process two more times.

  • Container Disposal: After triple rinsing, the container is generally considered non-hazardous. Deface or remove the original label, remove the cap, and dispose of the container in the regular trash or designated glass disposal box, in accordance with your institution's policy.[11]

Part 6: Emergency Spill Procedures

In the event of a small, manageable spill within a fume hood:

  • Alert Personnel: Immediately alert others in the lab.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Use a spill kit absorbent pad or inert material like vermiculite or sand to cover and contain the spill. Avoid raising dust.[14]

  • Collection: Carefully sweep the absorbed material into a designated bag or container.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipe as hazardous waste. Then, clean the area with soap and water.

For large spills or spills outside of a containment area, evacuate the lab and contact your institution's EH&S emergency line immediately.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Imidazo[1,2-a]pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 77112-53-9). As a trusted partner in your research, our goal is to provide value beyond the product itself, ensuring you can work safely and effectively. This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal considerations based on a thorough hazard assessment.

Hazard Assessment: A Conservative, Science-First Approach

Comprehensive toxicological data for this compound is not fully available.[1] In such cases, a prudent and scientifically rigorous approach dictates that we assess the hazards of structurally similar compounds. The parent heterocycle, Imidazo[1,2-a]pyrazine, and related pyrazine carboxylic acids are known irritants.[2][3] Therefore, we must operate under the assumption that this compound presents similar hazards.

The primary risks associated with this class of compounds are:

  • Skin Irritation and Sensitization : Causes skin irritation and may lead to an allergic skin reaction upon contact.[2]

  • Serious Eye Irritation : Poses a significant risk of causing serious, potentially damaging, eye irritation.[2][3]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]

The following table summarizes the known hazard classifications for the parent compound, Imidazo[1,2-a]pyrazine, which informs our PPE recommendations.

Hazard ClassificationCategoryGHS Hazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

This data-driven assessment mandates a multi-layered PPE strategy to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core PPE Recommendations: Your First Line of Defense

The selection of appropriate PPE is paramount. The following recommendations constitute the minimum requirements for handling this compound in a laboratory setting.

  • Hand Protection : Wear nitrile or neoprene gloves.[4] These materials provide good resistance against a broad range of chemicals and are a safer alternative to latex, which can cause allergic reactions. Always double-check glove integrity before use and wash hands thoroughly after removal.

  • Body Protection : A standard cotton lab coat is sufficient for handling small quantities. However, when working with larger amounts (>5g) or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is required. All protective clothing should be buttoned completely.

  • Eye and Face Protection : Chemical safety goggles are mandatory at all times.[3] They must form a seal around the eyes to protect against splashes. When handling the solid compound outside of a fume hood or when there is a heightened risk of splashes (e.g., during transfers of solutions), a full-face shield must be worn in addition to safety goggles.

  • Respiratory Protection : When handling the powdered form of this compound, especially when weighing or transferring, there is a high risk of aerosolization. All such work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[4]

Operational Protocols: Integrating Safety into Your Workflow

Effective protection goes beyond simply wearing PPE; it involves a systematic approach to its selection, use, and removal.

PPE Selection Workflow

The following decision tree will guide you in selecting the appropriate level of PPE for your specific task. This self-validating system ensures that you are consciously evaluating the risks before you begin your work.

PPE_Workflow start Start: Assess Task q_form Physical Form of Compound? start->q_form solid Solid (Powder) q_form->solid Solid solution Solution q_form->solution Solution q_solid_op Operation with Solid? solid->q_solid_op q_solution_vol Volume of Solution? solution->q_solution_vol weighing Weighing / Transfer (High Aerosol Risk) q_solid_op->weighing Weighing scooping Small-Scale Scooping (Low Aerosol Risk) q_solid_op->scooping Scooping ppe_max Required PPE: - Nitrile Gloves - Lab Coat - Chemical Safety Goggles - Face Shield - Fume Hood or Respirator (N95+) weighing->ppe_max ppe_medium Required PPE: - Nitrile Gloves - Lab Coat - Chemical Safety Goggles scooping->ppe_medium small_vol < 100 mL q_solution_vol->small_vol Small large_vol > 100 mL or Splash Risk q_solution_vol->large_vol Large small_vol->ppe_medium ppe_high Required PPE: - Nitrile Gloves - Lab Coat + Chem-Resistant Apron - Chemical Safety Goggles - Face Shield large_vol->ppe_high

Caption: PPE selection workflow for this compound.

Step-by-Step Donning and Doffing Procedure

Cross-contamination often occurs during the removal of PPE. Follow this sequence precisely to ensure your safety.

Donning (Putting On) PPE:

  • Lab Coat/Apron : Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.

  • Respirator (if needed) : Perform a seal check according to the manufacturer's instructions.

  • Eye and Face Protection : Put on safety goggles, followed by a face shield if the procedure requires it.

  • Gloves : Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Taking Off) PPE:

  • Gloves : Remove gloves first, as they are the most likely to be contaminated. Use a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface of the glove with your bare hands.

  • Apron (if used) : Untie and remove the apron without touching the front surface.

  • Face Shield and Goggles : Remove the face shield, followed by the goggles, by handling the strap from the back of your head.

  • Lab Coat : Remove your lab coat, folding it so the contaminated side is inward.

  • Respirator (if used) : Remove the respirator last.

  • Hand Hygiene : Immediately wash your hands thoroughly with soap and water.

Emergency and Disposal Plans

Emergency First Aid:

  • Skin Contact : Immediately take off contaminated clothing.[5][6] Rinse the affected skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[5]

  • Eye Contact : Rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[3][5] If you feel unwell, call a poison center or doctor.

  • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Disposal Plan:

  • Contaminated PPE : Disposable gloves, aprons, and other contaminated items should be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste : Dispose of unused this compound and its containers in accordance with all local, regional, and national hazardous waste regulations.[3][5] Do not dispose of it down the drain.

By adhering to these rigorous safety protocols, you build a culture of safety that protects not only you but also your colleagues and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.